Etebenecid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(diethylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACOQEQOBAQRDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023011 | |
| Record name | Ethebenecid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1213-06-5 | |
| Record name | Ethebenecid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1213-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etebenecid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001213065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etebenecid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethebenecid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etebenecid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETEBENECID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4413I5098G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Multifaceted Mechanism of Action of Probenecid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probenecid, a drug developed in the mid-20th century, initially carved its niche in medicine by prolonging the therapeutic window of penicillin.[1][2] Its subsequent approval for the treatment of gout underscored its significance in clinical practice.[3] For decades, its mechanism was primarily attributed to the inhibition of organic anion transporters (OATs) in the kidneys. However, recent scientific inquiry has peeled back the layers of Probenecid's pharmacological profile, revealing a more complex and multifaceted mechanism of action that extends beyond its effects on renal transport. This technical guide provides an in-depth exploration of the discovery of Probenecid's diverse molecular targets, presenting key experimental findings, detailed methodologies, and signaling pathways.
Core Mechanism of Action: Inhibition of Organic Anion Transporters
Probenecid's classical mechanism of action lies in its ability to competitively inhibit organic anion transporters, a family of proteins crucial for the transport of a wide array of endogenous and exogenous substances.[2] This inhibition forms the basis of its two primary clinical applications: the enhancement of antibiotic efficacy and the treatment of gout.
Impact on Penicillin Excretion
The discovery of Probenecid's ability to increase the plasma concentration of penicillin was a pivotal moment in its history.[1] Penicillin is actively secreted into the renal tubules by OAT1 and OAT3.[1] Probenecid competes with penicillin for these transporters, thereby reducing its renal clearance and prolonging its half-life in the bloodstream.[1] This allows for lower or less frequent dosing of the antibiotic to achieve and maintain therapeutic concentrations.
Uricosuric Effect in Gout Management
Probenecid's efficacy in treating gout stems from its interaction with urate transporter 1 (URAT1), an organic anion transporter located in the apical membrane of renal proximal tubule cells.[4] URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[4] By inhibiting URAT1, Probenecid blocks this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction of its levels in the blood.[4] This uricosuric effect helps to prevent the formation of uric acid crystals in the joints, which is the underlying cause of gouty arthritis.[3]
Expanded Mechanisms of Action: Beyond Renal Transporters
Modern research has unveiled a broader spectrum of Probenecid's molecular interactions, implicating it in diverse physiological processes ranging from inflammation to cellular communication and even multidrug resistance in cancer.
Inhibition of Pannexin-1 Channels
A significant discovery in recent years is Probenecid's role as an inhibitor of Pannexin-1 (Panx1) channels.[5][6] Pannexins are proteins that form channels in cell membranes, allowing the passage of ions and small molecules like ATP.[5] The inhibition of Panx1 by Probenecid has been demonstrated to have an IC50 of approximately 150 µM.[5] This action is thought to contribute to its anti-inflammatory effects by modulating ATP release and subsequent inflammatory signaling.[5]
Activation of TRPV2 Channels
Contrary to its inhibitory effects on other targets, Probenecid has been identified as a specific activator of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel.[7][8] This activation has been observed in heterologous expression systems like HEK293T cells and in native cells such as sensory neurons.[7][9] The activation of TRPV2 by Probenecid may have implications for its effects on cellular calcium signaling and processes like nociception.[7]
Reversal of Multidrug Resistance
In the context of oncology, Probenecid has been shown to reverse multidrug resistance (MDR) in cancer cells that overexpress Multidrug Resistance-Associated Proteins (MRPs), particularly MRP1 and MRP2.[10] These ATP-binding cassette (ABC) transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. Probenecid can inhibit the function of these pumps, leading to increased intracellular accumulation and cytotoxicity of anticancer drugs.[10]
Quantitative Data on Probenecid's Interactions
The following tables summarize the key quantitative data from various studies investigating Probenecid's mechanism of action.
| Target | Species | Experimental System | Parameter | Value | Reference(s) |
| Organic Anion Transporters | |||||
| OAT1 | Human | HEK293 cells | IC50 | 167 ± 42.0 µM (for CPI transport) | [11] |
| OAT3 | Human | HEK293 cells | IC50 | 76.0 ± 17.2 µM (for CPI transport) | [11] |
| OAT3 | Human | HEK293 cells | IC50 | 5.12 µM (for enalaprilat uptake) | [12] |
| Pannexin-1 Channel | |||||
| Panx1 | Mammalian | Xenopus oocytes | IC50 | ~150 µM | [5] |
| TRPV2 Channel | |||||
| TRPV2 | Mouse | HEK293T cells | Kd | 31.9 µM | [9] |
Table 1: In Vitro Inhibition and Activation Data for Probenecid
| Drug | Co-administered Agent | Study Population | Effect on Drug Concentration | Fold Increase | Reference(s) |
| Penicillin | Probenecid | Healthy Volunteers | Increased plasma concentration | 2-4 fold | [1] |
| N-acetylcysteine (NAC) | Probenecid | Rats | Increased plasma AUC | 1.65-fold | [13] |
| N-acetylcysteine (NAC) | Probenecid | Rats | Increased brain AUC | 2.41-fold | [13] |
Table 2: In Vivo Effects of Probenecid on Drug Pharmacokinetics
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery of Probenecid's mechanisms of action.
OAT Inhibition Assay using HEK293 Cells
Objective: To determine the inhibitory effect of Probenecid on OAT1 and OAT3 mediated transport.
Materials:
-
HEK293 cells stably overexpressing human OAT1 or OAT3.[14]
-
Empty vector-transfected HEK293 cells (mock cells) as a negative control.[15]
-
Probe substrate (e.g., radiolabeled p-Aminohippuric acid for OAT1, Estrone-3-sulfate for OAT3, or a fluorescent substrate like 6-carboxyfluorescein (6-CF)).[14][16]
-
Probenecid.
-
Hank's Balanced Salt Solution (HBSS).[16]
-
96-well poly-D-lysine-coated plates.[16]
-
Scintillation counter or fluorescence plate reader.
Protocol:
-
Cell Culture: Seed the OAT1/OAT3-expressing and mock HEK293 cells in 96-well plates and grow to 95% confluence.[16]
-
Pre-incubation: Wash the cells with HBSS. Pre-incubate the cells with varying concentrations of Probenecid in HBSS for a specified time (e.g., 5 minutes).[13]
-
Uptake Initiation: Initiate the transport assay by adding HBSS containing the probe substrate and Probenecid to the wells.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10 minutes for OAT3, 25 minutes for OAT1).[13]
-
Uptake Termination: Stop the uptake by washing the cells twice with ice-cold HBSS.[16]
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).[15]
-
Data Analysis: Calculate the transporter-mediated uptake by subtracting the uptake in mock cells from the uptake in OAT-expressing cells.[15] Determine the IC50 value of Probenecid by fitting the concentration-response data to a suitable model.[17][18]
Pannexin-1 Inhibition Assay using Xenopus Oocytes
Objective: To measure the inhibitory effect of Probenecid on Pannexin-1 channel currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding mammalian Pannexin-1.[19]
-
Two-electrode voltage-clamp setup.
-
Recording solution (e.g., ND96).
-
Probenecid.
Protocol:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Microinject the oocytes with Pannexin-1 cRNA and incubate for 2-3 days to allow for protein expression.[19]
-
Electrophysiological Recording: Place an oocyte in the recording chamber perfused with the recording solution. Impale the oocyte with two microelectrodes for voltage clamping.
-
Current Elicitation: Hold the oocyte at a resting potential (e.g., -40 mV) and apply depolarizing voltage steps (e.g., to +60 mV) to activate Pannexin-1 channels and record the resulting currents.[20]
-
Probenecid Application: Perfuse the recording chamber with a solution containing Probenecid and record the currents again in response to the same voltage protocol.
-
Data Analysis: Measure the peak current amplitude before and after Probenecid application. Calculate the percentage of inhibition and determine the IC50 value from a concentration-response curve.
TRPV2 Activation Assay using Calcium Imaging
Objective: To assess the activation of TRPV2 channels by Probenecid.
Materials:
-
HEK293T cells transiently or stably expressing TRPV2.[7]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).[9]
-
Fluorescence microscope or plate reader.
-
Recording buffer.
-
Probenecid.
Protocol:
-
Cell Culture and Loading: Culture TRPV2-expressing HEK293T cells on coverslips or in a multi-well plate. Load the cells with a calcium-sensitive dye (e.g., Fluo-3 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Place the cells on the microscope stage or in the plate reader and record the baseline fluorescence intensity.
-
Probenecid Application: Add Probenecid to the recording buffer and continue to record the fluorescence intensity.
-
Data Analysis: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of TRPV2 channels. Quantify the response and determine the dose-response relationship.[9]
Multidrug Resistance Reversal Assay
Objective: To evaluate the ability of Probenecid to reverse MRP-mediated multidrug resistance.
Materials:
-
MRP-overexpressing cancer cell line (e.g., HL60/AR) and its drug-sensitive parental cell line (e.g., HL60).[10]
-
Chemotherapeutic drug (e.g., daunorubicin).[10]
-
Probenecid.
-
Cell viability assay kit (e.g., MTT assay).[10]
-
Flow cytometer or confocal microscope for drug accumulation studies.[10]
Protocol:
-
Cell Culture and Treatment: Culture the resistant and sensitive cancer cell lines. Treat the cells with various concentrations of the chemotherapeutic drug in the presence or absence of different concentrations of Probenecid.
-
Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using an MTT assay.[21]
-
Drug Accumulation: To measure intracellular drug accumulation, incubate the cells with a fluorescent chemotherapeutic drug (e.g., daunorubicin) with or without Probenecid.
-
Quantification: Analyze the intracellular fluorescence using a flow cytometer or visualize the subcellular distribution of the drug using a confocal microscope.[10][22]
-
Data Analysis: Compare the IC50 values of the chemotherapeutic drug in the presence and absence of Probenecid to determine the reversal of resistance. Quantify the increase in intracellular drug accumulation.
Clinical Study of Probenecid-Penicillin Interaction
Objective: To determine the effect of Probenecid on the pharmacokinetics of penicillin in healthy volunteers.
Study Design: Open-label, crossover study.[23][24]
Participants: Healthy adult volunteers.[23]
Protocol:
-
Study Visits: Participants attend two study visits separated by a washout period (e.g., at least 7 days).[23]
-
Drug Administration: In a randomized order, participants receive a standard oral dose of penicillin-V alone during one visit, and penicillin-V plus a standard dose of Probenecid (e.g., 500mg) during the other visit.[23] Dosing may occur for a period before the study visit (e.g., 36 hours).[23]
-
Blood Sampling: Blood samples are collected at specific time points post-dose (e.g., 45 and 180 minutes).[25]
-
Sample Processing and Analysis: Plasma is separated from the blood samples and stored at -80°C.[23] The concentrations of total and free penicillin are determined using a validated analytical method such as HPLC-MS/MS.[23]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, such as clearance and area under the curve (AUC), are calculated and compared between the two treatment arms to quantify the effect of Probenecid on penicillin pharmacokinetics.[23]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in Probenecid's mechanisms of action.
Caption: Probenecid's action on renal transporters.
Caption: Probenecid's effects on Pannexin-1 and TRPV2.
Caption: Probenecid's reversal of multidrug resistance.
Conclusion
The journey of Probenecid from a penicillin-adjuvant to a multifaceted pharmacological agent illustrates the dynamic nature of drug discovery and mechanism of action studies. Its well-established role as an inhibitor of organic anion transporters, particularly OAT1, OAT3, and URAT1, remains the cornerstone of its clinical use. However, the elucidation of its interactions with Pannexin-1, TRPV2, and MRPs has opened new avenues for research and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of Probenecid's mechanisms of action, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. Further investigation into these novel pathways will undoubtedly continue to expand our knowledge of this venerable drug and may unlock new therapeutic opportunities.
References
- 1. Probenecid and Penicillin Interaction: Enhanced Antibiotic Levels | empathia.ai [empathia.ai]
- 2. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probenecid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probenecid, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transient receptor potential V2 expressed in sensory neurons is activated by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Probenecid reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Weak Organic Anion-Transporting Polypeptide 1B Inhibition by Probenecid with Plasma-Based Coproporphyrin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids [frontiersin.org]
- 13. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Transporter Assays - PortaCellTec Biosciences GmbH [portacelltec.de]
- 15. Involvement of Organic Anion Transporters in the Pharmacokinetics and Drug Interaction of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Reversal of anticancer multidrug resistance by the ardeemins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. meddatax.com [meddatax.com]
- 24. hra.nhs.uk [hra.nhs.uk]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
The Dawn of a New Therapeutic Era: Initial Scientific Studies on Probenecid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Probenecid, a benzoic acid derivative, emerged in the mid-20th century as a significant pharmacological agent with a dual impact on therapeutic medicine. Initially developed to extend the efficacy of penicillin, which was in short supply during World War II, its subsequent discovery as a potent uricosuric agent revolutionized the management of gout. This technical guide delves into the foundational scientific studies that first elucidated the pharmacokinetics, mechanism of action, and clinical utility of probenecid, providing a comprehensive resource for researchers and drug development professionals. The information presented herein is meticulously extracted from the seminal papers of the late 1940s and early 1950s, offering a detailed look at the origins of this enduring therapeutic compound.
Core Mechanism of Action: Inhibition of Renal Tubular Transport
The foundational research on probenecid quickly identified its primary mechanism of action as the competitive inhibition of organic anion transporters (OATs) in the renal tubules. This was a groundbreaking concept at the time, paving the way for a deeper understanding of renal physiology and drug interactions.
Signaling Pathway of Probenecid's Uricosuric and Penicillin-Sparing Effects
Caption: Probenecid's dual mechanism of action in the renal proximal tubule.
Initial Application: Potentiation of Penicillin Therapy
The initial impetus for the development of probenecid was the urgent need to conserve limited supplies of penicillin. Early studies demonstrated that probenecid could significantly increase and prolong the plasma concentrations of penicillin by blocking its rapid excretion by the kidneys.
Key Quantitative Data from Early Penicillin Studies
| Study (Year) | Probenecid Dosage | Penicillin Administration | Increase in Penicillin Plasma Levels | Reference |
| Frisk et al. (1952) | 0.5 g every 6 hours | Oral Penicillin V | 2 to 4-fold | [1] |
| Beyer et al. (1951) | Not specified in abstract | Not specified in abstract | Not specified in abstract | [2] |
Experimental Protocols: Penicillin Assays
The quantitative measurement of penicillin in the early 1950s relied on microbiological assays. The general workflow for these assays is outlined below.
Workflow for Microbiological Assay of Penicillin
Caption: Generalized workflow for the microbiological assay of penicillin in the 1950s.
The Serendipitous Discovery: A New Era for Gout Treatment
During the initial clinical investigations of probenecid, researchers observed a significant decrease in serum uric acid levels in patients. This serendipitous finding led to a series of seminal studies that established probenecid as the first effective uricosuric agent for the long-term management of gout.
Key Quantitative Data from Early Gout Studies
| Study (Year) | Number of Patients | Probenecid Dosage | Mean Reduction in Serum Uric Acid | Reference |
| Talbott et al. (1951) | Not specified in abstract | Not specified in abstract | Not specified in abstract | [3] |
| Gutman & Yü (1951) | Not specified in abstract | Not specified in abstract | Not specified in abstract | [4] |
Experimental Protocols: Uric Acid Determination
In the early 1950s, the standard method for quantifying uric acid in serum and urine was a colorimetric assay. The fundamental principle of this method is outlined below.
Logical Relationship in Colorimetric Uric Acid Assay
Caption: Principle of the colorimetric determination of uric acid used in early probenecid studies.
Conclusion
The initial scientific investigations into probenecid laid the groundwork for its enduring legacy in medicine. The elegant studies of the early 1950s not only provided a practical solution to the challenge of penicillin conservation but also ushered in a new era of effective management for patients suffering from gout. The fundamental principles of its mechanism of action, discovered through meticulous and insightful research, continue to be relevant in contemporary pharmacology and drug development. This guide serves as a testament to the pioneering work of these early scientists and provides a valuable historical and technical perspective for the modern researcher.
References
- 1. Influence of probenecid on serum penicillin concentration after oral administration of penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 'Benemid,' p-(di-n-propylsulfamyl)-benzoic acid; its renal affinity and its elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical and metabolic effects of benemid in patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benemid (p-di-n-propylsulfamyl)-benzoic acid) as uricosuric agent in chronic gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Probenecid as a Uricosuric Agent: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Probenecid, a cornerstone uricosuric agent. It details its mechanism of action, summarizes key quantitative data from clinical and preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes the complex biological pathways and experimental workflows involved in its research and development.
Core Mechanism of Action: Inhibition of Renal Urate Transporters
Probenecid exerts its uricosuric effect by modulating the transport of uric acid in the proximal tubules of the kidneys.[1][2][3] Its primary mechanism involves the competitive inhibition of key anion transporters, leading to a net increase in uric acid excretion.[2][4]
-
Inhibition of URAT1: Probenecid potently inhibits the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene.[2][5] URAT1 is located on the apical membrane of proximal tubule cells and is responsible for the reabsorption of uric acid from the renal filtrate back into the bloodstream.[6][7] By blocking URAT1, Probenecid effectively reduces this reabsorption, thereby increasing the concentration of uric acid in the urine and lowering serum uric acid (sUA) levels.[2][3]
-
Interaction with OAT1 and OAT3: Probenecid also interacts with Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), located on the basolateral membrane of the proximal tubule cells.[2][8] These transporters are involved in the secretion of various organic anions, including uric acid, from the blood into the tubular cells. While Probenecid's primary uricosuric action is through URAT1 inhibition, its interaction with OAT1 and OAT3 can influence the transport of other organic acids and drugs, leading to potential drug-drug interactions.[3][8]
Below is a diagram illustrating the renal handling of uric acid and the sites of action for Probenecid.
Quantitative Data on Probenecid's Efficacy
The following tables summarize the quantitative data on the efficacy of Probenecid in reducing serum uric acid levels and its inhibitory activity against key renal transporters.
Table 1: Clinical Efficacy of Probenecid in Patients with Gout[6][8][9]
| Treatment Group | Baseline sUA (mg/dL) (mean) | Final sUA (mg/dL) (mean) | Mean Change in sUA (mg/dL) | Mean Percentage Change in sUA | Patients Achieving Target sUA (<6.0 mg/dL) |
| Probenecid Monotherapy | 9.8 | 6.9 | -2.9 | -28.6% | 33% |
| Probenecid + Allopurinol | 10.6 (on Allopurinol) | 6.4 | -2.2 (from Allopurinol baseline) | -39.3% (from pre-treatment) | 37% |
Data from a retrospective study of 57 patients with gout. Target sUA was <0.36 mmol/L, which is approximately 6.0 mg/dL.[6][8]
Table 2: In Vitro Inhibitory Activity of Probenecid[3][10][11]
| Transporter | Species | IC₅₀ (μM) |
| URAT1 | Human | 22 - 42 |
| Rat | 786 | |
| OAT1 | Human | ~12.3 - 18.6 |
| Rat | ~15.3 | |
| OAT3 | Human | 5.12 - 12.6 |
IC₅₀ values represent the concentration of Probenecid required to inhibit 50% of the transporter's activity in vitro.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the uricosuric properties of compounds like Probenecid.
In Vitro URAT1 Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of a compound on the URAT1 transporter.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against human URAT1 (hURAT1).
Materials:
-
Expression vector containing the full-length cDNA of human SLC22A12 (URAT1).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
[¹⁴C]-labeled uric acid.
-
Test compound (e.g., Probenecid) and a known inhibitor as a positive control (e.g., benzbromarone).[10][11]
-
Scintillation counter.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach 80-90% confluency.
-
Transfect the cells with the hURAT1 expression vector using a suitable transfection reagent according to the manufacturer's protocol.[9]
-
As a negative control, transfect a separate batch of cells with an empty vector.
-
Allow the cells to express the transporter for 24-48 hours post-transfection.
-
-
Uric Acid Uptake Assay:
-
Plate the transfected cells into 24- or 48-well plates.
-
On the day of the assay, wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control in uptake buffer for 10-30 minutes.[10]
-
Initiate the uptake reaction by adding uptake buffer containing a fixed concentration of [¹⁴C]-uric acid (e.g., 10-50 µM) and the corresponding concentration of the test compound.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Quantification and Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Subtract the non-specific uptake (from empty vector-transfected cells) from the total uptake to determine URAT1-specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
-
In Vivo Hyperuricemia Animal Model
This model is essential for evaluating the in vivo efficacy of a uricosuric agent in a living organism. The potassium oxonate-induced hyperuricemia model in rats is widely used.[12][13][14]
Objective: To assess the ability of a test compound to lower serum uric acid levels in a hyperuricemic rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g).
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Test compound (e.g., Probenecid).
-
Positive control (e.g., Allopurinol).[13]
-
Blood collection supplies.
-
Uric acid assay kit or HPLC for uric acid determination.[1][2][5]
Protocol:
-
Animal Acclimatization:
-
Acclimate the rats to the laboratory conditions for at least one week with free access to standard chow and water.
-
-
Induction of Hyperuricemia:
-
Drug Administration:
-
Divide the rats into several groups:
-
Normal control (vehicle only).
-
Hyperuricemic model (potassium oxonate + vehicle).
-
Positive control (potassium oxonate + allopurinol, e.g., 10 mg/kg).
-
Test groups (potassium oxonate + various doses of the test compound).
-
-
Administer the test compound, positive control, or vehicle orally.
-
-
Sample Collection:
-
Collect blood samples from the retro-orbital plexus or tail vein at specific time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours).
-
For urine collection, house the animals in metabolic cages to collect 24-hour urine samples.
-
-
Biochemical Analysis:
-
Data Analysis:
-
Calculate the mean serum and urinary uric acid levels for each group at each time point.
-
Compare the uric acid levels in the test groups to the hyperuricemic model group to determine the uricosuric effect of the test compound.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the observed effects.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel uricosuric agent.
References
- 1. HPLC Method for Analysis of Uric Acid in Urine and Human Serum Samples on BIST B+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 2. Determination of uric acid in canine serum and urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Efficacy and Tolerability of Probenecid as Urate-lowering Therapy in Gout; Clinical Experience in High-prevalence Population | The Journal of Rheumatology [jrheum.org]
- 7. rheumaknowledgy.com [rheumaknowledgy.com]
- 8. Efficacy and tolerability of probenecid as urate-lowering therapy in gout; clinical experience in high-prevalence population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperuricemia induced by the uricosuric drug probenecid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Hyperuricemia induced by some antihypertensives and uricosuric drugs in oxonate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. dovepress.com [dovepress.com]
- 17. akjournals.com [akjournals.com]
Probenecid's Inhibition of Organic Anion Transporters: A Technical Guide to Early Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Probenecid, a uricosuric agent developed for the treatment of gout, has been a cornerstone tool in renal physiology and pharmacology for decades.[1][2] Its ability to inhibit the transport of organic anions was recognized early on, leading to its use in increasing the plasma concentration of antibiotics like penicillin.[3][4] This technical guide delves into the foundational studies that characterized probenecid's inhibitory effects on organic anion transporters (OATs), focusing on the quantitative data and experimental methodologies that paved the way for our current understanding. While initially its molecular targets were unknown, probenecid is now understood to primarily inhibit renal transporters OAT1 (SLC22A6), OAT3 (SLC22A8), and URAT1 (SLC22A12) in vivo.[5][6][7]
Core Mechanism of Action
Organic anion transporters are a family of proteins crucial for the secretion and reabsorption of a wide range of endogenous and exogenous substances in the kidney and other tissues. Probenecid acts as a competitive inhibitor, competing with other organic anions for the binding sites on these transporters.[8][9] This competition reduces the renal clearance of substrates, thereby prolonging their half-life in the bloodstream.[3] The most extensively studied model substrate for this interaction is p-aminohippurate (PAH), where competition for secretion with probenecid is a classic indicator of OAT1-mediated transport.[9]
Quantitative Inhibition Data
Early research focused on quantifying the inhibitory potency of probenecid against various transporters. These studies typically determined the concentration of probenecid required to inhibit 50% of the transporter's activity (IC50) or the inhibition constant (Ki). The values varied depending on the specific transporter, the substrate used, and the experimental system.
| Transporter(s) | Substrate(s) | Experimental System | Probenecid Inhibition Constant | Reference |
| OAT1 & OAT3 | Adefovir, Benzylpenicillin | Human Kidney Slices | Ki = 18.6 ± 5.1 µM (for Adefovir), Ki = 12.6 ± 4.2 µM (for Benzylpenicillin) | [10] |
| Basolateral OAT | p-aminohippurate (PAH) | Isolated Rabbit Proximal Renal Tubules (S2 segments) | Apparent Ki ≈ 13 to 15 µM | [11] |
| Pannexin 1 Channels | Voltage-induced currents | Xenopus oocytes expressing Pannexin 1 | IC50 ≈ 150 µM | [2] |
| OATP1B1 | Coproporphyrin I (CPI) | HEK cells overexpressing OATP1B1 | IC50 = 167 ± 42.0 µM | [12] |
| OATP1B3 | Coproporphyrin I (CPI) | HEK cells overexpressing OATP1B3 | IC50 = 76.0 ± 17.2 µM | [12] |
Note: While Pannexin 1 and OATPs are not classic OATs, they are included as probenecid has been shown to inhibit them, which is relevant for researchers using probenecid as a "specific" OAT inhibitor.
Detailed Experimental Methodologies
The characterization of probenecid's inhibitory action relied on several key experimental protocols. Below are generalized methodologies derived from early and foundational studies.
1. Renal Slice Uptake Assays
This ex vivo method was crucial for studying transport in a system that retains much of the kidney's structural integrity.
-
Protocol:
-
Tissue Preparation: Kidneys are harvested from an animal model (e.g., rabbit, rat) and immediately placed in ice-cold buffer (e.g., Krebs-Henseleit). Thin cortical slices (approx. 0.4-0.5 mm) are prepared using a microtome.
-
Pre-incubation: Slices are pre-incubated in oxygenated buffer at 37°C to allow them to equilibrate.
-
Inhibition Assay: Slices are then incubated in buffer containing a radiolabeled OAT substrate (e.g., [3H]PAH) with and without various concentrations of probenecid.
-
Uptake Measurement: After a set time, the reaction is stopped by transferring the slices to ice-cold buffer. The slices are then washed, dissolved, and the amount of radioactivity is measured using a scintillation counter to determine the rate of substrate uptake.
-
Data Analysis: The uptake in the presence of probenecid is compared to the control to calculate the percentage of inhibition and subsequently determine the Ki or IC50 value.
-
2. Isolated Renal Tubule Transport Assays
This technique allows for the study of transport in specific segments of the nephron.
-
Protocol:
-
Tubule Isolation: Individual renal tubule segments (e.g., S2 segment of the proximal tubule) are dissected from the kidney of an animal model (e.g., rabbit).[11]
-
Uptake Measurement: The isolated tubule is transferred to a bath containing the radiolabeled substrate (e.g., PAH) and varying concentrations of probenecid for a very short duration (e.g., 15 seconds) to measure the initial rate of uptake across the basolateral membrane.[11]
-
Analysis: The amount of substrate taken up by the tubule is measured to determine the kinetics of transport and inhibition, including parameters like Kt (transport affinity) and Jmax (maximal transport rate).[11]
-
3. Transporter-Expressing Cell Lines
The advent of molecular cloning allowed for the study of individual transporters in a controlled in vitro environment.
-
Protocol:
-
Cell Culture: A host cell line that does not endogenously express the transporter of interest (e.g., HEK293) is cultured.
-
Transfection: The cells are transfected with a plasmid containing the cDNA for a specific transporter (e.g., human OAT1 or OAT3).[13] A control group is transfected with an empty vector.
-
Uptake Assay: The transfected cells are seeded in multi-well plates. The uptake experiment is initiated by adding a buffer containing the substrate (often fluorescent, like 6-carboxyfluorescein, or radiolabeled) and various concentrations of probenecid.[3][13]
-
Measurement: After a defined incubation period, uptake is stopped, cells are washed and lysed, and the amount of substrate accumulated is measured using a fluorescence plate reader or scintillation counter.
-
Data Analysis: Uptake in the empty-vector cells is subtracted as background. The inhibition curve is then plotted to determine the IC50 value.
-
Visualizations of Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for a renal slice uptake inhibition assay.
References
- 1. Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic anion transport by basal-lateral membranes: effect of PAH and furosemide on each other's transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of interactions of para-aminohippurate, probenecid, cysteine conjugates and N-acetyl cysteine conjugates with basolateral organic anion transporter in isolated rabbit proximal renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Weak Organic Anion-Transporting Polypeptide 1B Inhibition by Probenecid with Plasma-Based Coproporphyrin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Potential of Probenecid in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Probenecid, a drug with a long history of clinical use for gout, is gaining significant traction in the neuroscience community for its multifaceted mechanisms of action and potential therapeutic applications in a range of neurological disorders.[1][2][3] This technical guide provides an in-depth overview of the exploratory studies of Probenecid in neuroscience, focusing on its core molecular targets, experimental validation, and future directions. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of Probenecid's emerging role in the central nervous system (CNS).
Core Mechanisms of Action in the Central Nervous System
Probenecid's influence on the CNS is primarily attributed to its interaction with three key protein families: Pannexin-1 (Panx1) hemichannels, Transient Receptor Potential Vanilloid 2 (TRPV2) channels, and Organic Anion Transporters (OATs).[1][2] These interactions lead to a cascade of downstream effects, including modulation of neuroinflammation, neuronal excitability, and drug bioavailability within the brain.
Inhibition of Pannexin-1 Hemichannels
Probenecid is a potent blocker of Panx1 hemichannels.[1][4] These channels are crucial for the release of signaling molecules like ATP from neurons and glia, which in turn activate purinergic receptors such as P2X7R, leading to increased intracellular calcium.[1][5] Under pathological conditions, excessive Panx1 opening contributes to neuroinflammation and neuronal damage.[1][6] Probenecid's blockade of Panx1 has been shown to be neuroprotective by mitigating these inflammatory processes.[1][7]
dot
References
- 1. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probenecid: an emerging tool for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage [frontiersin.org]
- 7. Frontiers | Acute Pannexin 1 Blockade Mitigates Early Synaptic Plasticity Defects in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
Probenecid's Role in Modulating Pannexin-1 Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Probenecid, a well-established uricosuric agent, has emerged as a potent and selective inhibitor of pannexin-1 (Panx1) channels. This technical guide provides a comprehensive overview of the modulatory role of probenecid on Panx1, consolidating key findings on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The guide also elucidates the intricate signaling pathways involving Panx1, the P2X7 receptor, and the inflammasome, and how probenecid influences these cascades. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of targeting pannexin-1 channels.
Introduction
Pannexin-1 (Panx1) is a ubiquitously expressed protein that forms large-pore channels in the plasma membrane, mediating the release of ATP and other small molecules into the extracellular space.[1][2] These channels play crucial roles in a variety of physiological and pathological processes, including inflammation, cell death, and intercellular communication.[3][4] Probenecid, a drug historically used for the treatment of gout, has been identified as a specific inhibitor of Panx1 channels, distinguishing it from less selective blockers like carbenoxolone that also affect connexin hemichannels.[2][5] This specificity makes probenecid an invaluable tool for dissecting the physiological functions of Panx1 and a promising candidate for therapeutic interventions targeting Panx1-mediated pathologies.
Mechanism of Action
Probenecid exerts its inhibitory effect on Panx1 channels through a direct interaction, leading to a reduction in channel permeability. While the precise molecular binding site is still under investigation, evidence suggests that probenecid's mechanism is distinct from that of other Panx1 inhibitors.[6] Its primary modes of modulating Panx1 function are through the inhibition of ionic currents, blockade of ATP release, and prevention of dye uptake.
Inhibition of Ionic Currents
Electrophysiological studies, primarily using two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing Panx1, have demonstrated that probenecid effectively attenuates Panx1-mediated whole-cell currents in a dose-dependent manner.[1][2] At a concentration of 1 mM, probenecid has been shown to completely abolish these currents.[6]
Blockade of ATP Release
A key function of Panx1 channels is the regulated release of ATP, which acts as a crucial signaling molecule in the extracellular environment. Probenecid has been shown to significantly reduce Panx1-mediated ATP release from various cell types, including oocytes, erythrocytes, and astrocytes, in response to stimuli such as high extracellular potassium or mechanical stress.[1][7]
Prevention of Dye Uptake
Panx1 channels are permeable to large molecules, a property often assessed using fluorescent dyes like Yo-Pro-1 or ethidium bromide. Probenecid effectively blocks the uptake of these dyes in cells expressing Panx1, providing a functional readout of channel inhibition.[1][8]
Quantitative Data Presentation
The inhibitory potency of probenecid on pannexin-1 channels has been quantified across various experimental systems. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Type / System | Experimental Condition | Reference |
| IC50 | ~150 µM | Xenopus oocytes (mouse Panx1) | Voltage-clamp | [1] |
| IC50 | 203 µM (95% CI: 138–298 µM) | HEK-hP2X7 cells | ATP-induced dye uptake (200 µM ATP) | [1] |
| IC50 | 1.3 mM (95% CI: 1.0–1.7 mM) | HEK-hP2X7 cells | ATP-induced dye uptake (1 mM ATP) | [1] |
Table 1: Inhibitory Concentration (IC50) of Probenecid on Pannexin-1 Channels.
| Cell Type | Probenecid Concentration | Assay | Percentage Inhibition | Reference |
| HEK-hP2X7 cells | 2.5 mM | ATP-induced dye uptake | ~60% | [1] |
| Human CD14+ Monocytes | 1 mM | ATP-induced dye uptake | ~49% | [1] |
| J774 Macrophages | Not specified | ATP-induced dye uptake | Significant reduction | [1] |
| Human CD14+ Monocytes | 1 mM | ATP-induced IL-1β secretion | ~32% | [1] |
| Human CD14+ Monocytes | 2.5 mM | ATP-induced IL-1β secretion | ~96% | [1] |
| Mouse Skeletal Muscle Fibers | 1 mM | Voltage-activated SR Ca2+ release | ~40% | [7][9] |
Table 2: Percentage Inhibition of Pannexin-1 Mediated Processes by Probenecid.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is adapted from Silverman et al., 2008.[1]
-
Oocyte Preparation: Harvest oocytes from female Xenopus laevis and defolliculate by collagenase treatment.
-
cRNA Injection: Inject oocytes with Panx1 cRNA and incubate for 2-3 days to allow for protein expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply voltage steps (e.g., to +60 mV for 5 seconds) to elicit Panx1 currents.
-
To test for inhibition, perfuse the chamber with the standard saline solution containing varying concentrations of probenecid and repeat the voltage-step protocol.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of probenecid to determine the dose-response relationship and calculate the IC50.
ATP Release Assay
This protocol is adapted from Silverman et al., 2008.[1]
-
Cell Preparation: Use Panx1-expressing cells (e.g., transfected HEK293 cells or Xenopus oocytes).
-
Stimulation and Sample Collection:
-
Incubate cells in a physiological buffer.
-
Pre-incubate a subset of cells with desired concentrations of probenecid.
-
Stimulate ATP release using an appropriate stimulus (e.g., high extracellular potassium, mechanical stress).
-
Collect the extracellular supernatant at specified time points.
-
-
ATP Measurement:
-
Use a luciferin-luciferase-based ATP assay kit.
-
Add the collected supernatant to the assay reagent.
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence values to the total protein concentration or cell number. Compare the ATP release in probenecid-treated cells to untreated controls to determine the percentage inhibition.
Dye Uptake Assay
This protocol is adapted from Bhaskaracharya et al., 2014.[1]
-
Cell Preparation: Plate Panx1-expressing cells in a multi-well plate (e.g., 96-well).
-
Assay Procedure:
-
Wash the cells with a physiological buffer.
-
Add a solution containing a fluorescent dye that is permeable to Panx1 channels (e.g., 5 µM Yo-Pro-1 or ethidium bromide).
-
For inhibitor studies, pre-incubate the cells with various concentrations of probenecid before adding the dye.
-
Induce channel opening with an appropriate stimulus if necessary (e.g., ATP for P2X7 co-expressing cells).
-
Incubate for a defined period (e.g., 10-30 minutes) to allow for dye uptake.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cells using a fluorescence microplate reader or a fluorescence microscope.
-
-
Data Analysis: Subtract the background fluorescence from non-stimulated or control cells. Calculate the percentage of dye uptake in probenecid-treated cells relative to untreated controls.
Signaling Pathways and Visualization
Probenecid's inhibition of Panx1 channels has significant implications for downstream signaling pathways, particularly the interplay between Panx1, the P2X7 receptor, and the inflammasome.
Pannexin-1 and P2X7 Receptor Interaction
Panx1 channels are functionally and physically linked to the purinergic P2X7 receptor, an ATP-gated ion channel.[10] Activation of the P2X7 receptor by extracellular ATP can lead to the opening of Panx1 channels, creating a positive feedback loop that amplifies ATP release and purinergic signaling.[11] This interaction is crucial for various cellular responses, including the induction of a large, non-selective pore in the cell membrane and the initiation of inflammatory cascades.
Role in Inflammasome Activation
The Panx1-P2X7 receptor axis is a key upstream activator of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[10][12] The opening of Panx1 channels, triggered by P2X7 receptor activation, leads to potassium efflux, a critical signal for NLRP3 inflammasome assembly.[13] By blocking Panx1, probenecid can disrupt this signaling cascade, thereby inhibiting inflammasome activation and the subsequent inflammatory response.[3][4]
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways.
Caption: Experimental workflows for studying probenecid's effect on Panx1.
Caption: Probenecid inhibits Panx1-mediated inflammasome activation.
Conclusion
Probenecid stands out as a specific and effective inhibitor of pannexin-1 channels, making it an indispensable tool for cellular and systems-level research into the functions of Panx1. Its ability to uncouple Panx1 activity from that of connexins and organic anion transporters provides a unique advantage in experimental design. Furthermore, the well-characterized pharmacokinetics and safety profile of probenecid, coupled with its demonstrated efficacy in modulating Panx1-dependent inflammatory pathways, underscore its potential for repositioning as a therapeutic agent in a range of diseases where Panx1 hyperactivity is implicated. This guide provides a foundational resource for scientists and clinicians aiming to explore the multifaceted role of probenecid in modulating pannexin-1 channels and its downstream consequences.
References
- 1. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]
- 2. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of the Pannexin-1 Channel Inhibitor: Probenecid on Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probenecid, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probenecid affects muscle Ca2+ homeostasis and contraction independently from pannexin channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pannexin 1 Channel Activates the Inflammasome in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The emerging Pannexin 1 signalome: a new nexus revealed? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probenecid Inhibits NLRP3 Inflammasome Activity and Mitogen-Activated Protein Kinases (MAPKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Probenecid as a TRPV2 Channel Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of probenecid as a specific activator of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. It is designed to be a comprehensive resource, detailing the seminal experiments, quantitative data, and underlying signaling pathways.
Introduction: The Challenge of Modulating TRPV2
The Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel involved in a wide array of physiological and pathophysiological processes, including immune responses, cardiac function, cancer progression, and neuronal development.[1][2] Despite its significance, the study of TRPV2 has been hampered by a lack of specific pharmacological activators. The discovery of probenecid, an FDA-approved drug primarily used for treating gout, as a selective TRPV2 agonist marked a significant breakthrough in the field, providing a valuable tool to investigate the channel's function.[3][4][5]
The Initial Discovery: Probenecid's Specificity for TRPV2
The seminal work identifying probenecid as a TRPV2 activator was published by Bang et al. in 2007.[3] Using a heterologous expression system, the researchers demonstrated that probenecid could elicit significant cellular responses in cells expressing TRPV2, but not in those expressing other related thermo-TRP channels.
Key Experimental Findings
The initial discovery relied on two primary experimental techniques:
-
Calcium Imaging: Using the calcium-sensitive dye Fluo-3 AM, researchers observed a significant increase in intracellular calcium ([Ca²⁺]i) in HEK293T cells transfected with TRPV2 upon application of probenecid.[3]
-
Electrophysiology: Whole-cell patch-clamp recordings provided direct evidence of ion channel activation, showing that probenecid induced robust inward and outward currents in TRPV2-expressing cells.[6]
Subsequent research has further elucidated the role of probenecid, indicating that it acts as a potentiator of TRPV2, significantly enhancing the channel's response to other stimuli.[7][8] While probenecid alone may not induce the opening of the TRPV2 channel, its interaction with the channel primes it for activation.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from the foundational studies on probenecid's activation of TRPV2.
Table 1: Electrophysiological Response of TRPV2 to Probenecid
| Parameter | Condition | Result | Reference |
| Whole-cell current | Application of 100 µM probenecid at +60 mV | Rapid increase in current | [6] |
| Whole-cell current | Application of 100 µM probenecid at -60 mV | Rapid increase in current | [6] |
| Current Inhibition | 100 µM probenecid + 20 µM ruthenium red | Current response blocked | [6] |
Table 2: Dose-Response of Probenecid on TRPV2 Activation (Calcium Imaging)
| Parameter | Value | Reference |
| EC₅₀ | 31.9 µM | [6] |
| Hill Coefficient (n) | 2.8 | [6] |
Table 3: Specificity of Probenecid Among Thermo-TRP Channels
| TRP Channel | Response to Probenecid | Reference |
| TRPV2 | Significant calcium influx | [3][5] |
| TRPV1 | No significant response | [3][5] |
| TRPV3 | No significant response | [3][5] |
| TRPV4 | No significant response | [3][5] |
| TRPA1 | No significant response | [3][5] |
| TRPM8 | No significant response | [3][5] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize probenecid as a TRPV2 activator.
Cell Culture and Heterologous Expression
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their low endogenous expression of TRP channels and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For transient expression, cells are plated onto poly-L-lysine-coated glass coverslips. Plasmids containing the cDNA for the desired TRP channel (e.g., rat TRPV2) are transfected into the cells using a lipid-based transfection reagent like Lipofectamine 2000, following the manufacturer's protocol. Experiments are typically performed 24-48 hours post-transfection.
Calcium Imaging with Fluo-3 AM
-
Dye Loading: Transfected HEK293T cells are incubated in a loading buffer containing 4 µM Fluo-3 AM, 2.5 mM probenecid (to inhibit dye leakage), and 0.02% Pluronic F-127 in a standard extracellular solution (e.g., Hank's Buffered Salt Solution with 10 mM HEPES) for 1 hour at 37°C.
-
Washing: After incubation, cells are washed three times with the assay buffer to remove excess dye.
-
Image Acquisition: The coverslip is mounted onto a perfusion chamber on the stage of an inverted fluorescence microscope. Fluo-3 is excited at 488 nm, and emission is captured at >515 nm. Baseline fluorescence is recorded for a stable period before the application of probenecid.
-
Data Analysis: Changes in intracellular calcium are measured as the change in fluorescence intensity (ΔF) relative to the initial baseline fluorescence (F₀), expressed as ΔF/F₀.
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA (pH adjusted to 7.3 with CsOH).
-
-
Recording:
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the intracellular solution.
-
Whole-cell recordings are obtained from transfected cells under voltage-clamp mode using an amplifier.
-
Cells are held at a holding potential of -60 mV. Voltage ramps or steps are applied to elicit currents.
-
-
Drug Application: Probenecid is dissolved in the extracellular solution and applied to the recorded cell via a perfusion system.
-
Data Analysis: Current-voltage (I-V) relationships are plotted to characterize the properties of the probenecid-induced currents.
Signaling Pathways and Mechanism of Action
TRPV2 Translocation and Activation
Under basal conditions, a significant portion of TRPV2 resides in intracellular compartments like the endoplasmic reticulum.[9] For the channel to be activated at the plasma membrane, it often requires translocation to the cell surface. This process is frequently mediated by the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[9][10]
Downstream Effects of TRPV2 Activation
The influx of calcium through activated TRPV2 channels triggers a variety of cellular responses. In cardiomyocytes, for instance, probenecid-induced TRPV2 activation leads to a positive inotropic effect by modulating sarcoplasmic reticulum Ca²⁺ loading.[4][11] In immune cells like macrophages, TRPV2 is involved in processes such as phagocytosis.[10]
Structural Insights into Probenecid Binding
Recent cryo-electron microscopy studies have revealed that probenecid interacts directly with rat TRPV2 in a previously unidentified intracellular binding pocket.[7] The binding of probenecid at a conserved histidine residue is thought to prevent the channel from adopting an inactivated state, thereby potentiating its activity in the presence of other stimuli.[7][8]
Conclusion
The identification of probenecid as a specific activator and potentiator of the TRPV2 channel has been a pivotal development for the field. It has provided a much-needed pharmacological tool to dissect the complex roles of TRPV2 in health and disease. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers aiming to utilize probenecid in their investigations of TRPV2. Furthermore, the elucidation of its binding site and mechanism of action opens new avenues for the development of more potent and specific TRPV2 modulators for therapeutic applications.
References
- 1. TRPV2 - Wikipedia [en.wikipedia.org]
- 2. The dynamic TRPV2 ion channel proximity proteome reveals functional links of calcium flux with cellular adhesion factors NCAM and L1CAM in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transient receptor potential V2 expressed in sensory neurons is activated by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into TRPV2 modulation by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRPV2: A Cancer Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel role of transient receptor potential vanilloid 2 in the regulation of cardiac performance - PMC [pmc.ncbi.nlm.nih.gov]
Probenecid: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probenecid is a well-established uricosuric agent primarily utilized in the clinical management of hyperuricemia and gout.[1][2] It functions by modulating renal tubular transport, thereby increasing the excretion of uric acid.[3] Beyond its primary indication, probenecid has also been employed as an adjunct to antibiotic therapy, notably with penicillin and its derivatives, to increase their plasma concentrations by inhibiting their renal excretion.[4][5] This guide provides an in-depth overview of the core chemical properties and structural features of probenecid, offering valuable data and methodologies for professionals in research and drug development.
Chemical Identity and Structure
Probenecid is chemically described as 4-(dipropylsulfamoyl)benzoic acid.[1] It is a sulfonamide derivative characterized by a benzoic acid moiety, to which a dipropyl-substituted sulfamoyl group is attached at the para position.[1]
Key Identifiers:
-
IUPAC Name: 4-(dipropylsulfamoyl)benzoic acid[6]
-
CAS Number: 57-66-9[1]
-
Chemical Formula: C₁₃H₁₉NO₄S[1]
-
Synonyms: p-(Dipropylsulfamoyl)benzoic acid, Benemid, Probalan[1]
The structural arrangement of its functional groups—a carboxylic acid and a sulfonamide with lipophilic propyl chains—is crucial to its mechanism of action, influencing its solubility, acidity, and interactions with biological transporters.
Core Chemical and Physical Properties
Probenecid is a white or nearly white, fine crystalline powder that is practically odorless.[4] It possesses a slightly bitter taste with a pleasant aftertaste.[6] The key quantitative physicochemical properties are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Weight | 285.36 g/mol | [6][7] |
| Melting Point | 194 - 203 °C | [6] |
| pKa | 3.4 - 3.53 (Carboxylic Acid) | [6] |
| LogP (Octanol/Water) | 3.21 - 3.7 | [6] |
| Water Solubility | Practically insoluble; sparingly soluble in aqueous buffers | [4] |
| Solubility in Organic Solvents | Soluble in acetone, alcohol, chloroform, and dilute alkali. | [4] |
Experimental Protocols
The determination of the physicochemical properties of a drug substance like probenecid is fundamental to its development. Standardized experimental protocols are employed to ensure data accuracy and reproducibility.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Methodology:
-
An excess amount of solid probenecid is added to a known volume of the solvent system (e.g., phosphate-buffered saline pH 7.4, n-octanol, or water).
-
The resulting suspension is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
After equilibration, the suspension is filtered to remove undissolved solid.
-
The concentration of probenecid in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment is performed in triplicate to ensure the precision of the measurement.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.
Methodology:
-
A precise amount of probenecid is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure complete dissolution.
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.
-
A standardized titrant (e.g., 0.1 M NaOH) is added to the solution in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the pH at the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated species are equal.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution properties.
Methodology:
-
Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
A known amount of probenecid is dissolved in one of the phases (typically the one in which it is more soluble).
-
The two phases are combined in a flask and shaken gently at a constant temperature for a period sufficient to reach partitioning equilibrium.
-
The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
-
The concentration of probenecid in each phase is determined using a suitable analytical technique like HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Mechanism of Action: Inhibition of Renal Transport
Probenecid exerts its therapeutic effects primarily by interacting with organic anion transporters (OATs) in the proximal tubules of the kidneys. It competitively inhibits the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid from the renal tubule back into the bloodstream. By blocking this transporter, probenecid increases the urinary excretion of uric acid, thereby lowering serum urate levels.[3][4] This same mechanism allows probenecid to inhibit the renal secretion of certain drugs, like penicillin, prolonging their therapeutic effect.[2]
References
- 1. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Probenecid - Wikipedia [en.wikipedia.org]
- 3. KEGG DRUG: Probenecid [kegg.jp]
- 4. go.drugbank.com [go.drugbank.com]
- 5. srd.nist.gov [srd.nist.gov]
- 6. A Simple, Robust and Efficient Computational Method for n-Octanol/Water Partition Coefficients of Substituted Aromatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Probenecid: A Technical Guide for Researchers
Introduction: Probenecid, p-(di-n-propylsulfamoyl)benzoic acid, is a well-established pharmacological agent first developed in the mid-20th century to extend the availability of penicillin during World War II by inhibiting its renal excretion.[1][2] Its clinical utility subsequently expanded to the treatment of hyperuricemia and gout, owing to its potent uricosuric effects.[3][4] In recent years, research has unveiled a more complex pharmacological profile for probenecid, revealing its interaction with multiple molecular targets beyond renal transporters. This has sparked renewed interest in its potential application for a range of conditions, including neuroinflammation and cardiovascular diseases.[5][6] This guide provides an in-depth overview of the pharmacological properties of probenecid, focusing on its mechanisms of action, quantitative data, and key experimental methodologies relevant to research and drug development professionals.
Pharmacodynamics: A Multi-Target Mechanism of Action
Probenecid exerts its effects by modulating several distinct membrane proteins. Its classical effects are mediated by the inhibition of organic anion transporters, while newer research highlights its activity on ion channels, expanding its potential therapeutic applications.
Inhibition of Urate and Organic Anion Transporters (URAT1, OAT1, OAT3)
The primary mechanism for probenecid's uricosuric effect is the competitive inhibition of Urate Transporter 1 (URAT1, SLC22A12) in the apical membrane of the proximal renal tubules.[7] By blocking URAT1, probenecid prevents the reabsorption of uric acid from the urine back into the bloodstream, thereby increasing its excretion and lowering serum urate levels.[3][7]
Additionally, probenecid is a potent inhibitor of Organic Anion Transporter 1 (OAT1, SLC22A6) and Organic Anion Transporter 3 (OAT3, SLC22A8), located on the basolateral membrane of renal proximal tubule cells.[8][9] These transporters are crucial for the secretion of a wide range of endogenous metabolites and xenobiotics, including many drugs like penicillins and cephalosporins.[3][10] Inhibition of OATs by probenecid decreases the renal clearance of these drugs, leading to elevated plasma concentrations and prolonged half-lives, a drug-drug interaction that has been exploited therapeutically.[11]
Inhibition of Pannexin-1 (Panx1) Channels
Probenecid has been identified as an inhibitor of Pannexin-1 (Panx1) channels.[12][13] Panx1 channels are large-pore channels that mediate the release of ATP and other small molecules from cells, playing a role in inflammation.[12] Specifically, Panx1 is involved in the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[5] By blocking Panx1 channels, probenecid can reduce inflammation, which may contribute to its therapeutic effect in gout beyond simply lowering uric acid levels.[12] This mechanism is also being explored for its potential neuroprotective effects in the central nervous system.[6][14]
Activation/Potentiation of TRPV2 Channels
Probenecid is a potent and selective agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a Ca²⁺-permeable non-selective cation channel.[15] Unlike other thermo-TRP channels, TRPV2 is not activated by capsaicin but can be activated by noxious heat (>52°C) and certain chemical ligands.[16] Electrophysiological studies show that probenecid activates TRPV2, leading to calcium influx.[15][17] More recent structural studies suggest probenecid potentiates TRPV2 to known stimuli by binding to a previously unidentified intracellular pocket.[18] This interaction prevents the channel from adopting an inactivated state.[18] The activation of TRPV2 by probenecid has been linked to positive inotropic effects in cardiomyocytes, suggesting a potential new therapeutic role in heart failure.[16][19]
Quantitative Pharmacodynamic Data
The interaction of probenecid with its various molecular targets has been quantified in numerous in vitro studies. The following table summarizes key inhibitory and activation constants.
| Target | Parameter | Value (µM) | Species | Assay Type | Reference(s) |
| URAT1 | IC₅₀ | 22 | Human | Uric Acid Transport | [20] |
| IC₅₀ | 30 | Human | Uric Acid Transport | [21] | |
| IC₅₀ | 165 | Human | Uric Acid Transport | [21] | |
| OAT1 | Kᵢ | 4.3 - 12.1 | Human | Substrate Uptake | |
| Kᵢ | 18.6 | Human | Substrate Uptake | ||
| OAT3 | Kᵢ | 1.3 - 9.0 | Human | Substrate Uptake | |
| Kᵢ | 5.41 | Human | Substrate Uptake | [22] | |
| Kᵢ | 12.6 | Human | Substrate Uptake | ||
| Pannexin-1 | IC₅₀ | ~150 | N/A | Electrophysiology | [12][13][23] |
| IC₅₀ | 203 | Human | ATP-induced Dye Uptake | [24][25] | |
| TRPV2 | EC₅₀ | 25 | Rat | Calcium Imaging | [17] |
Note: Variations in reported values can arise from different experimental systems, cell lines, and assay conditions.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of probenecid is well-characterized. Its elimination kinetics can become saturated at therapeutic doses.[26]
| Parameter | Value | Details | Reference(s) |
| Bioavailability | Essentially complete | Well absorbed after oral administration. | [10] |
| Tₘₐₓ (Time to Peak) | 3 - 4 hours | Following single oral doses of 0.5 - 2.0 g. | [26] |
| Cₘₐₓ (Peak Concentration) | 35.3 - 148.6 µg/mL | Dose-dependent (for 0.5 g and 2.0 g doses, respectively). | [26] |
| Protein Binding | 75 - 95% | Extensively bound, mainly to albumin. | [10] |
| Volume of Distribution (Vc) | 56.5 mL (rat model) | Central compartment volume. | [27] |
| Metabolism | Extensive (Liver) | Primarily via glucuronide conjugation and side-chain oxidation. | [10] |
| Elimination Half-life (t½) | 4 - 12 hours | Dose-dependent; increases with higher doses due to saturable elimination. | [10][26] |
| Excretion | Urine | Primarily as metabolites, with minimal excretion of unchanged drug. | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for assaying probenecid's activity on its key targets, based on published methodologies.
URAT1 Inhibition Assay (Cell-based Uric Acid Uptake)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled uric acid into cells heterologously expressing human URAT1.
Detailed Methodology:
-
Cell Culture: Maintain human embryonic kidney (HEK293) or Madin-Darby canine kidney (MDCK) cells stably transfected with a vector encoding human URAT1.[28] Culture parallel control cells transfected with an empty vector. Seed cells into 96-well poly-D-lysine coated plates to reach ~95% confluency on the day of the assay.[9]
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Compound Incubation: Pre-incubate the cells for 10-15 minutes at the desired temperature (e.g., 37°C) with transport buffer containing various concentrations of probenecid or a vehicle control (e.g., DMSO). Include a positive control inhibitor like benzbromarone.[28]
-
Uptake Reaction: Initiate the uptake by adding transport buffer containing a fixed concentration of [¹⁴C]-uric acid (e.g., 5 µM).[29]
-
Termination: After a short incubation period within the linear uptake range (typically 2-5 minutes), terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.
-
Quantification: Lyse the cells using a suitable lysis buffer (e.g., 1% Triton X-100).[29] Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine URAT1-specific uptake by subtracting the radioactivity measured in empty-vector control cells from that in URAT1-expressing cells. Calculate the percentage of inhibition for each probenecid concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
Pannexin-1 Inhibition Assay (Dye Uptake Method)
This assay assesses Panx1 channel activity by measuring the uptake of a fluorescent dye (e.g., Ethidium Bromide, YO-PRO-1) that can pass through the large-pore channel upon its opening.
Detailed Methodology:
-
Cell Culture: Plate cells expressing Panx1 (e.g., transfected HEK293 cells, J774 macrophages, or erythrocytes) in a 96-well poly-D-lysine coated black-wall plate at a suitable density (e.g., 5x10⁴ cells/well).[24][30]
-
Compound Incubation: Wash cells with a low-divalent cation solution. Pre-incubate the cells with various concentrations of probenecid or vehicle control for 10-20 minutes.
-
Dye Loading & Stimulation: Add the fluorescent dye (e.g., 25 µM Ethidium Bromide) to the wells.[30] Induce Panx1 channel opening using a known stimulus. For P2X7-dependent Panx1 activation, use ATP (e.g., 200 µM).[24] For erythrocytes, hypotonic shock can be used.[31]
-
Fluorescence Measurement: Measure the increase in intracellular fluorescence over time using a fluorescent plate reader. The dye's fluorescence increases significantly upon binding to intracellular nucleic acids.
-
Data Analysis: Calculate the rate of dye uptake from the fluorescence kinetics. Normalize the rates for each probenecid concentration to the rate observed in the stimulated vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a suitable model.
TRPV2 Activation Assay (Whole-Cell Patch-Clamp Electrophysiology)
This protocol directly measures the ion currents flowing through TRPV2 channels in response to probenecid, providing detailed information on channel activation and kinetics.
Detailed Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293T) transiently or stably expressing the TRPV2 channel. Plate cells on glass coverslips for recording.
-
Electrophysiology Setup: Obtain whole-cell patch-clamp recordings using a patch-clamp amplifier. Use borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with CsOH.
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording Protocol:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents and generate current-voltage (I-V) relationships.[17]
-
Establish a stable baseline current in the external solution.
-
-
Compound Application: Perfuse the bath with the external solution containing probenecid (e.g., 100 µM).[17] Record the change in current. Co-application with other activators (like 2-APB) or blockers (like ruthenium red) can be used to probe the mechanism.[17]
-
Data Analysis: Measure the peak current amplitude at specific voltages (e.g., +60 mV and -60 mV) before and after probenecid application.[17] Plot the I-V relationship to observe changes in channel conductance and reversal potential. For dose-response experiments, apply increasing concentrations of probenecid to determine the EC₅₀ for channel activation.
References
- 1. researchgate.net [researchgate.net]
- 2. The history and future of probenecid. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probenecid, an old β-lactams pharmacokinetic enhancer for a renewed use: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Transient receptor potential V2 expressed in sensory neurons is activated by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural insights into TRPV2 modulation by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Physiologically Based Pharmacokinetic Models of Probenecid and Furosemide to Predict Transporter Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Probenecid | CAS:57-66-9 | inhibitor of organic anion transport, MRP and pannexin-1 channel | High Purity | Manufacturer BioCrick [biocrick.com]
- 24. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]
- 25. Item - Probenecid blocks human P2X7 receptor-induced dye uptake via a pannexin-1 independent mechanism - University of Wollongong - Figshare [ro.uow.edu.au]
- 26. Pharmacokinetics of probenecid following oral doses to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dose-dependent pharmacokinetics of probenecid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 31. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes: Utilizing Probenecid to Inhibit Dye Leakage in Microscopy
Introduction
In live-cell fluorescence microscopy, the retention of fluorescent dyes within the cytoplasm is crucial for accurate and stable measurements. Many common fluorescent indicators, particularly those used for measuring intracellular calcium concentration (e.g., Fluo-3, Fluo-4) and pH (e.g., BCECF), are organic anions.[1][2][3] After these dyes are loaded into cells, often as cell-permeant acetoxymethyl (AM) esters, they are cleaved by intracellular esterases into their active, membrane-impermeant forms.[2][4] However, many cell types, especially cell lines like CHO and HeLa, express organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs) in their plasma membranes.[1][5][6] These transporters can actively extrude the negatively charged dyes from the cell, leading to a progressive loss of signal and an increase in background fluorescence.[2][5][6] Probenecid is a well-established inhibitor of these transporters and is widely used to prevent dye leakage, thereby improving signal stability and assay sensitivity.[7][8]
Mechanism of Action
Probenecid functions by competitively inhibiting organic anion transporters, including members of the OAT family (e.g., OAT1 and OAT3) and some MRPs.[9][10][11] These transporters are part of the Solute Carrier (SLC) superfamily and are responsible for the transport of a wide range of endogenous and exogenous organic anions across cell membranes.[10][12] By blocking these transporters, probenecid prevents the efflux of anionic fluorescent dyes from the cytoplasm, leading to their intracellular accumulation and a more stable fluorescent signal.[4][5][7] This is particularly critical in long-term imaging experiments and in high-throughput screening assays where a stable signal window is necessary.[2][6]
References
- 1. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Evidence for probenecid-sensitive organic anion transporters on polarized thyroid cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why do CHO cells require the use of probenecid in calcium assays? | AAT Bioquest [aatbio.com]
- 6. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 8. biotium.com [biotium.com]
- 9. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
Probenecid Pannexin-1 Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pannexin-1 (PANX1) is a protein that forms channels in the cell membrane, playing a crucial role in cellular communication by mediating the release of ATP and the uptake of small molecules.[1][2][3] These channels are implicated in various physiological and pathological processes, including inflammation, apoptosis, and neurological disorders. Probenecid, a drug primarily used for treating gout, has been identified as a potent inhibitor of PANX1 channels.[1][2][3][4][5][6] This property makes probenecid a valuable pharmacological tool for studying the function of PANX1 and a potential lead compound for therapies targeting pannexin-1-mediated pathologies.
These application notes provide detailed protocols for assays to investigate the inhibitory effect of probenecid on pannexin-1 channels, including electrophysiological recordings, dye uptake assays, and ATP release measurements.
Signaling Pathway and Inhibition Mechanism
Pannexin-1 channels can be activated by various stimuli, including mechanical stress, high extracellular potassium, and activation of P2X7 receptors by ATP.[1] Once opened, these channels allow for the passage of ions and small molecules like ATP, leading to downstream signaling events. Probenecid acts as a direct blocker of the PANX1 channel, preventing this flux of molecules.
Figure 1: Simplified signaling pathway of Pannexin-1 activation and its inhibition by Probenecid.
Quantitative Data Summary
The inhibitory potency of probenecid on pannexin-1 channels has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of inhibitors.
| Parameter | Value | Cell Type / System | Assay Method | Reference |
| IC50 | ~150 µM | Xenopus oocytes expressing PANX1 | Electrophysiology (Voltage Clamp) | [1][4] |
| IC50 | 203 µM | HEK-293 cells expressing human P2X7 | ATP-induced dye uptake | [7][8] |
| Effective Concentration | 150 µM - 1 mM | In vivo and in vitro models | Various | [5] |
| Complete Inhibition | 1 mM | Xenopus oocytes expressing PANX1 | Electrophysiology (Voltage Clamp) | [1][5] |
Experimental Protocols
Here we provide detailed protocols for three common assays used to assess pannexin-1 channel inhibition by probenecid.
Electrophysiological Recording in Xenopus Oocytes
This protocol is adapted from Silverman et al. (2008) and allows for the direct measurement of ion currents through PANX1 channels.[1]
Objective: To measure the dose-dependent inhibition of pannexin-1 channel currents by probenecid using two-electrode voltage clamp.
Materials:
-
Xenopus laevis oocytes
-
Pannexin-1 cRNA
-
Collagenase type I
-
Oocyte Ringer solution (OR2)
-
Probenecid stock solution
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation:
-
Isolate oocytes by treating ovarian lobes with 2 mg/ml collagenase in Ca2+-free OR2 for 3 hours.
-
Wash thoroughly and select healthy, defolliculated oocytes.
-
Inject oocytes with 20-40 nl of pannexin-1 mRNA (100-1000 ng/µl).
-
Incubate for 18-42 hours at 18°C in OR2.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with OR2.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply voltage steps to activate pannexin-1 channels (e.g., steps from -60 mV to +60 mV).
-
Record the resulting currents.
-
-
Probenecid Application:
-
Establish a baseline recording of pannexin-1 currents in OR2.
-
Perfuse the chamber with OR2 containing the desired concentration of probenecid.
-
Allow the drug to equilibrate for several minutes.
-
Record the currents in the presence of probenecid.
-
Perform a washout by perfusing with OR2 alone to observe recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step before and after probenecid application.
-
Calculate the percentage of inhibition for each probenecid concentration.
-
Plot the percentage of inhibition against the probenecid concentration to determine the IC50 value.
-
Figure 2: Experimental workflow for the electrophysiological assay of Pannexin-1 inhibition.
Dye Uptake Assay
This assay measures the influx of fluorescent dyes through the large pores of pannexin-1 channels. Inhibition of dye uptake by probenecid indicates channel blocking. This protocol is based on methods described by Bhaskaracharya et al. (2014) and others.[7][9]
Objective: To quantify the inhibition of pannexin-1-mediated dye uptake by probenecid.
Materials:
-
HEK-293 cells stably expressing pannexin-1 (or other suitable cell line)
-
Cell culture medium and plates
-
Fluorescent dye (e.g., Ethidium Bromide, YO-PRO-1)
-
Probenecid stock solution
-
Plate reader or flow cytometer
Procedure:
-
Cell Culture:
-
Plate PANX1-expressing cells in a 96-well plate and grow to confluence.
-
-
Assay Protocol:
-
Wash the cells with a physiological salt solution (e.g., HBSS).
-
Pre-incubate the cells with various concentrations of probenecid for 10-30 minutes at 37°C.
-
Add the fluorescent dye (e.g., 5 µM Ethidium Bromide) to the wells.
-
Induce pannexin-1 channel opening. This can be done by a stimulus such as high extracellular K+, mechanical stress, or application of a P2X7 receptor agonist like ATP if the cells co-express this receptor.
-
Incubate for a defined period (e.g., 5-15 minutes).
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
Alternatively, cells can be detached and analyzed by flow cytometry to quantify the percentage of fluorescent cells.
-
-
Data Analysis:
-
Subtract the background fluorescence from non-stimulated or mock-transfected cells.
-
Normalize the fluorescence signal to the control (no probenecid).
-
Plot the normalized fluorescence against the probenecid concentration to determine the IC50.
-
Figure 3: Workflow for the Pannexin-1 dye uptake inhibition assay.
ATP Release Assay
This assay quantifies the release of ATP from cells through pannexin-1 channels, which is a key physiological function of these channels.[1]
Objective: To measure the inhibition of pannexin-1-mediated ATP release by probenecid.
Materials:
-
Cells expressing pannexin-1
-
Physiological salt solution
-
Probenecid stock solution
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
-
Luminometer
Procedure:
-
Cell Preparation:
-
Culture cells to a high density in a multi-well plate.
-
-
Inhibition and Stimulation:
-
Wash the cells with a physiological salt solution.
-
Pre-incubate the cells with various concentrations of probenecid for 10-30 minutes.
-
Stimulate the cells to open pannexin-1 channels (e.g., with high extracellular potassium).
-
Incubate for a defined period (e.g., 10 minutes).
-
-
Sample Collection and Measurement:
-
Carefully collect a sample of the extracellular solution from each well.
-
Add the collected supernatant to the ATP assay reagent (luciferase/luciferin mixture).
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve to convert luminescence readings to ATP concentrations.
-
Subtract background ATP release from unstimulated cells.
-
Normalize the ATP release to the control (no probenecid).
-
Plot the normalized ATP release against the probenecid concentration to determine the IC50.
-
Concluding Remarks
The protocols described provide robust methods for characterizing the inhibitory activity of probenecid on pannexin-1 channels. The choice of assay will depend on the specific research question and available equipment. Electrophysiology offers a direct measure of channel function, while dye uptake and ATP release assays provide insights into the physiological consequences of channel activity. It is important to note that probenecid can also inhibit other membrane transporters, which should be considered when interpreting results in complex biological systems.[4][7][9]
References
- 1. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probenecid, a gout remedy, inhibits pannexin 1 channels. | Semantic Scholar [semanticscholar.org]
- 3. Silverman W et al. (2008), Probenecid, a gout remedy, inhibits pannexin 1 ... - Paper [xenbase.org]
- 4. Probenecid | CAS:57-66-9 | inhibitor of organic anion transport, MRP and pannexin-1 channel | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. Probenecid, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]
- 8. Probenecid blocks human P2X7 receptor-induced dye uptake via a pannexin-1 independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Probenecid Organic Anion Transporter Functional Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic anion transporters (OATs) are a family of membrane proteins crucial for the disposition of a wide array of endogenous and exogenous substances, including a significant number of therapeutic drugs.[1] Predominantly expressed in the basolateral membrane of renal proximal tubular cells, OAT1 (SLC22A6) and OAT3 (SLC22A8) play a pivotal role in the secretion and renal clearance of organic anions from the bloodstream into the urine.[1][2] Probenecid, a uricosuric agent, is a well-characterized inhibitor of OATs.[1] Its ability to competitively inhibit OAT-mediated transport forms the basis of significant drug-drug interactions (DDIs) by increasing the plasma concentration and prolonging the half-life of co-administered drugs that are OAT substrates.[1][3] Consequently, in vitro functional assays to assess the inhibitory potential of new chemical entities on OATs, often using probenecid as a reference inhibitor, are a regulatory expectation in drug development to predict potential clinical DDIs.[4][5]
These application notes provide detailed protocols for conducting OAT functional assays using both fluorescence-based and LC-MS/MS-based methods. The information herein is intended to guide researchers in establishing robust and reliable assays to characterize the interaction of test compounds with OAT1 and OAT3.
Principle of the Assay
The OAT functional assay is a cell-based method that measures the transport of a known OAT substrate into cells overexpressing a specific OAT, such as OAT1 or OAT3. The inhibitory effect of a test compound, like probenecid, is determined by quantifying the reduction in substrate uptake in the presence of the inhibitor. This is typically achieved by incubating the OAT-expressing cells with a probe substrate, with and without the test compound, and measuring the intracellular concentration of the substrate. A significant decrease in substrate accumulation in the presence of the test compound indicates inhibition of the transporter.
Data Presentation
The following tables summarize key quantitative data for probenecid inhibition of OAT1 and OAT3, as well as kinetic parameters for common OAT substrates.
Table 1: Probenecid Inhibition of Human OAT1 and OAT3
| Transporter | Substrate | Cell System | Inhibition Value (µM) | Value Type | Reference |
| hOAT1 | Adefovir | Human Kidney Slices | 18.6 ± 5.1 | Ki | [6] |
| hOAT1 | Benzylpenicillin | Human Kidney Slices | 12.6 ± 4.2 | Ki | [6] |
| hOAT1 | 6-Carboxyfluorescein (6-CF) | HEK293 | 6.3 | Ki | [7] |
| hOAT1 | N-Acetylcysteine (NAC) | HEK293 | Significant inhibition at 200 µM | - | [8] |
| hOAT1 | 5-Carboxyfluorescein (5-CF) | HEK 293T/17 | 15.9 | IC50 | |
| hOAT3 | Estrone-3-sulfate (E3S) | HEK293 | 1.3 - 9.0 | Ki | [1] |
| hOAT3 | 6-Carboxyfluorescein (6-CF) | HEK293 | <10 | IC50 | [1] |
| hOAT3 | N-Acetylcysteine (NAC) | HEK293 | Significant inhibition at 200 µM | - | [8] |
| hOAT3 | Enalaprilat | HEK293 | 5.12 | IC50 | [9] |
Table 2: Kinetic Parameters of Common OAT Substrates
| Transporter | Substrate | Cell System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| hOAT1 | p-Aminohippurate (PAH) | HEK293 | ~700 (for acamprosate) | - | [10] |
| hOAT3 | Estrone-3-sulfate (E3S) | HEK293 | - | - | [10] |
| hOAT1 | 2',7'-Dichlorofluorescein (DCF) | HEK293 | 5.29 | 87.9 | [11] |
| hOAT1 | 4',5'-Dibromofluorescein (DBF) | HEK293 | 4.16 | 48.1 | [11] |
| hOAT1 | Oregon Green (OG) | HEK293 | 54.1 | 187 | [11] |
Experimental Protocols
Protocol 1: Fluorescence-Based OAT Inhibition Assay
This protocol describes a method to determine the inhibitory potential of a test compound on OAT1 or OAT3 using a fluorescent probe substrate.
Materials:
-
HEK293 or CHO cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8).
-
Parental (non-transfected) cells as a negative control.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic.[1]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.[1]
-
Fluorescent OAT Substrate: e.g., 6-carboxyfluorescein (6-CF).[7]
-
Test Compound (e.g., Probenecid) and a vehicle control (e.g., DMSO).
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the OAT-transfected and parental cells into a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Culture for 24-48 hours.[12]
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and probenecid (positive control) in DMSO.
-
Prepare serial dilutions of the test compound and probenecid in assay buffer. The final DMSO concentration should be consistent across all wells and typically should not exceed 0.5%.[7]
-
Prepare the fluorescent substrate solution in assay buffer at a concentration close to its Km value, if known.
-
-
Assay Performance:
-
Wash the cell monolayer gently with pre-warmed (37°C) assay buffer.[12]
-
Add the assay buffer containing different concentrations of the test compound, probenecid, or vehicle to the respective wells.
-
Pre-incubate the plate at 37°C for 10-30 minutes.[7]
-
Initiate the uptake reaction by adding the fluorescent OAT substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) that is within the linear range of substrate uptake.[1]
-
-
Termination and Measurement:
-
Stop the uptake by aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.[13]
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for 6-CF).[14]
-
-
Data Analysis:
-
Subtract the fluorescence signal from the parental cells (background) from the signal of the OAT-transfected cells to determine transporter-specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: LC-MS/MS-Based OAT Inhibition Assay
This protocol provides a method for determining OAT inhibition using a non-fluorescent substrate, with quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Same cell lines and culture reagents as in Protocol 1.
-
OAT Substrate: A known OAT substrate that can be quantified by LC-MS/MS (e.g., p-aminohippurate (PAH), furosemide).[2][15]
-
Test Compound (e.g., Probenecid) and a vehicle control (e.g., DMSO).
-
96-well or 24-well cell culture plates.
-
LC-MS/MS system.
-
Internal Standard (for LC-MS/MS analysis).
-
Acetonitrile or other suitable organic solvent for cell lysis and protein precipitation.
Procedure:
-
Cell Seeding and Solution Preparation: Follow steps 1 and 2 from Protocol 1, using an appropriate LC-MS/MS-compatible OAT substrate.
-
Assay Performance:
-
Follow steps 3a to 3e from Protocol 1.
-
-
Termination and Sample Preparation:
-
Stop the uptake by aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding a solution of acetonitrile (or other suitable solvent) containing an internal standard. This step also serves to precipitate proteins.
-
Centrifuge the plate or tubes to pellet the cell debris.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of the OAT substrate and internal standard.[16] This includes optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).
-
Inject the prepared samples and a standard curve of the substrate onto the LC-MS/MS system.
-
-
Data Analysis:
-
Quantify the intracellular concentration of the OAT substrate using the standard curve.
-
Normalize the data to the protein concentration in each well (can be determined from a parallel plate using a BCA assay).[8]
-
Subtract the substrate concentration in parental cells from that in OAT-transfected cells to determine transporter-specific uptake.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Visualizations
Caption: Mechanism of OAT inhibition by probenecid.
Caption: Experimental workflow for a cell-based OAT functional assay.
References
- 1. benchchem.com [benchchem.com]
- 2. bioivt.com [bioivt.com]
- 3. bioivt.com [bioivt.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2 | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids [frontiersin.org]
- 10. Acamprosate Is a Substrate of the Human Organic Anion Transporter (OAT) 1 without OAT3 Inhibitory Properties: Implications for Renal Acamprosate Secretion and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Structures and membrane interactions of human OAT1 in complex with clinical used drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiologically Based Pharmacokinetic Models of Probenecid and Furosemide to Predict Transporter Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Probing TRPV2 Activation: Application Notes and Protocols for the Use of Probenecid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including immune response, cancer progression, and cardiac function.[1] The development of specific pharmacological tools to modulate TRPV2 activity is crucial for elucidating its roles and therapeutic potential. Probenecid, a uricosuric agent, has been identified as a specific activator of TRPV2, providing a valuable tool for studying this ion channel.[2] These application notes provide detailed experimental protocols for investigating the activation of TRPV2 by probenecid, covering in vitro and in vivo methodologies.
Application Notes
Probenecid activates TRPV2 channels, leading to an increase in intracellular calcium concentration.[3] This activation can be harnessed in various experimental settings to study TRPV2 function. In heterologous expression systems like HEK293T cells, probenecid-induced TRPV2 activation can be robustly measured using techniques such as whole-cell patch-clamp electrophysiology and calcium imaging.[4] In these systems, probenecid has been shown to specifically activate TRPV2 over other thermoTRP channels.[2]
For in vivo studies, particularly in the context of cardiac function, probenecid has been demonstrated to act as a positive inotrope by stimulating cardiac TRPV2.[5] This effect is mediated by an increase in cardiomyocyte calcium levels, leading to enhanced contractility.[3][5] When designing experiments, it is important to note that probenecid is also an inhibitor of organic anion transporters, which can affect the intracellular concentration of fluorescent dyes used in calcium imaging assays.[6] Therefore, its use in such assays requires careful consideration and optimization.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in TRPV2-Expressing HEK293T Cells
This protocol describes the measurement of ion currents through TRPV2 channels activated by probenecid using the whole-cell patch-clamp technique.
Materials:
-
TRPV2-transfected HEK293T cells
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA (pH 7.2 with KOH)
-
Probenecid stock solution (e.g., 100 mM in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture TRPV2-transfected HEK293T cells on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Form a giga-ohm seal between a borosilicate glass pipette filled with intracellular solution and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps from -100 mV to +100 mV (0.4 V/s) every 1 second to elicit currents.[7][8]
-
Establish a stable baseline current recording in the extracellular solution.
-
Perfuse the cell with the extracellular solution containing the desired concentration of probenecid (e.g., 100 µM or 3 mM).[4][7]
-
Record the changes in inward and outward currents in response to probenecid application.
-
To confirm the involvement of TRPV2, the non-selective TRP channel blocker ruthenium red (e.g., 10 µM) can be co-applied with probenecid.[7]
Calcium Imaging in TRPV2-Expressing HEK293T Cells
This protocol details the measurement of intracellular calcium concentration changes in response to probenecid-induced TRPV2 activation using the fluorescent calcium indicator Fluo-3 AM.
Materials:
-
TRPV2-transfected HEK293T cells
-
Fluo-3 AM stock solution (e.g., 1 mM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)
-
Probenecid stock solution (e.g., 100 mM in DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed TRPV2-transfected HEK293T cells in a 96-well black, clear-bottom plate.
-
Prepare the Fluo-3 AM loading solution by diluting Fluo-3 AM to a final concentration of 5 µM and adding Pluronic F-127 to a final concentration of 0.02% in Loading Buffer.
-
Remove the culture medium from the cells and add the Fluo-3 AM loading solution.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with Loading Buffer to remove extracellular dye.
-
Add Loading Buffer containing probenecid (to inhibit dye extrusion) to the cells and incubate for another 30 minutes.[9]
-
Measure the baseline fluorescence (Excitation: ~488 nm, Emission: ~525 nm).
-
Add probenecid to the wells to achieve the desired final concentration (e.g., 100 µM).[4]
-
Record the change in fluorescence intensity over time.
In Vivo Assessment of Cardiac Function in Mice
This protocol outlines the administration of probenecid to mice and the subsequent measurement of cardiac function by echocardiography.
Materials:
-
Wild-type mice
-
Probenecid (water-soluble preparation)
-
Saline solution (vehicle control)
-
Echocardiography system
Procedure:
-
Anesthetize the mouse.
-
Administer probenecid via intraperitoneal (IP) injection (e.g., 100 mg/kg) or oral gavage (e.g., 100 mg/kg daily).[6] Saline is used as a control.
-
Perform baseline echocardiography before drug administration to measure parameters such as ejection fraction (EF) and fractional shortening (FS).
-
After probenecid administration, perform serial echocardiography at different time points (e.g., 5, 10, 15, 30 minutes for acute studies) to assess changes in cardiac function.[10]
-
For chronic studies, administer probenecid daily and perform echocardiography at regular intervals (e.g., weekly).[6]
-
Analyze the echocardiographic data to determine the effect of probenecid on cardiac contractility and function.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on probenecid's activation of TRPV2.
| Parameter | Value | Experimental System | Reference |
| Kd | 31.9 µM | Fluo-3 calcium imaging in TRPV2-transfected HEK293T cells | [4] |
| EC50 | ~25 µM | Not specified | [4] |
| EC50 (in vivo) | 49.33 mg/kg | Intravenous administration in mice (effect on contractility) | [10] |
| Effective Concentration | 100 µM | Whole-cell patch-clamp in TRPV2-transfected HEK293T cells | [4] |
| Effective Concentration | 1-10 mM | Whole-cell patch-clamp in TRPV2-transfected HEK293T cells | [2] |
| In Vivo Dose (IP) | 100 mg/kg | Ischemic heart disease mouse model | [6] |
| In Vivo Dose (Oral) | 100 mg/kg daily | Ischemic heart disease mouse model | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Probenecid-Induced TRPV2 Signaling Pathway
Caption: Signaling cascade of probenecid-induced TRPV2 activation.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro analysis of TRPV2 activation by probenecid.
Experimental Workflow for In Vivo Analysis
Caption: Workflow for in vivo analysis of probenecid's effect on cardiac function.
References
- 1. Novel role of transient receptor potential vanilloid 2 in the regulation of cardiac performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probenecid as a noninjurious positive inotrope in an ischemic heart disease murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Cannabinoid non-cannabidiol site modulation of TRPV2 structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In vivo Administration of Probenecid in Mouse Models: Application Notes and Protocols
Introduction
Probenecid is a well-established uricosuric agent used clinically for the treatment of gout.[1][2] Its primary mechanism of action involves the inhibition of organic anion transporters (OATs), particularly OAT1 and OAT3, in the renal tubules.[3][4][5] This inhibition blocks the reabsorption of uric acid, leading to its increased excretion.[1][3] In preclinical research using mouse models, Probenecid is frequently employed to modulate the pharmacokinetics of other drugs by preventing their renal clearance.[1][3] Beyond its effects on renal transporters, Probenecid is also recognized as a potent inhibitor of pannexin-1 (Panx1) channels, which are involved in inflammation and ATP release.[1][6][7] This has led to its investigation in models of various central nervous system disorders, where it has shown neuroprotective and anti-inflammatory properties.[6][8][9]
These application notes provide a detailed guide for researchers on the in vivo administration of Probenecid in mouse models, covering dosing, administration protocols, and summarizing its reported effects.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to Probenecid administration in mice, compiled from various studies.
Table 1: Probenecid Dosing and Administration in Mouse Models
| Parameter | Details | References |
| Administration Routes | Intraperitoneal (i.p.), Oral (p.o.), Subcutaneous (s.c.) | [10][11][12] |
| Common Dosage Range | 50 - 250 mg/kg | [9][11] |
| Vehicle | Saline, Phosphate-Buffered Saline (PBS), 1% Methylcellulose, 5% Sucrose in water | [12][13] |
| Frequency | Single dose or repeated daily administrations | [11][12] |
Table 2: Reported In Vivo Effects of Probenecid in Mouse Models
| Application | Mouse Model | Dosage and Route | Key Findings | References |
| Neuroprotection | MPTP/probenecid model of Parkinson's Disease | Varies | Induces key features of Parkinson's disease for study. | [14] |
| Huntington's Disease (N171-82Q transgenic) | Not specified | Improved survival by 35% and ameliorated motor activity. | [8][15] | |
| Alzheimer's Disease (APP/PS1 transgenic) | 100 µM (in hippocampal slices) | Reduced excitatory synaptic defects. | [16] | |
| Stroke (transient focal cerebral ischemia) | Not specified | Reduced infarct size and cerebral water content. | [6] | |
| Anti-inflammatory | Multiple Sclerosis (EAE model) | 250 mg/kg i.p. daily | Arrested the progression of clinical symptoms. | [11] |
| Subarachnoid Hemorrhage | Not specified | Attenuated brain edema and improved neurological function. | [17][18] | |
| Cardioprotection | Peripartum Cardiomyopathy (Hsp20-S10F mutant) | ~108 mg/kg/day in drinking water | Increased survival and decreased cardiac hypertrophy. | [13][19] |
| Pharmacokinetic Modulation | Tuberculosis (DHP-I KO model) | 200 mg/kg oral | Used to precede antibiotic administration. | [12] |
| Nephroprotection | Aristolochic Acid Nephropathy | Not specified | Prevented acute tubular necrosis. | [20] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of Probenecid
This is a common and effective route for systemic administration of Probenecid in mice.
Materials:
-
Probenecid
-
Vehicle (e.g., sterile 0.9% saline, PBS)
-
1N NaOH and 1M Tris (if preparing from powder for pH adjustment)
-
70% ethanol or other disinfectant
-
Gauze or cotton swabs[24]
-
Animal scale
Procedure:
-
Animal Preparation:
-
Solution Preparation (Example for 250 mg/kg dose):
-
A stock solution can be prepared by dissolving Probenecid powder. For example, a solution of 375 mg Probenecid in 15 mL total volume can be made using 1.5 mL of 1N NaOH, 1.5 mL of 1M Tris, and 12 mL of 0.9% NaCl, with the pH adjusted to 7.3 with 2N HCl.[11]
-
The final volume to be injected should be calculated based on the mouse's weight and the desired dose. The maximum recommended volume for an i.p. injection in a mouse is typically 10 ml/kg.[21][23]
-
Warm the solution to room or body temperature to prevent discomfort and a drop in the animal's body temperature.[21][24]
-
-
Injection Technique:
-
Position the mouse with its head tilted slightly downwards to allow the abdominal organs to move cranially.[22][24]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[23][24]
-
Disinfect the injection site with 70% ethanol.[24]
-
Aspirate by pulling back the plunger to ensure you have not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[22]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.[24]
-
Protocol 2: Oral Administration of Probenecid
Oral gavage is another method for Probenecid administration, often used in pharmacokinetic studies.
Materials:
-
Probenecid
-
Vehicle (e.g., 1% methylcellulose)[12]
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
Procedure:
-
Animal Preparation:
-
Weigh the mouse for accurate dose calculation.
-
Properly restrain the mouse.
-
-
Solution Preparation:
-
Suspend Probenecid in the vehicle at the desired concentration. For example, for a 200 mg/kg dose, a suspension can be prepared in 1% methylcellulose.[12]
-
-
Gavage Technique:
-
Gently hold the mouse and introduce the gavage needle into the side of the mouth, advancing it along the esophagus into the stomach.
-
Administer the suspension slowly.
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Diagrams
Caption: Probenecid's mechanism of action in the kidney.
Caption: Probenecid's role in inhibiting Pannexin-1 and inflammation.
Caption: Workflow for intraperitoneal injection of Probenecid in mice.
References
- 1. Probenecid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 4. probenecid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. scribd.com [scribd.com]
- 6. Probenecid protects against transient focal cerebral ischemic injury by inhibiting HMGB1 release and attenuating AQP4 expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of probenecid in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Acute Probenecid Administration on Histopathological and Functional Outcomes after Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probenecid arrests the progression of pronounced clinical symptoms in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probenecid treatment improves outcomes in a novel mouse model of peripartum cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The MPTP/probenecid model of progressive Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of probenecid in a transgenic animal model of Huntington’s disease | springermedizin.de [springermedizin.de]
- 16. Frontiers | Acute Pannexin 1 Blockade Mitigates Early Synaptic Plasticity Defects in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 17. Frontiers | Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage [frontiersin.org]
- 18. Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Probenecid treatment improves outcomes in a novel mouse model of peripartum cardiomyopathy | PLOS One [journals.plos.org]
- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. researchgate.net [researchgate.net]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
- 24. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Probenecid in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Probenecid, a drug historically used for the treatment of gout, is gaining significant attention in the field of neuroscience for its multifaceted mechanisms of action and therapeutic potential in a range of neurological disorders.[1][2] Its ability to modulate key signaling pathways in the central nervous system (CNS) makes it a valuable tool for researchers investigating neuroinflammation, neurodegeneration, and neuronal injury.[3][4]
These application notes provide a comprehensive overview of the use of Probenecid in a research setting, with a focus on dosage calculation, experimental protocols, and the underlying signaling pathways.
Mechanisms of Action in the Central Nervous System
Probenecid exerts its effects in the CNS through three primary mechanisms:
-
Inhibition of Organic Anion Transporters (OATs): Probenecid blocks OATs, particularly OAT1 and OAT3, which are expressed at the blood-brain barrier and choroid plexus.[5][6] This inhibition prevents the efflux of various organic anions from the brain and cerebrospinal fluid (CSF), thereby increasing their concentration in the CNS.[5][6] This property is often exploited to enhance the brain bioavailability of other therapeutic agents.[1][2]
-
Blockade of Pannexin-1 (Panx1) Hemichannels: Probenecid is a potent inhibitor of Panx1 hemichannels.[7][8] Panx1 channels are involved in the release of ATP from neurons and glia, a key signaling molecule in neuroinflammation.[8] By blocking these channels, Probenecid can attenuate the downstream inflammatory cascade, including the activation of the inflammasome.[9][10]
-
Activation of Transient Receptor Potential Vanilloid 2 (TRPV2) Channels: Probenecid acts as an agonist for TRPV2 channels, which are expressed in sensory neurons.[2][11] Activation of TRPV2 can modulate synaptic transmission and has been implicated in nociceptive signaling.[11]
Data Presentation: Probenecid Dosage in Preclinical Neuroscience Research
The following table summarizes effective dosages of Probenecid used in various animal models of neurological disorders. It is crucial to note that the optimal dose can vary depending on the animal model, route of administration, and specific research question.
| Animal Model | Species | Dosage | Route of Administration | Research Focus | Reference |
| Spinal Cord Injury | Rat | 1, 10, 100 mg/kg | Subcutaneous | Neuroprotection, Anti-inflammation | [1][12][13] |
| Spinal Cord Injury | Rat | 1 mg/kg (daily) | Intraperitoneal | Anti-inflammation | [9][14] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 100 mg/kg (daily) | Intraperitoneal | Prevention of clinical symptoms | [8] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 250 mg/kg (daily) | Intraperitoneal | Treatment of manifest symptoms | [7] |
| Transient Global Cerebral Ischemia | Rat | 0.1, 1, 10 mg/kg | Intravenous | Neuroprotection | [15][16] |
| Transient Global Cerebral Ischemia | Rat | 1 mg/kg (daily for 7 days) | Intravenous | Neuroprotection | [15][16] |
| Transient Focal Cerebral Ischemia | Mouse | Not specified | Not specified | Neuroprotection, Anti-inflammation | [17] |
| Huntington's Disease Model (N171-82Q) | Mouse | Not specified | Not specified | Neuroprotection | [5] |
| Parkinson's Disease Model (6-OHDA) | Mouse | 50 mg/kg (with L-kynurenine) | Intraperitoneal | Neuroprotection | [3] |
| Alzheimer's Disease Model (APP/PSEN1) | Mouse | 100 µM (in vitro) | Bath application to brain slices | Synaptic plasticity | [3] |
| Cuprizone-induced Demyelination | Mouse | 100 mg/kg (daily for 10 days) | Intraperitoneal | Reduction of demyelination | [18] |
| Increasing Brain Concentration of Bumetanide | Mouse | 50 mg/kg | Not specified | OAT inhibition | [19] |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Probenecid's Anti-Inflammatory Signaling Pathway via Pannexin-1 Inhibition
The following diagram illustrates the mechanism by which Probenecid inhibits neuroinflammation through the blockade of Pannexin-1 channels.
Caption: Probenecid inhibits Pannexin-1, reducing ATP release and subsequent neuroinflammation.
Experimental Workflow: Probenecid in a Rat Model of Spinal Cord Injury
This diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of Probenecid in a rat model of spinal cord injury.
Caption: Workflow for studying Probenecid's effects in a rat spinal cord injury model.
Experimental Protocols
Protocol 1: Administration of Probenecid in a Rat Model of Spinal Cord Injury
This protocol is based on methodologies used to assess the neuroprotective and anti-inflammatory effects of Probenecid following contusive spinal cord injury (SCI) in rats.[1][12][13]
1. Animal Model and Injury Induction:
- Adult female Fischer or Sprague-Dawley rats (180-200 g) are commonly used.
- Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
- Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
- Induce a moderate contusion injury using a weight-drop device (e.g., 10 g weight dropped from 12.5 mm).
- Suture the muscle and skin layers. Provide post-operative care, including analgesics and manual bladder expression.
2. Probenecid Preparation and Administration:
- Prepare a stock solution of Probenecid (Sigma-Aldrich) in a suitable vehicle, such as phosphate-buffered saline (PBS). The solubility of Probenecid is poor in water, so gentle heating or the use of a co-solvent may be necessary. Ensure the solution is sterile.
- Divide the animals into treatment groups: Sham (laminectomy only), Vehicle (PBS), and Probenecid (e.g., 1, 10, or 100 mg/kg).
- Administer the first dose of Probenecid or vehicle subcutaneously 15 minutes after SCI.
- Administer a second dose 12 hours post-SCI. For chronic studies, daily intraperitoneal injections (e.g., 1 mg/kg) can be considered.[9][14]
3. Behavioral Assessment:
- Perform locomotor function testing at regular intervals (e.g., weekly for 7 weeks).
- Use the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale to assess hindlimb function.
- For more detailed gait analysis, use an automated system like the CatWalk gait analysis system.
4. Histopathological Analysis (Terminal):
- At the study endpoint (e.g., 7 weeks post-SCI), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
- Dissect the spinal cord segment containing the injury epicenter.
- Process the tissue for paraffin embedding and sectioning.
- Perform Luxol Fast Blue (LFB) staining to assess demyelination and Hematoxylin and Eosin (H&E) staining for general morphology and lesion volume.
5. Biochemical Analysis (Terminal):
- For biochemical studies, fresh-frozen spinal cord tissue is required.
- Homogenize the tissue and perform Western blotting to quantify the expression of inflammasome-related proteins such as NLRP1, ASC, and Caspase-1.[9]
- Use ELISA to measure the levels of pro-inflammatory cytokines like IL-1β.
Protocol 2: Induction and Treatment of Experimental Autoimmune Encephalomyelitis (EAE) with Probenecid
This protocol describes the use of Probenecid in a mouse model of multiple sclerosis, EAE, to assess its impact on disease progression.[7][8]
1. EAE Induction:
- Use 12-week-old female C57BL/6 mice.
- Induce EAE using a commercially available kit (e.g., Hooke Kit™ MOG35-55/CFA Emulsion & Pertussis Toxin).
- Inject 200 µL of MOG35-55 emulsion subcutaneously into the upper and lower back.
- Administer 200 µL of pertussis toxin solution (250 ng) intraperitoneally 4 hours and 24 hours after the MOG injection.
2. Probenecid Administration:
- For prevention studies: Begin daily intraperitoneal injections of Probenecid (100 mg/kg) or vehicle on the day of EAE induction.[8]
- For treatment studies: Monitor the mice daily for clinical signs of EAE. When mice reach a clinical score of 2 (e.g., hindlimb paralysis), begin daily intraperitoneal injections of Probenecid (250 mg/kg) or vehicle for a specified duration (e.g., 20 days).[7]
3. Clinical Scoring:
- Monitor the mice daily for body weight and clinical signs of EAE using a standardized scoring system (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hindlimb weakness; 3 = complete hindlimb paralysis; 4 = hindlimb and forelimb paralysis; 5 = moribund).
4. Histological Analysis (Terminal):
- At the end of the experiment, perfuse the mice and collect the spinal cords.
- Process the tissue for histological analysis.
- Perform staining to assess inflammation (e.g., H&E), demyelination (e.g., LFB), and oligodendrocyte numbers.
5. Flow Cytometry (Optional):
- To analyze immune cell populations, isolate mononuclear cells from the spinal cord.
- Use flow cytometry to quantify the number of infiltrating T cells and activated microglia.
These protocols provide a foundation for investigating the therapeutic potential of Probenecid in neuroscience research. Researchers should adapt these methodologies to their specific experimental questions and adhere to all institutional animal care and use guidelines.
References
- 1. Effects of Acute Probenecid Administration on Histopathological and Functional Outcomes after Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient receptor potential V2 expressed in sensory neurons is activated by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probenecid arrests the progression of pronounced clinical symptoms in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probenecid Application Prevents Clinical Symptoms and Inflammation in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuroprotective Effects of the Pannexin-1 Channel Inhibitor: Probenecid on Spinal Cord Injury in Rats [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Activation of transient receptor potential vanilloid 2-expressing primary afferents stimulates synaptic transmission in the deep dorsal horn of the rat spinal cord and elicits mechanical hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Acute Probenecid Administration on Histopathological and Functional Outcomes after Spinal Cord Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of the Pannexin-1 Channel Inhibitor: Probenecid on Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Probenecid protects against cerebral ischemia/reperfusion injury by inhibiting lysosomal and inflammatory damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Probenecid protects against transient focal cerebral ischemic injury by inhibiting HMGB1 release and attenuating AQP4 expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Probenecid-treatment reduces demyelination induced by cuprizone feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The organic anion transport inhibitor probenecid increases brain concentrations of the NKCC1 inhibitor bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Co-administration of Probenecid with Antibiotics in Research
Introduction
Probenecid is a uricosuric agent developed in 1949, initially with the express purpose of reducing the renal excretion of penicillin to extend its therapeutic efficacy during a time of limited supply.[1][2][3][4] While it remains a treatment for gout and hyperuricemia, its role as a pharmacokinetic enhancer for antibiotics continues to be a valuable tool in clinical and research settings.[5][6] Probenecid's co-administration with certain antibiotics, particularly β-lactams, can significantly increase their plasma concentrations and prolong their half-lives.[5][7][8] This application note provides a detailed overview of the mechanism, pharmacokinetic impact, and research applications of using probenecid as an adjuvant to antibiotic therapy, complete with experimental protocols for researchers.
Mechanism of Action
The primary mechanism by which probenecid affects antibiotic pharmacokinetics is through the competitive inhibition of Organic Anion Transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), located on the basolateral membrane of the proximal tubules in the kidneys.[9][10][11][12][13] Many antibiotics, especially those that are weak organic acids like penicillins and cephalosporins, are actively secreted from the blood into the urine via these transporters.[1][14]
By blocking these transporters, probenecid reduces the renal tubular secretion of these antibiotics, thereby decreasing their overall renal clearance.[2][10][15] This inhibition leads to a 2- to 4-fold increase in plasma concentrations and a prolonged elimination half-life for various penicillins.[5][8] This effect is dose-dependent and has been therapeutically exploited to achieve higher, more sustained antibiotic levels, which is crucial for treating serious infections or overcoming certain types of antibiotic resistance.[15][16][17]
dot
Caption: Probenecid competitively inhibits OATs, blocking antibiotic secretion into urine.
Data Presentation: Pharmacokinetic Interactions
The co-administration of probenecid significantly alters the pharmacokinetic parameters of various antibiotics. A systematic review and meta-analysis of 18 studies demonstrated that adding probenecid to oral β-lactams increased the total area under the curve (AUC) in 100% of reporting studies (7/7), the maximum concentration (Cmax) in 63% of studies (5/8), and the serum half-life (t½) in 75% of studies (6/8).[1][18][19]
Table 1: Summary of Probenecid's Effect on β-Lactam Antibiotic Pharmacokinetics
| Antibiotic Class | Specific Drug | Change in AUC | Change in Cmax | Change in Half-Life (t½) | Change in Renal Clearance | Reference(s) |
| Penicillins | Penicillin | 2- to 4-fold increase | Increased | Prolonged | Decreased | [5][8][15] |
| Amoxicillin | Doubled | Increased | Increased | Reduced to one-third | [1] | |
| Flucloxacillin | Doubled | - | Increased | - | [1] | |
| Cephalosporins | Cephalexin | Increased | Increased | Increased | Significantly Reduced | [1] |
| Cefaclor | Increased | Increased | Prolonged | - | [20] | |
| Cefuroxime Axetil | Increased | - | - | - | [1] | |
| Fluoroquinolones | Ciprofloxacin | ~50% Increase | Increased | Increased | Reduced by up to 65% | [21][22] |
| Carbapenems | Imipenem | - | - | Increased by ≥30% | Inhibited Tubular Secretion | [23] |
| Meropenem | - | - | Increased by ≥30% | Inhibited Tubular Secretion | [23] |
Note: Some cephalosporins like ceftazidime and ceftriaxone show no significant pharmacokinetic changes with probenecid co-administration.[16]
Experimental Protocols
Protocol 1: In Vivo Assessment of Probenecid's Effect on Antibiotic Pharmacokinetics in a Rodent Model
This protocol outlines a typical crossover study design to evaluate the impact of probenecid on the pharmacokinetics of a test antibiotic in rats or mice.
Objective: To determine the change in key pharmacokinetic parameters (AUC, Cmax, t½, Clearance) of an antibiotic when co-administered with probenecid.
Materials:
-
Test antibiotic
-
Probenecid (suitable for oral or IP administration)
-
Vehicle control (e.g., 1% methylcellulose)[24]
-
Rodent model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment (e.g., HPLC system) for drug quantification
Methodology:
-
Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.
-
Study Design (Crossover):
-
Divide animals into two groups (Group A and Group B).
-
Phase 1: Administer the antibiotic with the vehicle to Group A. Administer the antibiotic with probenecid to Group B.
-
Washout Period: Allow for a washout period of at least 7 days to ensure complete clearance of the drugs.
-
Phase 2: Administer the antibiotic with probenecid to Group A. Administer the antibiotic with the vehicle to Group B.
-
-
Drug Administration:
-
Serial Blood Sampling:
-
Collect serial blood samples from the tail vein, saphenous vein, or via cannulation at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-antibiotic dose).
-
-
Sample Processing:
-
Immediately place blood samples into heparinized microcentrifuge tubes.
-
Centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters (AUC, Cmax, t½, CL/F) for each animal under both treatment conditions (with and without probenecid).
-
Perform statistical analysis (e.g., paired t-test) to determine if the differences in parameters are statistically significant.
-
dot
Caption: Workflow for an in vivo pharmacokinetic study using a crossover design.
Protocol 2: In Vitro Synergy Testing via Checkerboard Assay
This protocol is used to determine if probenecid acts synergistically with an antibiotic against a specific bacterial strain.
Objective: To quantify the interaction between probenecid and an antibiotic using the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
Test antibiotic stock solution
-
Probenecid stock solution
-
Bacterial isolate (e.g., Neisseria gonorrhoeae, Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Incubator
Methodology:
-
Bacterial Inoculum Preparation: Culture the bacterial isolate overnight. Dilute the culture in broth to achieve a standardized concentration of ~5 x 10^5 CFU/mL.
-
Plate Preparation:
-
Dispense 50 µL of broth into each well of a 96-well plate.
-
Create a 2-fold serial dilution of the antibiotic (Drug A) along the x-axis of the plate (e.g., columns 1-10).
-
Create a 2-fold serial dilution of probenecid (Drug B) along the y-axis of the plate (e.g., rows A-G). This creates a matrix of varying drug concentrations.
-
Include control wells: no drug (growth control), antibiotic only, and probenecid only.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
-
FIC Index Calculation:
-
Calculate the FIC for each drug in a combination well that shows no growth:
-
FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (ΣFIC) for that combination: ΣFIC = FIC A + FIC B
-
-
Interpretation:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
Note: Studies show probenecid can have a direct synergistic effect with benzylpenicillin against N. gonorrhoeae.[26]
-
dot
Caption: Logical flow of probenecid-antibiotic co-administration and its outcomes.
References
- 1. Addition of probenecid to oral β-lactam antibiotics: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probenecid - Wikipedia [en.wikipedia.org]
- 4. The history and future of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. s3.pgkb.org [s3.pgkb.org]
- 9. Probenecid and Cephalosporin Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 10. Probenecid and Cephalosporins Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 11. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. studenttheses.uu.nl [studenttheses.uu.nl]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 15. Probenecid and Penicillin Interaction: Enhanced Antibiotic Levels | empathia.ai [empathia.ai]
- 16. Cephalosporin-probenecid drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of probenecid on the renal tubular excretion of benzylpenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Probenecid: an unexplained effect on cephalosporin pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Probenecid and Ciprofloxacin Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 22. Effect of probenecid on the distribution and elimination of ciprofloxacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of Probenecid on the Renal Excretion Mechanism of a New Carbapenem, DA-1131, in Rats and Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Probenecid: antibacterial action against Neisseria gonorrhoeae and interaction with benzylpenicillin - PMC [pmc.ncbi.nlm.nih.gov]
Probenecid Application in Calcium Imaging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium imaging is a fundamental technique for studying intracellular calcium (Ca²⁺) dynamics, which are crucial for a vast array of cellular processes, including signal transduction, neurotransmission, and muscle contraction.[1] Fluorescent indicators are widely used to visualize and quantify these changes in intracellular Ca²⁺ concentration. However, a common challenge in many cell types is the active removal of these indicators from the cytoplasm by organic anion transporters (OATs), leading to a diminished signal and reduced assay sensitivity.[2][3] Probenecid, a well-known inhibitor of OATs, is frequently employed to counteract this efflux, thereby enhancing the intracellular retention of calcium dyes and improving the quality of calcium imaging data.[4] These application notes provide a comprehensive overview of the use of probenecid in calcium imaging studies, including its mechanism of action, practical protocols, and important considerations.
Mechanism of Action
Many fluorescent calcium indicators, such as Fluo-4, are loaded into cells as acetoxymethyl (AM) esters.[5] These non-polar AM esters can readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, converting the dye into its polar, Ca²⁺-sensitive form, which is trapped within the cytoplasm.[5] However, in several cell types, including the commonly used Chinese Hamster Ovary (CHO) and Human Cervical Cancer (HeLa) cell lines, OATs actively transport the negatively charged form of the dye out of the cell.[2][3][6] This efflux reduces the intracellular dye concentration, leading to a weaker fluorescent signal and a lower signal-to-noise ratio.[7]
Probenecid acts as a competitive inhibitor of these OATs, blocking the transporter-mediated efflux of the calcium indicator.[4] By preventing the dye from being pumped out, probenecid ensures a higher and more stable intracellular concentration of the indicator, resulting in a significantly improved fluorescent signal upon Ca²⁺ binding.[8]
Mechanism of probenecid in enhancing intracellular calcium indicator retention.
Quantitative Data Summary
The use of probenecid significantly impacts the performance of calcium imaging assays. The following tables summarize key quantitative data related to its application.
| Parameter | Cell Line | Calcium Indicator | Condition | Value | Reference |
| Signal-to-Background Ratio (Fmax/F0) | CHO-K1 | Fluo-4 AM | With 2.5 mM Probenecid | ~1 | [1] |
| CHO-K1 | Calbryte™ 520 AM | With 2.5 mM Probenecid | ~5 | [1] | |
| CHO-K1 | Fluo-4 AM | Without Probenecid | No response | [1] | |
| CHO-K1 | Calbryte™ 520 AM | Without Probenecid | ~5 | [1] | |
| EC₅₀ of ATP | CHO-K1 | Fluo-4 AM | With 2.5 mM Probenecid | 0.1 µM | [1] |
| CHO-K1 | Calbryte™ 520 AM | With 2.5 mM Probenecid | 0.1 µM | [1] | |
| CHO-K1 | Calbryte™ 520 AM | Without Probenecid | 0.23 µM | [1] | |
| Working Concentration | General | Various | - | 1 - 2.5 mM | [5][7] |
| CHO Cells | Fluo-3, Fluo-4 | Standard Assay | 2.5 mM | [4][9] | |
| Stock Solution Concentration | - | - | In 1M NaOH or water-soluble form | 250 mM | [5][10] |
Experimental Protocols
Preparation of Probenecid Stock Solution (250 mM)
For water-insoluble probenecid:
-
Dissolve 71.34 mg of probenecid (MW: 285.36 g/mol ) in 0.3 mL of 1 M NaOH.[3]
-
Dilute the solution with 9.7 mL of a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.0), to a final volume of 10 mL.[3]
-
The final concentration of the stock solution will be approximately 25 mM.
-
For a 250 mM stock, dissolve the contents of a 77 mg vial in 1 mL of 1 M NaOH, then buffer to pH 7.4. Note: Probenecid is nearly insoluble in water.
For water-soluble probenecid:
-
Water-soluble formulations of probenecid are available and can be directly dissolved in buffer.[5][7]
-
For example, dissolve the contents of one 77 mg vial in 1 mL of assay buffer (e.g., HBSS) to make a 250 mM stock solution.[5]
-
Vortex until fully dissolved.[10]
-
This stock solution can be used the same day or stored at ≤–20°C for up to 6 months.[10][11]
General Protocol for Calcium Imaging using Fluo-4 AM with Probenecid
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Cells of interest cultured in a microplate (e.g., 96-well, black-walled, clear-bottom)
-
Fluo-4 AM
-
Pluronic® F-127 (20% solution in DMSO)
-
Probenecid stock solution (250 mM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Agonist/compound of interest
Procedure:
-
Cell Plating: Seed cells in a microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Dye Loading Solution: a. For a final volume of 10 mL, add 10 µL of 1 mM Fluo-4 AM stock solution and 10 µL of 20% Pluronic® F-127 to 10 mL of Assay Buffer.[10] b. Add 100 µL of 250 mM probenecid stock solution to the 10 mL of dye loading solution for a final probenecid concentration of 2.5 mM.[10] c. Vortex the solution thoroughly.
-
Cell Loading: a. Remove the culture medium from the cells. b. Wash the cells once with Assay Buffer. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 30-60 minutes.[12]
-
Washing (Optional but Recommended): a. Gently remove the dye loading solution. b. Wash the cells 2-3 times with Assay Buffer containing 2.5 mM probenecid.[10] c. After the final wash, leave 100 µL of Assay Buffer with probenecid in each well.
-
Calcium Measurement: a. Record baseline fluorescence using a fluorescence plate reader, confocal microscope, or flow cytometer (Excitation/Emission ≈ 494/516 nm for Fluo-4). b. Add the agonist or compound of interest and immediately begin recording the change in fluorescence over time.
Experimental workflow for a typical calcium imaging assay using probenecid.
Important Considerations and Potential Issues
-
Cell-Type Dependence: The activity of organic anion transporters varies significantly between cell types. Therefore, the necessity and optimal concentration of probenecid should be empirically determined for each cell line.[3]
-
Toxicity: Probenecid can exhibit cytotoxicity at higher concentrations or with prolonged exposure.[3][13] It is crucial to perform viability assays to determine the non-toxic concentration range for the specific cells and experimental duration.
-
Off-Target Effects: Probenecid is not entirely specific to OATs and can have off-target effects. For example, it has been shown to interact with other cellular targets, including pannexin-1 channels and TRPV2 channels, which could potentially influence intracellular calcium signaling independently of its effect on dye retention.[14][15] It has also been reported to decrease the response to agonists of some GPCRs.[3]
-
Alternatives to Probenecid:
-
Sulfinpyrazone: Another organic anion transport inhibitor that can be used as an alternative to probenecid.[2]
-
Probenecid-Free Dyes: Newer generations of calcium indicators, such as Calbryte™ 520 AM, have been developed with improved intracellular retention, reducing or eliminating the need for probenecid.[1][16][17] These dyes can be particularly advantageous for long-term imaging studies or with cell types that are sensitive to probenecid.
-
Logical relationships of probenecid's effects in calcium imaging.
Conclusion
Probenecid is a valuable tool in calcium imaging studies, particularly when using traditional fluorescent indicators in cell lines with high organic anion transporter activity. By effectively blocking dye efflux, it enhances signal quality and allows for more sensitive and reliable measurements of intracellular calcium dynamics. However, researchers must be mindful of its potential for cytotoxicity and off-target effects and should consider validating their results with alternative methods or newer generation, probenecid-free dyes where appropriate. Careful optimization of experimental conditions is key to leveraging the benefits of probenecid while minimizing its potential drawbacks.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Are there any substitutes for probenecid in calcium assays? | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Is probenecid required for calcium assays? | AAT Bioquest [aatbio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Why do CHO cells require the use of probenecid in calcium assays? | AAT Bioquest [aatbio.com]
- 7. biotium.com [biotium.com]
- 8. Probenecid is a chemosensitizer in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Effects of probenecid on platelet aggregation and cytotoxicity: drawbacks of the use of probenecid in monitoring intracellular calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calbryte™ 520 AM | AAT Bioquest [aatbio.com]
- 17. A novel Ca2+ indicator for long-term tracking of intracellular calcium flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Probenecid Cytotoxicity in Neuronal Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with probenecid in neuronal cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of probenecid's cytotoxicity in neuronal cell lines?
A1: Probenecid exerts its effects on neuronal cells through multiple mechanisms. A primary pathway involves its role as a blocker of Pannexin-1 (Panx1) hemichannels.[1][2][3] By inhibiting Panx1, probenecid can modulate neuroinflammation and cell death pathways.[1][2][3] Panx1 channels are involved in the release of ATP from neurons and glial cells, which contributes to cell-to-cell communication.[1] This ATP release can activate P2X7 receptors, leading to an influx of calcium and subsequent downstream signaling cascades.[1][4]
Probenecid is also known to activate Transient Receptor Potential Vanilloid 2 (TRPV2) channels, which increases calcium entry into neuronal and glial cells.[1][5][6] Additionally, probenecid can interfere with cellular energy metabolism by lowering intracellular ATP concentrations.[7] At high concentrations, it may also be toxic to nerve cells by inhibiting the transport of important organic anions.[8]
Q2: What is a typical cytotoxic concentration range for probenecid in neuronal cells?
A2: The cytotoxic concentration of probenecid can vary depending on the specific neuronal cell line and the duration of exposure. For instance, studies have shown that probenecid can inhibit Pannexin-1 currents with an IC50 of approximately 150 μM and achieve complete inhibition at 1 mM.[9] In some contexts, concentrations up to 20 mM have been used, though at such high levels, direct toxic effects are more likely.[8] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.
Q3: How does probenecid impact inflammasome activation in neuronal cells?
A3: Probenecid has been shown to inhibit the activation of the inflammasome, a multi-protein complex involved in the inflammatory response.[2][3] Specifically, it can inhibit the activation of the NLRP1 and AIM2 inflammasomes in neuronal cells.[4][9] By blocking Pannexin-1 channels, probenecid can prevent the activation of caspase-1, a key component of the inflammasome, thereby reducing the production of pro-inflammatory cytokines like IL-1β.[1][2][3]
Q4: Are there alternative or synergistic compounds to use with probenecid?
A4: Yes, N-acetylcysteine (NAC) has been used in combination with probenecid.[10] Both compounds help to preserve intracellular levels of glutathione (GSH), a crucial antioxidant.[10] Probenecid blocks the efflux of GSH, while NAC serves as a precursor for GSH synthesis.[10] This combination has been shown to be more effective at reducing neuronal death in vitro than either compound alone.[10]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Sub-optimal cell density.
-
Troubleshooting Tip: Perform a cell titration experiment to determine the optimal seeding density for your specific neuronal cell line. Cell density can significantly impact metabolic activity and, therefore, the readout of viability assays.[11]
-
-
Possible Cause 2: Interference of probenecid with the assay.
-
Troubleshooting Tip: Run a control with probenecid in cell-free media to check for any direct interaction with the MTT reagent. While unlikely to be a major issue, it is a good practice to rule out any chemical interference.
-
-
Possible Cause 3: Fluctuations in culture conditions.
Issue 2: Lack of expected apoptotic markers after probenecid treatment.
-
Possible Cause 1: Incorrect timing of analysis.
-
Troubleshooting Tip: Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers (e.g., caspase activation, DNA fragmentation) after probenecid treatment.
-
-
Possible Cause 2: Insufficient concentration of probenecid.
-
Troubleshooting Tip: As mentioned in the FAQs, the effective concentration of probenecid can be cell-type dependent. Re-evaluate your dose-response curve to ensure you are using a concentration that is sufficient to induce apoptosis in your specific neuronal cell line.
-
-
Possible Cause 3: Cell line is resistant to probenecid-induced apoptosis.
-
Troubleshooting Tip: Some neuronal cell lines may be less sensitive to probenecid. Consider using a different neuronal cell line or a positive control (e.g., staurosporine) to confirm that your apoptosis detection assay is working correctly.
-
Issue 3: High background or low signal in calcium imaging experiments.
-
Possible Cause 1: Dye leakage from cells.
-
Troubleshooting Tip: Probenecid is an inhibitor of organic anion transporters and is often added to calcium imaging experiments to prevent the leakage of fluorescent calcium indicators (like Fluo-4 AM) from the cells.[13] Ensure you are using an appropriate concentration of probenecid in your imaging buffer.
-
-
Possible Cause 2: Phototoxicity or photobleaching.
-
Troubleshooting Tip: Reduce the intensity and duration of the excitation light to minimize phototoxicity and photobleaching. Use a sensitive camera and appropriate filter sets to optimize signal detection.
-
-
Possible Cause 3: Sub-optimal dye loading.
-
Troubleshooting Tip: Optimize the concentration of the calcium indicator and the loading time and temperature for your specific cell line. Incomplete de-esterification of the AM ester form of the dye can lead to compartmentalization and a poor signal-to-noise ratio.
-
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 | Pannexin-1 expressing oocytes | ~150 µM | Inhibition of Pannexin-1 currents | [9] |
| Complete Inhibition | Pannexin-1 expressing oocytes | 1 mM | Complete inhibition of Pannexin-1 currents | [9] |
| Treatment | Primary cortical neurons | 100 µM | Inhibited trauma-induced GSH depletion and cell death | [10] |
| Treatment | HT22 hippocampal cells | 100 µM | Reduced oxidative stress | [10] |
| Inhibition | Rat striatum | 20 mM | Inhibited NMDA-evoked depolarization by ~60% | [8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[12][14][15][16]
Materials:
-
Neuronal cell line of interest
-
Complete culture medium
-
Probenecid stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of probenecid. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Probenecid's multifaceted signaling pathways in neuronal cells.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of the Pannexin-1 Channel Inhibitor: Probenecid on Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective Effects of the Pannexin-1 Channel Inhibitor: Probenecid on Spinal Cord Injury in Rats [frontiersin.org]
- 4. Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient receptor potential V2 expressed in sensory neurons is activated by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probenecid potentiates MPTP/MPP+ toxicity by interference with cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of probenecid on depolarizations evoked by N-methyl-D-aspartate (NMDA) in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Acute Probenecid Administration on Histopathological and Functional Outcomes after Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probenecid and N-Acetylcysteine Prevent Loss of Intracellular Glutathione and Inhibit Neuronal Death after Mechanical Stretch Injury In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. 4.1.5. Cell Viability Assessment—MTT Assay [bio-protocol.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Probenecid Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of probenecid in aqueous buffers during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why is probenecid poorly soluble in aqueous buffers?
Probenecid is a weak organic acid with a pKa of approximately 3.4.[1] Its aqueous solubility is highly dependent on the pH of the solution. In acidic to neutral aqueous solutions, it exists predominantly in its non-ionized, less soluble form. It is practically insoluble in water and dilute acids.[2][3]
Q2: What is the most common method to dissolve probenecid for in vitro experiments?
The most common method is a two-step process:
-
First, dissolve the probenecid powder in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[4]
-
Then, dilute this stock solution into the desired aqueous buffer to the final working concentration.
Q3: Can I dissolve probenecid directly in an aqueous buffer?
Directly dissolving probenecid in neutral aqueous buffers is challenging due to its low solubility. However, it is soluble in dilute alkaline solutions.[2][3] Therefore, an alternative method involves dissolving probenecid in a small volume of a dilute base like sodium hydroxide (NaOH) and then neutralizing it with an acidic buffer or HCl to the desired final pH.[5]
Q4: What is the difference in solubility between probenecid free acid and its sodium salt?
The sodium salt of probenecid is significantly more water-soluble than its free acid form. For applications where the use of an organic solvent is not desirable, using the water-soluble sodium salt of probenecid can be a more convenient option.
Q5: How should I store probenecid stock solutions?
-
Organic Stock Solutions (e.g., in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. These solutions are generally stable for several months.
-
Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions of probenecid on the day of use. Aqueous solutions are not recommended for storage for more than one day due to the risk of precipitation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Probenecid powder does not dissolve in the organic solvent. | Insufficient solvent volume or low temperature. | - Increase the volume of the solvent. - Gently warm the solution to 37°C and vortex to aid dissolution. |
| Precipitation occurs immediately upon diluting the DMSO stock solution into the aqueous buffer. | The concentration of probenecid exceeds its solubility limit in the final aqueous solution. This is a common phenomenon known as "crashing out." | - Lower the final concentration of probenecid in the aqueous buffer. - Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity to cells, typically keep below 0.5-1%). - Add the DMSO stock solution to the pre-warmed (37°C) aqueous buffer drop-wise while vortexing or stirring vigorously to ensure rapid mixing. - Perform serial dilutions in the aqueous buffer instead of a single large dilution. |
| The aqueous probenecid solution becomes cloudy or forms a precipitate over time. | The solution is supersaturated, and the compound is slowly coming out of solution. This can be influenced by temperature changes or interactions with buffer components. | - Prepare fresh working solutions immediately before each experiment. - Avoid storing diluted aqueous solutions. - Ensure the pH of the final solution is stable and appropriate to maintain solubility. For probenecid, a slightly alkaline pH can improve solubility. |
| Inconsistent experimental results. | Inaccurate concentration of soluble probenecid due to precipitation. | - Visually inspect your working solution for any signs of precipitation before adding it to your experiment. - If you suspect precipitation, centrifuge the solution and measure the concentration of the supernatant to determine the actual amount of soluble probenecid. |
| Cell toxicity is observed. | The concentration of the organic solvent (e.g., DMSO) is too high, or the concentration of probenecid itself is cytotoxic. | - Ensure the final concentration of the organic solvent is within the tolerated range for your specific cell line (typically <0.5% for DMSO). - Perform a dose-response curve to determine the optimal, non-toxic working concentration of probenecid for your cells. |
Data Presentation: Probenecid Solubility
The aqueous solubility of probenecid is highly pH-dependent. While comprehensive data across a wide range of buffers is limited in publicly available literature, the following tables summarize known solubility data and provide an expected trend based on its properties as a weak acid.
Table 1: Solubility of Probenecid in Organic Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~30[4] |
| Dimethylformamide (DMF) | ~30 |
| Ethanol | ~10[4] |
| 1 M NaOH | 50 - 100[3] |
Table 2: Aqueous Solubility of Probenecid
| Buffer/Solution | pH | Approximate Solubility | Notes |
| Water | Neutral | Practically insoluble[2][3] | - |
| 1:5 DMSO:PBS | 7.2 | ~0.15 mg/mL[4] | Prepared by diluting a DMSO stock solution. |
| Aqueous Buffer | 7.4 | >42.8 µg/mL[1] | The exact buffer composition is not specified. |
| Dilute Phosphate Buffer | 6.8 | Soluble for dissolution testing[2] | Specific concentration not provided, but sufficient for analytical purposes. |
Note: The solubility of probenecid increases as the pH becomes more alkaline.
Experimental Protocols
Protocol 1: Preparation of a Probenecid Stock Solution in DMSO
Materials:
-
Probenecid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of probenecid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Aliquot the stock solution into single-use tubes and store at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution of Probenecid using NaOH
Materials:
-
Probenecid powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Phosphate-Buffered Saline (PBS) or other desired aqueous buffer
-
Hydrochloric Acid (HCl) solution for pH adjustment
-
pH meter
Procedure:
-
Dissolve the probenecid powder in a small volume of 1 M NaOH. For example, to prepare a 25 mM stock solution, dissolve 7.135 mg of probenecid in 1 mL of 1 M NaOH.
-
Once fully dissolved, dilute this solution with the desired aqueous buffer (e.g., PBS) to a near-final volume.
-
Carefully adjust the pH of the solution to the desired physiological range (e.g., 7.4) using HCl. Monitor the pH closely with a pH meter. Be aware that as the pH drops, probenecid may start to precipitate if its concentration is above its solubility limit at that pH.
-
Bring the solution to the final volume with the aqueous buffer.
-
Use this solution immediately.
Mandatory Visualizations
Probenecid's Mechanism of Action
Probenecid primarily acts by inhibiting various organic anion transporters (OATs). This inhibition blocks the transport of various substances across cell membranes. A key example is its effect in the kidneys, where it inhibits the reabsorption of uric acid by URAT1 and the secretion of certain drugs by OAT1/3.
Caption: Probenecid inhibits organic anion transporters (OATs) and multidrug resistance proteins (MRPs).
Experimental Workflow: Preparing a Probenecid Working Solution
This workflow outlines the decision-making process and steps for preparing a usable aqueous solution of probenecid for experiments.
Caption: Workflow for preparing an aqueous working solution of probenecid.
References
Troubleshooting Inconsistent Results with Probenecid: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve common inconsistencies encountered during experiments involving Probenecid. This guide offers detailed troubleshooting advice in a question-and-answer format, experimental protocols, and quantitative data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Solution Stability
Question 1: My Probenecid is not dissolving properly in aqueous solutions, leading to precipitation in my experiments. How can I prepare a stable Probenecid solution?
Answer: Probenecid is poorly soluble in water, which can lead to inconsistent experimental results.[1][2] Proper preparation of a stock solution is critical.
Troubleshooting Steps:
-
Use of an appropriate solvent: Due to its lipophilic nature, Probenecid should first be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or in a basic solution.[3][4]
-
Stock Solution Preparation with NaOH: A common and effective method is to dissolve Probenecid in 1 M NaOH to create a concentrated stock solution.[3][4][5] From there, it can be diluted with a buffer such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) to the desired working concentration.[5][6] It is crucial to adjust the final pH to a physiological range (typically 7.4).[4][5]
-
pH Adjustment: When adjusting the pH with an acid like HCl, add it dropwise while vortexing to avoid localized precipitation.[5] If the solution becomes cloudy, it can often be clarified by adding a small amount of NaOH.[5]
-
Storage: Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[6][7] Aqueous working solutions are not recommended for storage for more than one day.[6]
Detailed Protocol for Probenecid Stock Solution Preparation (25 mM):
-
Dissolve the required amount of Probenecid powder in 0.3 mL of 1 M NaOH.[3]
-
Add 9.7 mL of 1X Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES buffer (pH 7.0).[3]
-
Vortex the solution until the Probenecid is completely dissolved.
-
Aliquot and store at -20°C for long-term use.[3]
Inconsistent Inhibition of Organic Anion Transporters (OATs)
Question 2: I am observing variable inhibition of OAT1 and OAT3 in my cell-based assays. What could be causing this inconsistency?
Answer: Inconsistent inhibition of OAT1 and OAT3 by Probenecid can stem from several factors, including experimental setup, cell line variability, and the specific substrate used. Probenecid is a well-established inhibitor of OAT1 and OAT3.[8][9]
Troubleshooting Steps:
-
Cell Line Health and Confluency: Ensure your cells (e.g., HEK293 or CHO cells stably transfected with OAT1 or OAT3) are healthy and have reached a confluent monolayer on the day of the assay.[10][11] Over-confluent or unhealthy cells can lead to variable transporter expression and function.[12]
-
Substrate Concentration: The concentration of the OAT substrate used can influence the apparent inhibitory potency of Probenecid. It's important to use a substrate concentration that is appropriate for the Km of the transporter.[9]
-
Pre-incubation Time: Allow for a sufficient pre-incubation period (e.g., 10-30 minutes) with Probenecid before adding the substrate to ensure adequate interaction with the transporter.[10]
-
Assay Buffer Composition: Use a physiological buffer like HBSS for your assays.[10][11] The composition of the buffer can affect transporter activity.
-
Positive and Negative Controls: Always include a positive control (a known potent inhibitor) and a negative control (vehicle) to validate your assay performance.[10] Parental (non-transfected) cells should be used to determine background substrate uptake.[10]
Experimental Workflow: OAT Inhibition Assay
References
- 1. ijacskros.com [ijacskros.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Optimizing Probenecid Concentration for Pannexin-1 Blocking
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Probenecid as a Pannexin-1 (Panx1) channel blocker in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Probenecid to block Pannexin-1 channels?
A1: A starting concentration in the range of 100-200 µM is recommended. The half-maximal inhibitory concentration (IC50) for Probenecid on Panx1 channels is approximately 150 µM.[1][2][3][4] Complete channel inhibition is typically observed at concentrations around 1 mM.[1][3] However, the optimal concentration can vary depending on the cell type and experimental conditions.
Q2: How should I prepare a Probenecid stock solution for my experiments?
A2: To prepare a Probenecid stock solution, dissolve it in a suitable solvent. For in vivo studies, Probenecid can be dissolved in 2 mM NaOH, with the pH then titrated to 7.0 using 0.2M HCl, and finally diluted with water to the desired concentration (e.g., 1 mg/ml).[5][6] For in vitro experiments, the solubility of Probenecid can be found in resources like the one provided by BioCrick.[2] Always ensure the final concentration of the solvent in your experimental medium does not affect the cells.
Q3: What are the common methods to assess Pannexin-1 channel activity and its inhibition by Probenecid?
A3: Pannexin-1 channel activity can be assessed using several methods:
-
Electrophysiology: Direct measurement of ion currents through Panx1 channels using techniques like whole-cell voltage clamp.[1][7][8]
-
Dye Uptake Assays: Measuring the influx of fluorescent dyes such as YO-PRO-1, TO-PRO-3, or ethidium bromide, which can pass through open Panx1 channels.[8][9][10]
-
ATP Release Assays: Quantifying the release of ATP from cells, as Panx1 channels are a major conduit for ATP release.[1][11] This is often done using a luciferin/luciferase-based assay.[1]
Q4: Is Probenecid specific to Pannexin-1 channels?
A4: Probenecid shows a degree of specificity for pannexins over connexin channels, making it a useful tool to discriminate between these two channel types.[1][11][12] However, it is not entirely specific to Panx1. Probenecid is also known to inhibit organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), and it can act as an agonist for TRPV2 channels.[2][4][13] These off-target effects should be considered when interpreting results.
Q5: What are some potential issues I might encounter when using Probenecid, and how can I troubleshoot them?
A5:
-
Low Efficacy: If you observe poor inhibition of Panx1 activity, consider increasing the Probenecid concentration. A full dose-response curve is recommended to determine the optimal concentration for your specific cell type and conditions.
-
Cell Viability Issues: At higher concentrations, Probenecid may have off-target effects that can impact cell health. Always perform a toxicity assay to determine the maximum non-toxic concentration for your cells.
-
Inconsistent Results: Ensure consistent pre-incubation times with Probenecid before stimulating Panx1 channel activity. A pre-incubation period of 10 minutes is often used.[1] Also, ensure your stock solution is properly prepared and stored.
-
Confounding Off-Target Effects: Be aware of Probenecid's other targets, such as organic anion transporters.[13][14] If your experimental system expresses these transporters, consider using alternative Panx1 blockers like carbenoxolone or specific inhibitory peptides (e.g., ¹⁰panx1) to confirm that the observed effects are indeed due to Panx1 inhibition.[13] However, note that carbenoxolone also has off-target effects and can be less specific than Probenecid.[1]
Quantitative Data Summary
Table 1: Effective Concentrations of Probenecid for Pannexin-1 Inhibition
| Parameter | Concentration | Cell/System Type | Reference |
| IC50 | ~150 µM | Oocytes expressing pannexin 1 | [1][2][3][4] |
| IC50 | 203 µM | HEK-hP2X7 cells (blocking 200 µM ATP-induced dye uptake) | [15] |
| IC50 | 350 µM | HEK293 cells | [4] |
| Complete Inhibition | 1 mM | Oocytes expressing pannexin 1 | [1][3] |
| Effective Concentration | 0.5 mM - 2 mM | Isolated mouse muscle fibers (reduction in SR Ca²⁺ release) | [13] |
| In vivo dose | 1 mg/kg | Rats (intraperitoneal injection) | [5][6] |
Detailed Experimental Protocols
Protocol 1: Measuring Pannexin-1 Channel Activity via Dye Uptake Assay
This protocol is adapted from studies using YO-PRO dye uptake to assess Panx1 channel activity.[8][9]
Materials:
-
Cells expressing Pannexin-1
-
Probenecid stock solution
-
YO-PRO-1 dye (e.g., from Thermo Fisher Scientific)
-
Hoechst 33342 or another nuclear stain
-
Appropriate cell culture medium and buffers
-
96-well plate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Prepare different concentrations of Probenecid in the cell culture medium.
-
Remove the old medium and wash the cells once with a suitable buffer (e.g., PBS or HBSS).
-
Add the Probenecid solutions to the respective wells and pre-incubate for 10-30 minutes at 37°C.[9]
-
Prepare a working solution of YO-PRO-1 (e.g., 1 µM) and a nuclear stain (e.g., 1 µg/mL Hoechst) in the culture medium.[9]
-
Add the dye solution to the wells.
-
Induce Pannexin-1 channel opening using a known stimulus (e.g., high extracellular potassium, mechanical stress, or a specific agonist like phenylephrine for certain cell types).[9]
-
Incubate for 10-15 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (for YO-PRO-1, Ex/Em ~491/509 nm; for Hoechst, Ex/Em ~350/461 nm). Alternatively, capture images using a fluorescence microscope.
-
Analyze the data by normalizing the YO-PRO-1 fluorescence to the nuclear stain fluorescence (to account for cell number) and compare the dye uptake in Probenecid-treated cells to the untreated control.
Protocol 2: Assessing Pannexin-1 Mediated ATP Release
This protocol is based on the measurement of ATP in the extracellular medium using a luciferin/luciferase assay.[1]
Materials:
-
Cells expressing Pannexin-1
-
Probenecid stock solution
-
Luminometer
-
Appropriate cell culture medium and buffers
Procedure:
-
Culture cells to the desired confluency in appropriate culture plates.
-
Prepare different concentrations of Probenecid in the cell culture medium.
-
Pre-treat the cells with the Probenecid solutions for a specified time (e.g., 10 minutes).[1]
-
Stimulate the cells to induce ATP release through Pannexin-1 channels (e.g., by replacing the medium with a high potassium solution).
-
After a defined incubation period (e.g., 10 minutes), collect the supernatant from each well.[1]
-
Prepare the ATP assay solution (luciferin/luciferase) according to the manufacturer's instructions.
-
Mix the collected supernatant with the ATP assay solution in a luminometer-compatible plate.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the amount of ATP released.
-
Compare the ATP release from Probenecid-treated cells to the untreated controls.
Visualizations
References
- 1. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probenecid | CAS:57-66-9 | inhibitor of organic anion transport, MRP and pannexin-1 channel | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage [frontiersin.org]
- 6. Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Physiological mechanisms for the modulation of pannexin 1 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pannexin 1 is required for full activation of insulin-stimulated glucose uptake in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Probenecid, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. rupress.org [rupress.org]
- 14. Probenecid - Wikipedia [en.wikipedia.org]
- 15. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]
Probenecid Off-Target Effects: A Technical Support Resource for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using probenecid in cellular assays. Probenecid, a widely used inhibitor of organic anion transporters (OATs), is often employed to prevent the efflux of fluorescent dyes in techniques like calcium flux assays. However, its off-target effects can lead to confounding results. This guide will help you navigate these challenges, interpret your data accurately, and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of probenecid in cellular assays?
A1: Probenecid is most commonly used in cellular assays to inhibit the activity of organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs).[1] Many fluorescent dyes used to measure intracellular analytes (e.g., calcium indicators like Fluo-4 AM and Fura-2 AM) are actively transported out of the cell by these proteins after their AM esters are cleaved, leading to a diminished signal.[1] Probenecid blocks this efflux, thereby improving the intracellular retention of the dye and enhancing the fluorescence signal.[1]
Q2: Beyond OATs and MRPs, what are the known off-target effects of probenecid?
A2: Probenecid has several well-documented off-target effects that can influence experimental outcomes. These include:
-
Pannexin-1 (Panx1) Channel Inhibition: Probenecid is a known inhibitor of Panx1 channels, which are involved in ATP release and cellular communication.[2]
-
Transient Receptor Potential (TRP) Channel Modulation: Probenecid can act as an agonist for certain TRP channels, notably TRPV2 and TRPA1.[3][4] This can lead to unintended changes in intracellular calcium levels.
-
Interaction with ABC Transporters: Besides MRPs, probenecid can also interact with other ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP), for which it is a substrate but not an effective inhibitor at typical concentrations.[5][6] It is generally not considered an inhibitor of P-glycoprotein (P-gp).[7][8]
-
Mitochondrial Effects: At concentrations of 1 mM and higher, probenecid has been shown to uncouple mitochondrial oxidative phosphorylation, which can reduce cellular ATP levels and depolarize the plasma membrane.
Q3: At what concentration should I use probenecid in my assay?
A3: The optimal concentration of probenecid is a balance between effectively inhibiting dye leakage and minimizing off-target effects and cytotoxicity. A typical working concentration in cell-based assays is between 1 mM and 2.5 mM. However, it is crucial to perform a concentration-response experiment to determine the lowest effective concentration for your specific cell type and experimental conditions. Always include a "probenecid-only" control to assess its direct effects on your cells.
Q4: Can probenecid be cytotoxic?
A4: Yes, probenecid can exhibit cytotoxicity, particularly at higher concentrations and with prolonged incubation times. This is often cell-type dependent. It is essential to perform a cytotoxicity assay to determine the tolerance of your specific cell line to the concentrations of probenecid you plan to use.
Troubleshooting Guides
Issue 1: Unexpected Increase in Intracellular Calcium Upon Probenecid Addition
-
Possible Cause: Probenecid is a known agonist of TRPV2 and TRPA1 channels, which are calcium-permeable.[3][4] Activation of these channels can lead to a direct influx of calcium, independent of the pathway you are studying.
-
Troubleshooting Steps:
-
Run a "Probenecid-Only" Control: Add probenecid to your cells without the primary stimulus to observe if it elicits a calcium response on its own.
-
Test for TRP Channel Involvement: If your cells express TRPV2 or TRPA1, consider using a known TRP channel blocker in conjunction with probenecid to see if the off-target effect is mitigated.
-
Lower Probenecid Concentration: Titrate down the concentration of probenecid to the minimum required to retain your fluorescent dye.
-
Alternative Dye Retention Agents: Consider using an alternative to probenecid, such as sulfinpyrazone, which may have less of an effect on TRP channels.[3]
-
Issue 2: High Background Fluorescence or Poor Signal-to-Noise Ratio in Calcium Flux Assays
-
Possible Cause: Inefficient dye loading or significant dye leakage from the cells.
-
Troubleshooting Steps:
-
Optimize Probenecid Concentration: Ensure you are using an effective concentration of probenecid to block the organic anion transporters responsible for dye efflux.
-
Check Dye Loading Conditions: Optimize dye concentration and incubation time. Ensure that the AM ester form of the dye is being efficiently cleaved by intracellular esterases.
-
Cell Health: Unhealthy or dying cells will not retain the dye effectively. Ensure your cells are healthy and plated at an appropriate density.
-
Assay Buffer Composition: Ensure your assay buffer contains calcium and is at the correct pH.
-
Issue 3: Altered Cellular Metabolism or ATP Levels
-
Possible Cause: Probenecid can interfere with mitochondrial function at concentrations of 1 mM or higher, leading to a decrease in cellular ATP.
-
Troubleshooting Steps:
-
Measure Cellular ATP: Perform an ATP assay on cells treated with probenecid at the intended concentration and duration of your experiment to assess any metabolic impact.
-
Lower Probenecid Concentration: Use the lowest effective concentration of probenecid.
-
Limit Incubation Time: Minimize the time cells are exposed to probenecid.
-
Consider Assay Context: If your assay is sensitive to changes in cellular energy status, be aware that probenecid could be a confounding factor.
-
Quantitative Data Summary
The following tables summarize the known inhibitory and activating concentrations of probenecid on various targets.
Table 1: Inhibitory Concentrations (IC50) of Probenecid
| Target | Species | IC50 Value | Reference(s) |
| Pannexin-1 | Human/Mouse | ~150 µM | [9][10][11][12] |
| OAT3 | Human | ~2.8 µM (Ki ~25 µM) | [13] |
| MRP1 | Human | Competitive Blocker | [9][11] |
| MRP2 | Human | Stimulates at low conc., inhibits at high conc. | [14] |
| BCRP | Human | Not an effective inhibitor | [5][6] |
| P-glycoprotein | Human | Not an inhibitor | [7][8] |
Table 2: Agonist/Activating Concentrations (EC50) of Probenecid
| Target | Species | EC50/Activating Concentration | Reference(s) |
| TRPV2 | Rat | Potentiates channel activity | [4][15] |
| TRPA1 | Human | Activates channel (EC50 shift from 1.5 µM to 7.32 µM for AITC) | [3][16][17][18] |
| MRP2 | Human | Stimulates ATPase activity (KACT ~250 µM) | [19] |
Experimental Protocols
Protocol 1: Assessing Probenecid-Induced Cytotoxicity using a Standard MTT Assay
This protocol provides a method to determine the concentration range at which probenecid is toxic to a specific cell line.
-
Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Probenecid Preparation: Prepare a stock solution of probenecid. A common method is to dissolve it in 1 M NaOH and then dilute it into your cell culture medium or assay buffer, adjusting the pH to 7.4. Prepare a serial dilution of probenecid to test a range of concentrations (e.g., 0.1 mM to 5 mM).
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of probenecid. Include a "vehicle-only" control (medium with the same concentration of NaOH as the highest probenecid concentration, pH adjusted) and a "no-treatment" control.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 1-4 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot the percentage of viability against the probenecid concentration to determine the cytotoxic concentration range.
Protocol 2: Evaluating Off-Target Calcium Influx via TRP Channels
This protocol helps determine if probenecid is causing a direct calcium response in your cells.
-
Cell Preparation: Plate your cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. For this specific experiment, do not add probenecid during the dye loading step.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a set period (e.g., 1-2 minutes).
-
Probenecid Addition: Add probenecid at your intended experimental concentration to the wells and continue to monitor the fluorescence signal in real-time.
-
Positive Control: In separate wells, add a known agonist for a calcium channel expressed in your cells to confirm that the cells are responsive.
-
Data Analysis: Analyze the fluorescence traces. A sharp increase in fluorescence immediately following the addition of probenecid indicates a direct effect on calcium influx.
Visualizations
References
- 1. probenecid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPA1 agonist activity of probenecid desensitizes channel responses: consequences for screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of Probenecid with the Breast Cancer Resistance Protein Transporter (BCRP/ABCG2) | Bentham Science [eurekaselect.com]
- 7. droracle.ai [droracle.ai]
- 8. Probenecid reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probenecid | CAS:57-66-9 | inhibitor of organic anion transport, MRP and pannexin-1 channel | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Probenecid | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 12. apexbt.com [apexbt.com]
- 13. xenotech.com [xenotech.com]
- 14. Contribution of multidrug resistance protein 2 (MRP2/ABCC2) to the renal excretion of p-aminohippurate (PAH) and identification of MRP4 (ABCC4) as a novel PAH transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural insights into TRPV2 modulation by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchwithrutgers.com [researchwithrutgers.com]
- 18. TRPA1 agonist activity of probenecid desensitizes channel responses: consequences for screening. | Semantic Scholar [semanticscholar.org]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Probenecid Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Probenecid-associated toxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Probenecid in cell culture?
Probenecid primarily acts as an inhibitor of organic anion transporters (OATs), which are membrane proteins responsible for the efflux of various organic anions from the cell. By blocking these transporters, Probenecid can increase the intracellular concentration of certain drugs or fluorescent dyes. It is also known to inhibit Pannexin-1 channels, which are involved in ATP release and cellular signaling.
Q2: Is Probenecid cytotoxic?
Probenecid generally exhibits low cytotoxicity at standard working concentrations. However, at high concentrations, it can induce apoptosis and cell death. The cytotoxic potential of Probenecid is cell-type dependent. Therefore, it is crucial to determine the optimal, non-toxic working concentration for each specific cell line and experimental setup.
Q3: How should I prepare a Probenecid stock solution for cell culture?
Probenecid has poor water solubility. A common method for preparing a stock solution is to first dissolve it in a small volume of 1 M NaOH and then dilute it to the desired concentration with a buffered solution such as PBS or cell culture medium, ensuring the final pH is adjusted to a physiological range (7.2-7.4). Alternatively, for some applications, Probenecid can be dissolved in an organic solvent like DMSO. It is recommended to prepare fresh stock solutions and store them in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: What are the typical working concentrations of Probenecid in cell culture?
The optimal working concentration of Probenecid can vary significantly depending on the cell type and the desired effect. For inhibiting organic anion transporters, concentrations typically range from 100 µM to 1 mM. In some studies with prostate cancer cell lines, concentrations of 100 µM, 300 µM, and 500 µM have been used to study its effects on chemosensitization and cell growth. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
This guide addresses common issues encountered during the long-term use of Probenecid in cell culture.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of cell death or unexpected cytotoxicity | Probenecid concentration is too high: Exceeding the cytotoxic threshold for the specific cell line. Solvent toxicity: High concentrations of the solvent (e.g., DMSO, NaOH) used to dissolve Probenecid may be toxic to the cells. | Determine the IC50 value: Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the half-maximal inhibitory concentration (IC50) for your cell line. Use concentrations well below the IC50 for your long-term experiments. Optimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic to the cells. Run a solvent-only control to assess its effect on cell viability. |
| Gradual changes in cell morphology or adhesion over time | Long-term effects of OAT inhibition: Chronic inhibition of organic anion transporters may disrupt normal cellular physiology and lead to morphological changes. Effects on focal adhesion: Probenecid has been shown to downregulate focal adhesion kinase (FAK), which can impact cell adhesion and morphology. | Monitor cell morphology regularly: Document any changes in cell shape, size, or adherence using microscopy. Lower Probenecid concentration: If morphological changes are observed, try reducing the Probenecid concentration to the lowest effective level. Intermittent treatment: Consider an intermittent dosing schedule (e.g., treat for a period, then remove) if continuous exposure is not essential for the experimental endpoint. |
| Reduced cell proliferation or slower growth rate | Cytostatic effects: Probenecid can have cytostatic effects, inhibiting cell proliferation without necessarily causing cell death, as observed in some cancer cell lines. | Perform proliferation assays: Use assays like crystal violet or cell counting to quantify the effect of Probenecid on cell proliferation over time. Adjust seeding density: If a certain cell number is required at the end of the experiment, you may need to adjust the initial seeding density to compensate for the reduced proliferation rate. |
| Inconsistent or unexpected experimental results | Probenecid degradation: Probenecid in solution may degrade over time, especially with repeated temperature changes. Genetic and phenotypic instability of cell lines: Long-term culture can lead to changes in the cell line itself, which may alter its response to Probenecid. | Use fresh Probenecid solutions: Prepare fresh working solutions from frozen aliquots for each experiment to ensure consistent potency. Regularly authenticate cell lines: Use techniques like short tandem repeat (STR) profiling to confirm the identity of your cell lines. Use low-passage cells: Whenever possible, use cells with a low passage number to minimize the effects of genetic drift. |
Quantitative Data Summary
The following tables summarize quantitative data on Probenecid concentrations used in cell culture experiments. Note that IC50 values for Probenecid are highly cell-type specific and are not widely reported in the literature, emphasizing the need for empirical determination.
Table 1: Probenecid Concentrations Used in Prostate Cancer Cell Lines
| Cell Line | Concentration | Observed Effect | Reference |
| 22Rv1 (Prostate Cancer) | 100 µM, 300 µM | Increased sensitivity to cisplatin and doxorubicin; reduced spheroid growth. | |
| 22Rv1 (Prostate Cancer) | 500 µM | Did not increase sensitivity to cisplatin or doxorubicin. | |
| PC-3 (Prostate Cancer) | Not specified | Inhibited spheroid compaction. |
Experimental Protocols
Protocol 1: Determination of Probenecid Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of Probenecid on a specific cell line and to calculate its IC50 value.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Probenecid
-
Solvent for Probenecid (e.g., 1 M NaOH or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
MTT solvent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Probenecid Preparation: Prepare a series of dilutions of Probenecid in complete culture medium from a concentrated stock solution. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Treatment: Remove the medium from the wells and replace it with the prepared Probenecid dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the Probenecid concentration and determine the IC50 value using appropriate software.
Protocol 2: Monitoring Long-Term Effects of Probenecid on Cell Morphology
This protocol describes a method for observing and documenting changes in cell morphology during continuous exposure to Probenecid.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Probenecid
-
Multi-well cell culture plates or flasks
-
Inverted microscope with imaging capabilities
Procedure:
-
Cell Culture Setup: Seed cells in appropriate culture vessels and allow them to adhere.
-
Probenecid Treatment: Treat the cells with a sub-lethal concentration of Probenecid (determined from cytotoxicity assays). Include a vehicle control group.
-
Regular Media Changes: Change the culture medium containing Probenecid or vehicle control at regular intervals (e.g., every 2-3 days) for the duration of the experiment.
-
Microscopic Observation: At regular time points (e.g., daily or every other day), observe the cells under an inverted microscope.
-
Image Acquisition: Capture images of the cells in both the treated and control groups, paying close attention to changes in cell shape, size, adherence, and confluence.
-
Documentation: Maintain a detailed log of observations and images to track any morphological changes over the course of the long-term treatment.
Visualizations
Caption: Probenecid inhibits the efflux of organic anions from the cell by blocking Organic Anion Transporters.
Caption: Probenecid blocks Pannexin-1 channels, inhibiting ATP release and subsequent downstream signaling pathways.
Probenecid Stability in Experimental Buffers: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of probenecid in various experimental buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of probenecid?
A1: Probenecid has low solubility in aqueous solutions at neutral pH. Therefore, stock solutions are typically prepared in an organic solvent or an alkaline solution.
-
DMSO: Probenecid is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO. Store this stock solution at -20°C, protected from light. Aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your aqueous experimental buffer. Note that the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
NaOH: Probenecid is soluble in dilute sodium hydroxide (NaOH).[1][2][3] A common method is to dissolve probenecid in 1 M NaOH to create a concentrated stock solution.[2][3] This stock solution can then be diluted into your experimental buffer, and the pH should be adjusted to the desired physiological range (e.g., 7.4).
-
Water-Soluble Probenecid: A water-soluble form of probenecid (probenecid sodium salt) is commercially available and can be dissolved directly in aqueous buffers like Hanks' Balanced Salt Solution (HBSS).[4]
Q2: How stable is probenecid in stock solutions?
A2: The stability of probenecid stock solutions depends on the solvent and storage conditions.
-
In DMSO: Probenecid stock solutions in anhydrous DMSO can be stored at -20°C for at least one month, and some sources suggest longer.[4] It is crucial to use anhydrous DMSO as moisture can reduce solubility and stability.
-
In NaOH: Alkaline stock solutions should be freshly prepared or stored for very short periods, as the high pH may promote hydrolysis over time.
-
In Aqueous Buffer (from water-soluble form): A 250 mM stock solution of water-soluble probenecid in a buffer like HBSS can be stored at ≤–20°C for up to 6 months.[5]
Q3: How stable is probenecid in working solutions in experimental buffers?
A3: The stability of probenecid in aqueous working solutions at physiological pH is limited.
-
General Recommendation: It is highly recommended to prepare fresh working solutions of probenecid for each experiment.
-
Short-Term Stability: Aqueous solutions of probenecid diluted from a DMSO stock are not recommended for storage for more than one day. A working solution of probenecid in a buffer containing Pluronic® F-127 is noted to be stable for at least 2 hours at room temperature.
-
pH Influence: Probenecid is more stable in alkaline conditions and shows degradation under acidic conditions.[6][7] Therefore, maintaining a stable, slightly alkaline, or neutral pH in your experimental buffer is crucial.
-
Temperature and Light: Probenecid can degrade under thermal and photolytic stress.[6][7] It is advisable to protect probenecid solutions from light and avoid prolonged exposure to elevated temperatures (e.g., 37°C) before use.
Q4: What are the signs of probenecid instability or degradation?
A4: The most common sign of probenecid instability in aqueous buffers is precipitation. This can appear as cloudiness, turbidity, or visible crystals in the solution. Degradation can also occur without visible changes, leading to a decrease in the effective concentration of the active compound. This can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues related to probenecid stability during experiments.
Issue 1: Precipitation Observed Upon Dilution of Probenecid Stock Solution into Aqueous Buffer
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Probenecid is poorly soluble in neutral aqueous solutions. Direct dilution of a highly concentrated stock may lead to immediate precipitation. |
| * Increase Final Volume: Dilute the stock solution into a larger volume of buffer to ensure the final concentration is below its solubility limit. | |
| * Serial Dilutions: Perform serial dilutions in the experimental buffer instead of a single large dilution step. | |
| * Pre-warm the Buffer: Warming the experimental buffer to the intended experimental temperature (e.g., 37°C) before adding the probenecid stock can sometimes aid solubility. | |
| * pH Adjustment: Ensure the final pH of your working solution is in a range where probenecid is more soluble (neutral to slightly alkaline). | |
| Solvent Shock | Rapidly adding a concentrated organic stock (e.g., DMSO) to an aqueous buffer can cause the compound to precipitate out of solution. |
| * Slow Addition with Vortexing: Add the stock solution dropwise to the buffer while gently vortexing or stirring to ensure rapid and uniform mixing. | |
| Buffer Composition | Components of the buffer, such as high concentrations of certain salts, may interact with probenecid and reduce its solubility. |
| * Test Different Buffers: If precipitation persists, try a different buffer system (e.g., switch from a phosphate-based buffer to a HEPES-based buffer). |
Issue 2: Cloudiness or Precipitate Appears in the Culture Medium Over Time
| Potential Cause | Troubleshooting Steps |
| Temperature Shift | Changes in temperature between solution preparation (room temperature) and incubation (37°C) can affect solubility. |
| * Pre-warm Media: Always pre-warm the cell culture medium to 37°C before adding the probenecid working solution. | |
| pH Shift in Culture | The CO2 environment in an incubator can alter the pH of bicarbonate-buffered media, potentially affecting probenecid solubility. |
| * Ensure Proper Buffering: Use a medium with adequate buffering capacity for the incubator's CO2 concentration. Consider using a HEPES-buffered medium for more stable pH control. | |
| Interaction with Media Components | Probenecid may interact with proteins (e.g., in serum) or other components in the cell culture medium, leading to precipitation over time. |
| * Reduce Serum Concentration: If experimentally feasible, try reducing the serum concentration in your medium. | |
| * Test in Serum-Free Media: Evaluate the stability of probenecid in the basal medium without serum to identify potential interactions. | |
| Compound Instability | Probenecid may be degrading over the course of a long incubation period. |
| * Prepare Freshly: Add the probenececid solution to the culture medium immediately before starting the experiment. | |
| * Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize the potential for degradation. |
Quantitative Data on Probenecid Stability
While specific quantitative data on the degradation kinetics of probenecid in various experimental buffers over time is not extensively available in the public literature, the following table summarizes the known stability information from forced degradation studies. This can help inform the choice of experimental conditions to minimize degradation.
| Stress Condition | Observation | Implication for Experimental Setup |
| Acidic Hydrolysis | Significant degradation observed. | Avoid acidic buffer conditions. Maintain a stable neutral to slightly alkaline pH. |
| Alkaline Hydrolysis | Minimal degradation observed. | Probenecid is relatively stable in alkaline conditions. |
| Oxidative (Peroxide) | Significant degradation observed. | Avoid buffers or media components that may have oxidative potential. |
| Photolytic | Significant degradation observed. | Protect probenecid-containing solutions from light. |
| Thermal | Degradation observed under high-temperature stress. | Prepare solutions at room temperature and avoid prolonged incubation at elevated temperatures before use. |
Data synthesized from forced degradation studies.[6][7]
Experimental Protocols
Protocol 1: Preparation of Probenecid Stock Solution in DMSO
-
Materials:
-
Probenecid (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of probenecid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of Probenecid Working Solution in Cell Culture Medium
-
Materials:
-
Probenecid stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the probenecid stock solution at room temperature.
-
Determine the final concentration of probenecid needed for your experiment.
-
Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the final desired concentration.
-
Gently mix the solution by inverting the tube or pipetting up and down after each dilution step.
-
Use the freshly prepared working solution immediately.
-
Protocol 3: Stability-Indicating HPLC Method for Probenecid
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying probenecid and detecting its degradation products.
-
Chromatographic Conditions (Example):
-
Sample Preparation for Stability Study:
-
Prepare a solution of probenecid in the experimental buffer of interest at a known concentration.
-
Incubate the solution under the desired experimental conditions (e.g., room temperature or 37°C), protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of the intact probenecid at each time point.
-
Calculate the percentage of probenecid remaining relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-Indicating Chromatographic Methods for the Simultaneous Determination of Probenecid and Colchicine in Their Combined Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Probenecid precipitation in media
For Researchers, Scientists, and Drug Development Professionals
Probenecid is a widely used compound in cell-based assays, primarily known for its role as an inhibitor of organic anion transporters, which prevents the efflux of fluorescent dyes. However, its low aqueous solubility presents a significant challenge, often leading to precipitation in cell culture media and compromising experimental results. This guide provides troubleshooting strategies and detailed protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why does my Probenecid precipitate when I add it to my cell culture medium?
A1: Probenecid is a weak organic acid with very low solubility in water and acidic solutions.[1][2] Precipitation commonly occurs for two main reasons:
-
"Salting Out": When a concentrated stock solution of Probenecid in an organic solvent (like DMSO) is diluted rapidly into an aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of the solution.[3]
-
pH-Dependent Solubility: Probenecid is significantly more soluble in alkaline (basic) solutions where its carboxylic acid group is deprotonated.[1][4] Standard cell culture media, typically buffered around pH 7.2-7.4, may not be alkaline enough to maintain high concentrations of Probenecid in solution, especially if a stock solution prepared in a non-pH-adjusted solvent is used.
Q2: What is the maximum soluble concentration of Probenecid in physiological buffers?
A2: The solubility of Probenecid in aqueous buffers is quite limited. For instance, in a 1:5 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.15 mg/mL.[5] Higher concentrations can be achieved by first dissolving Probenecid in a small amount of a basic solution like sodium hydroxide and then carefully neutralizing it.[6][7]
Q3: Are there different forms of Probenecid available that are easier to dissolve?
A3: Yes, water-soluble salt forms of Probenecid, such as the sodium salt, are commercially available.[8][9] These are generally easier to dissolve directly in aqueous buffers and can be a convenient alternative to the free acid form, which often requires dissolution in NaOH or organic solvents.[8]
Q4: Can the final concentration of the solvent used for the stock solution affect my cells?
A4: Absolutely. Organic solvents like DMSO can be toxic to cells at higher concentrations. It is crucial to ensure the final concentration of the organic solvent in your cell culture medium is kept low, typically below 0.5% for DMSO, to avoid inducing cytotoxicity and other off-target effects.[3] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter when preparing and using Probenecid solutions.
Problem 1: My Probenecid powder won't dissolve in my buffer.
-
Cause: Probenecid is practically insoluble in water and neutral or acidic aqueous buffers.[2][4]
-
Solution: Do not attempt to dissolve Probenecid free acid directly in buffers like PBS or HBSS. You must first prepare a concentrated stock solution using either an appropriate organic solvent or a dilute basic solution.[5][6]
Problem 2: A precipitate formed immediately after adding my DMSO stock solution to the media.
-
Cause: This is likely a "salting out" effect due to the rapid change in solvent polarity.[3]
-
Solutions:
-
Lower the Final Concentration: The desired concentration of Probenecid may exceed its solubility limit in the final medium. Try working with a lower concentration.
-
Perform Serial Dilutions: Instead of adding the highly concentrated stock directly to the final volume, perform one or more intermediate dilution steps in the pre-warmed culture medium.[3]
-
Modify the Addition Process: Add the stock solution drop-wise to the medium while gently swirling or vortexing to facilitate rapid dispersion.[3]
-
Pre-warm the Medium: Using cell culture medium pre-warmed to 37°C can help maintain the solubility of the compound.[3]
-
Problem 3: The Probenecid solution was clear initially but became cloudy over time.
-
Cause: The solution may be supersaturated, or the pH of the medium may have shifted, causing the Probenecid to precipitate out slowly. Aqueous solutions of Probenecid are not recommended for long-term storage.[5]
-
Solution: Prepare fresh dilutions of Probenecid in your medium immediately before each experiment. Do not store Probenecid in aqueous solutions for more than a day.[5]
Quantitative Data Summary
The solubility of Probenecid is highly dependent on the solvent and pH. The table below summarizes key quantitative data.
| Property | Value | Reference(s) |
| pKa | 3.4 / 5.8 (multiple values reported) | [1][6][10] |
| Solubility in DMSO | ~30 mg/mL | [5] |
| Solubility in DMF | ~30 mg/mL | [5] |
| Solubility in Ethanol | ~10 mg/mL | [5] |
| Solubility in 1M NaOH | 50 mg/mL | [6] |
| Aqueous Solubility | Practically insoluble in water and dilute acids.[2][4] Sparingly soluble in aqueous buffers (~0.15 mg/mL in 1:5 DMSO:PBS, pH 7.2).[5] | [2][4][5] |
Experimental Protocols
Here are two detailed methods for preparing Probenecid solutions to minimize precipitation.
Protocol 1: Stock Solution Preparation using DMSO
This method is suitable when a high concentration stock is needed and the final concentration of DMSO in the assay is tolerable for the cells.
-
Weighing: In a sterile microcentrifuge tube, weigh the desired amount of Probenecid powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortexing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming to 37°C for 5-10 minutes can aid dissolution if it is slow.[3]
-
Storage: Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solution: To prepare the working solution, thaw an aliquot and perform serial dilutions in pre-warmed (37°C) cell culture medium to reach the final desired concentration while ensuring the final DMSO concentration remains below 0.5%.[3]
Protocol 2: Stock Solution Preparation using Sodium Hydroxide (NaOH)
This method avoids the use of organic solvents but requires careful pH adjustment.
-
Weighing: Weigh the desired amount of Probenecid powder in a sterile conical tube.
-
Initial Dissolution: Add a small volume of 1 M NaOH to dissolve the powder. For example, a concentration of 50 mg/mL can be achieved in 1 M NaOH.[6] Vortex until fully dissolved.
-
Dilution & pH Adjustment: Dilute the basic stock solution with your desired buffer (e.g., HBSS or PBS) to a near-final concentration.[7][11] The solution will be highly alkaline (pH > 12).
-
Neutralization: Carefully adjust the pH of the solution to a physiological range (7.2 - 7.4) by adding 1 M HCl drop-wise while constantly monitoring the pH with a calibrated pH meter and stirring. Crucially, if the pH drops below 8, the solution may become cloudy as Probenecid starts to precipitate. If this happens, add a few microliters of 1 M NaOH to redissolve it.[12]
-
Final Volume & Sterilization: Bring the solution to the final volume with buffer. Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Usage: Use the freshly prepared solution immediately. Do not store aqueous solutions of Probenecid.[5]
Visualizations
Caption: Troubleshooting workflow for Probenecid solubilization.
Caption: Relationship between pH and Probenecid solubility.
References
- 1. Page loading... [wap.guidechem.com]
- 2. s3.pgkb.org [s3.pgkb.org]
- 3. benchchem.com [benchchem.com]
- 4. Probenecid CAS#: 57-66-9 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. biotium.com [biotium.com]
- 10. Probenecid [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Optimizing Probenecid Treatment: A Technical Support Guide
Welcome to the Technical Support Center for Probenecid Treatment Optimization. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for using Probenecid in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you refine your protocols and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Probenecid in cell-based assays?
Probenecid is primarily known as a competitive inhibitor of organic anion transporters (OATs), such as OAT1 and OAT3.[1][2][3] In many cell types, these transporters are responsible for extruding anionic compounds, including common fluorescent dyes like Calcein AM and Fluo-4, from the cytoplasm.[4][5] By blocking these transporters, Probenecid prevents the efflux of the dyes, leading to their accumulation inside the cells and a stronger, more stable fluorescent signal.[4][5] Additionally, Probenecid is known to block pannexin-1 (Panx-1) hemichannels and act as an agonist for the transient receptor potential vanilloid 2 (TRPV2) channel.[6][7]
Q2: When should I use Probenecid in my experiment?
Probenecid is most commonly used in cell-based assays that rely on the retention of fluorescent dyes.[4][5] Its primary application is to reduce the leakage of de-esterified indicators in assays measuring intracellular calcium (e.g., with Fluo-4 AM) or cell viability (e.g., with Calcein AM).[8] This improves the signal-to-noise ratio and overall assay quality. It is also used to investigate the activity of multidrug resistance-associated proteins (MRPs) and other efflux pumps.[9][10]
Q3: How do I determine the optimal incubation time for Probenecid?
The optimal incubation time for Probenecid depends on the specific goal of your experiment.
-
For dye retention assays: A pre-incubation period of 30 to 60 minutes at 37°C is typically sufficient to achieve effective inhibition of organic anion transporters before adding the fluorescent dye.[11]
-
For chemosensitization or cytotoxicity assays: Longer incubation times, ranging from 24 to 72 hours , are common to assess the effect of Probenecid on cell viability or its ability to enhance the toxicity of another compound.[11][12]
It is always recommended to perform a time-course experiment to determine the ideal incubation period for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low fluorescent signal or high background | Inadequate inhibition of efflux pumps due to insufficient incubation time or concentration. | Increase the pre-incubation time with Probenecid to 60 minutes.[11] Perform a dose-response experiment to find the optimal concentration (typically 1–2.5 mM for dye retention).[4][8] |
| High cell death or cytotoxicity | Probenecid concentration is too high or incubation time is too long.[12] | Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the IC50 value for your cell line. Use concentrations well below the cytotoxic range for your functional assays.[12] Reduce the overall incubation time if the experiment allows. |
| Inconsistent or variable results | Probenecid instability or precipitation in the media. Probenecid has poor water solubility.[13] | Prepare Probenecid stock solution correctly by first dissolving it in 1M NaOH, then diluting with a buffer like PBS or HBSS to the desired concentration and adjusting the pH.[4][12] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[12] |
| No effect of Probenecid treatment | The cell line may not express the specific transporters (e.g., OATs, MRPs) that Probenecid inhibits. | Confirm the expression of relevant transporters in your cell line through literature search, qPCR, or Western blot. Consider using a different cell line known to express these transporters. |
Experimental Protocols & Data
Protocol 1: Optimizing Probenecid Concentration for Dye Retention
This protocol outlines a method to determine the optimal, non-toxic concentration of Probenecid for use in a Calcein AM cell viability assay.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow them to adhere overnight.
-
Probenecid Preparation: Prepare a 250 mM stock solution of Probenecid in a suitable buffer (e.g., HBSS) after initial dissolution in 1M NaOH.[5] Create a series of dilutions in your assay buffer ranging from 0.1 mM to 5 mM.
-
Probenecid Incubation: Remove the culture medium and wash the cells with assay buffer. Add the different concentrations of Probenecid to the respective wells. Include a vehicle control (buffer without Probenecid). Incubate for 60 minutes at 37°C.
-
Dye Loading: Without removing the Probenecid solution, add Calcein AM to a final concentration of 0.5-1 µM. Incubate for 30-60 minutes at 37°C in the dark.[11]
-
Fluorescence Measurement: Wash the cells twice with ice-cold assay buffer containing the corresponding concentration of Probenecid. Add 100 µL of fresh assay buffer to each well. Measure the intracellular fluorescence using a fluorescence plate reader.
-
Cytotoxicity Assessment: In a parallel plate, treat cells with the same range of Probenecid concentrations for the full duration of the assay (e.g., 90-120 minutes) and perform an MTT or other viability assay to check for cytotoxic effects.[12]
Data Presentation:
| Probenecid Concentration | Mean Fluorescence Intensity (RFU) | Cell Viability (%) |
| 0 mM (Control) | 1500 ± 120 | 100% |
| 0.5 mM | 2800 ± 210 | 98% |
| 1.0 mM | 4500 ± 350 | 97% |
| 2.0 mM | 5800 ± 400 | 95% |
| 2.5 mM | 6100 ± 430 | 94% |
| 5.0 mM | 6200 ± 450 | 75% |
Note: Data are representative. Optimal concentrations may vary between cell lines.
Protocol 2: Time-Course for Probenecid Pre-incubation
This protocol helps determine the minimum pre-incubation time required for effective efflux pump inhibition.
Methodology:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Probenecid Treatment: Use the optimal, non-toxic concentration of Probenecid determined from Protocol 1 (e.g., 2.5 mM). Add Probenecid to the wells at different time points (e.g., 60, 45, 30, 15, and 0 minutes) before dye loading.
-
Dye Loading: At time 0, add Calcein AM to all wells simultaneously and incubate for 30 minutes.
-
Fluorescence Measurement: Wash cells and measure fluorescence as described previously.
Data Presentation:
| Pre-incubation Time (minutes) | Mean Fluorescence Intensity (RFU) |
| 0 | 2500 ± 180 |
| 15 | 4200 ± 310 |
| 30 | 5900 ± 410 |
| 45 | 6050 ± 440 |
| 60 | 6100 ± 430 |
Note: Data are representative. A plateau in fluorescence intensity suggests that maximal inhibition has been reached.
Visualizations
Caption: Probenecid inhibits Organic Anion Transporters (OATs), preventing efflux of fluorescent dyes.
Caption: Standard workflow for using Probenecid in a fluorescent dye retention assay.
References
- 1. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 2. probenecid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Probenecid - Wikipedia [en.wikipedia.org]
- 8. Multicolor Labeling and Functional Analysis of Live Cells Using Fluorescent Calcein AM Dyes | AAT Bioquest [aatbio.com]
- 9. On the relationship between the probenecid-sensitive transport of daunorubicin or calcein and the glutathione status of cells overexpressing the multidrug resistance-associated protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of probenecid on fluorescein transport in the central nervous system using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Probenecid vs. Carbenoxolone: A Comparative Guide to Pannexin-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely used pannexin-1 (Panx1) channel inhibitors: probenecid and carbenoxolone. Understanding the distinct characteristics of these inhibitors is crucial for designing experiments and interpreting results accurately in studies related to inflammation, ATP release, and associated signaling pathways.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of probenecid and carbenoxolone on Panx1 and their off-target effects on connexin (Cx) channels. Carbenoxolone is a more potent inhibitor of Panx1, but it lacks the specificity of probenecid, which shows minimal inhibition of connexin channels.
| Inhibitor | Target | IC50 | Species/Cell Type | Reference |
| Probenecid | Pannexin-1 | ~150 µM | Xenopus oocytes | [1][2] |
| Connexin46 | No significant inhibition | Xenopus oocytes | [1] | |
| Connexin32 | No significant inhibition | Xenopus oocytes | [1] | |
| Carbenoxolone | Pannexin-1 | ~5 µM | Xenopus oocytes | [2] |
| Pannexin-1 | 4 µM | Mouse Embryonic Kidney (HEK)293 cells | [2] | |
| Pannexin-1 | 2 µM | Human Embryonic Kidney (HEK)293 cells | [2] | |
| Connexin26 | 21 µM | Xenopus oocytes | [2] | |
| Connexin38 | 34 µM | Xenopus oocytes | [2] | |
| Voltage-gated Ca2+ channels | 48 µM | Retina | [2] |
Mechanism of Action
Both probenecid and carbenoxolone are thought to inhibit Panx1 channels through allosteric modulation of the first extracellular loop (EL1).[2][3] This interaction is believed to stabilize the channel in a closed conformation.[3] Specifically, the amino acid residue W74 in the EL1 of Panx1 has been identified as a key site for the action of both inhibitors.[4] While both compounds target the same region, their binding kinetics differ, with probenecid exhibiting a slower mechanism of inhibition.[5]
Pannexin-1 Signaling and Inflammasome Activation
Pannexin-1 channels play a critical role in initiating inflammatory responses through the release of ATP, which acts as a "danger signal" to activate the NLRP3 inflammasome. The signaling cascade is as follows:
-
Stimulus: Cellular stress, such as high extracellular potassium or ATP, triggers the opening of Panx1 channels.[6]
-
ATP Release: Open Panx1 channels facilitate the release of ATP into the extracellular space.[7]
-
P2X7 Receptor Activation: Extracellular ATP binds to and activates the purinergic P2X7 receptor (P2X7R) on the cell surface.[8]
-
Potassium Efflux: P2X7R activation leads to a significant efflux of intracellular potassium ions.[8]
-
NLRP3 Inflammasome Assembly: The drop in intracellular potassium concentration is a key trigger for the assembly of the NLRP3 inflammasome, a multi-protein complex consisting of NLRP3, ASC, and pro-caspase-1.[9]
-
Caspase-1 Activation: Within the inflammasome, pro-caspase-1 is cleaved to its active form, caspase-1.[9]
-
Cytokine Processing and Release: Active caspase-1 cleaves pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms (IL-1β and IL-18), which are then released from the cell to propagate the inflammatory signal.[6]
Pannexin-1 signaling pathway leading to NLRP3 inflammasome activation.
Experimental Protocols
Whole-Cell Patch Clamp for Measuring Pannexin-1 Currents
This protocol is adapted from studies investigating Panx1 channel activity in Xenopus oocytes and HEK293 cells.[1][10][11]
1. Cell Preparation:
-
Culture HEK293 cells transiently or stably expressing human Pannexin-1.
-
For Xenopus oocytes, inject Panx1 cRNA and incubate for 2-4 days.
2. Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 13 D-glucose, 10 HEPES. Adjust pH to 7.3.[10]
-
Internal (Pipette) Solution (in mM): 145 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.3.[10]
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition software.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage-step protocol to elicit Panx1 currents. A typical protocol involves stepping the voltage from -100 mV to +100 mV in 20 mV increments for 1 second, followed by a return to the holding potential.[4][11]
4. Data Analysis:
-
Measure the current amplitude at each voltage step.
-
To test inhibitors, perfuse the cells with the external solution containing the desired concentration of probenecid or carbenoxolone and repeat the voltage-step protocol.
-
Calculate the percentage of current inhibition to determine the IC50 value.
Dye Uptake Assay for Assessing Pannexin-1 Channel Function
This assay measures the influx of a fluorescent dye through open Panx1 channels.[10][12]
1. Cell Preparation:
-
Plate HEK293 cells expressing Panx1 in a 96-well plate.
2. Reagents:
-
Dye Solution: Prepare a solution of ethidium bromide (25 µM) in a low-divalent buffer (145 mM NaCl, 5 mM KCl, 0.2 mM CaCl₂, 13 mM glucose, 10 mM HEPES, pH 7.3).[10][12]
-
Stimulant: Prepare a solution of ATP (1 mM) in the low-divalent buffer.[10]
-
Inhibitors: Prepare stock solutions of probenecid and carbenoxolone.
3. Assay Procedure:
-
Pre-incubate the cells with the desired concentration of inhibitor (or vehicle control) for 5-10 minutes at 37°C.[12]
-
Add the dye solution to the wells.
-
After a baseline fluorescence reading, add the ATP solution to stimulate Panx1 channel opening.
-
Measure the fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 520 nm emission for ethidium bromide).[10]
4. Data Analysis:
-
Subtract the baseline fluorescence from the subsequent readings.
-
Compare the rate of dye uptake in the presence and absence of the inhibitors to determine their effect on Panx1 channel function.
Summary and Recommendations
-
For Potency: Carbenoxolone is the more potent inhibitor of Pannexin-1, with an IC50 in the low micromolar range.[2]
-
For Specificity: Probenecid is the preferred inhibitor when specificity for Pannexin-1 over connexin channels is critical.[1]
-
Off-Target Effects: Researchers should be aware of the off-target effects of carbenoxolone, particularly on connexin channels and voltage-gated calcium channels, which could confound experimental results.[2] Probenecid has also been reported to directly inhibit the P2X7 receptor, which could be a confounding factor in studies of the pannexin-1/P2X7R/inflammasome axis.[10]
-
Experimental Design: The choice of inhibitor should be guided by the specific research question and the experimental system. It is advisable to use multiple inhibitors and/or complementary techniques (e.g., siRNA-mediated knockdown) to validate findings.
This guide provides a framework for selecting and utilizing probenecid and carbenoxolone in Pannexin-1 research. By carefully considering the data and protocols presented, researchers can enhance the rigor and reproducibility of their studies.
References
- 1. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The P2X7 receptor–pannexin connection to dye uptake and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Pannexin1 in the Induction and Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]
- 11. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
A Comparative Guide to Probenecid and Other Organic Anion Transporter Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of Organic Anion Transporter (OAT) inhibitors is crucial for advancing therapeutic strategies, particularly in the management of hyperuricemia and gout, as well as in modulating drug pharmacokinetics. This guide provides an objective comparison of Probenecid, a long-standing OAT inhibitor, with newer selective uric acid reabsorption inhibitors (SURIs), Lesinurad and Verinurad. The comparison is supported by experimental data on their inhibitory activities against various organic anion transporters.
Mechanism of Action: A Tale of Selectivity
The primary mechanism of action for these compounds involves the inhibition of organic anion transporters in the renal proximal tubules, which are responsible for the secretion and reabsorption of a wide array of endogenous and exogenous organic anions, including uric acid.[1]
Probenecid acts as a non-selective inhibitor of several OATs, including OAT1, OAT3, and URAT1.[2][3] Its inhibition of OAT1 and OAT3 on the basolateral membrane of renal tubule cells reduces the secretion of various drugs, such as penicillin, leading to increased plasma concentrations.[1] Concurrently, its inhibition of URAT1 on the apical membrane blocks the reabsorption of uric acid from the renal tuble, thereby increasing its excretion.[2]
Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that primarily targets URAT1 and OAT4, both located on the apical membrane of the proximal tubule cells.[4][5] By inhibiting these transporters, Lesinurad effectively increases the fractional excretion of uric acid.[4] Unlike Probenecid, Lesinurad shows less activity against OAT1 and OAT3 at clinically relevant concentrations, potentially reducing the risk of drug-drug interactions.[5]
Verinurad , another SURI, demonstrates high potency and selectivity for URAT1.[6] Its inhibitory action is significantly more potent against URAT1 compared to OAT1 and OAT4, suggesting a more targeted approach to reducing serum uric acid levels with a potentially lower risk of off-target effects.[6]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Probenecid, Lesinurad, and Verinurad against key organic anion transporters. Lower IC50 values indicate greater potency.
| Transporter | Probenecid IC50 (µM) | Lesinurad IC50 (µM) | Verinurad IC50 (µM) |
| URAT1 | 22 | 3.53 | 0.025 |
| OAT1 | - | 4.3 | 4.6 |
| OAT3 | - | 3.5 | - |
| OAT4 | 15.54 | 2.03 | 5.9 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The determination of the inhibitory activity of these compounds typically involves in vitro cell-based assays. A general protocol is outlined below.
In Vitro OAT Inhibition Assay using HEK293 Cells
This protocol describes a common method for determining the IC50 values of test compounds against specific organic anion transporters.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently or stably transfected with a plasmid containing the cDNA for the specific human OAT (e.g., hOAT1, hOAT3, hURAT1, hOAT4) using a suitable transfection reagent like Lipofectamine.[7][8] Control cells are transfected with an empty vector.
-
Transfected cells are cultured for 24-48 hours to allow for transporter expression on the cell membrane.[9]
2. Uptake Assay:
-
Transfected cells are seeded into 96-well plates and grown to confluence.[10]
-
On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cells are then pre-incubated with varying concentrations of the inhibitor (Probenecid, Lesinurad, or Verinurad) or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
The uptake reaction is initiated by adding a known concentration of a radiolabeled or fluorescent substrate specific for the transporter being assayed. Common substrates include:
-
The uptake is allowed to proceed for a short, defined period (e.g., 1-5 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold transport buffer to remove the extracellular substrate.
3. Quantification and Data Analysis:
-
The intracellular accumulation of the substrate is quantified. For radiolabeled substrates, cells are lysed, and the radioactivity is measured using a scintillation counter.[12] For fluorescent substrates, the fluorescence intensity is measured using a fluorescence plate reader.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of substrate uptake, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of OAT inhibition in the renal proximal tubule.
Caption: Experimental workflow for an in vitro OAT inhibition assay.
Signaling Pathways
The primary mechanism of action of Probenecid, Lesinurad, and Verinurad is the direct competitive inhibition of organic anion transporters.[1] There is limited evidence to suggest that these inhibitors directly modulate intracellular signaling pathways in the traditional sense (e.g., kinase cascades). Instead, their effects are a direct consequence of altering the flux of OAT substrates.
By inhibiting OATs, these drugs can lead to significant changes in the plasma and urine concentrations of numerous endogenous metabolites and signaling molecules that are OAT substrates.[2] This can be viewed as an indirect modulation of systemic signaling. For instance, Probenecid's inhibition of OAT1 and OAT3 can alter the levels of various metabolites, including those derived from the gut microbiome, which could have broader physiological implications.[2] However, this is a consequence of transporter inhibition rather than a direct interaction with a signaling pathway. Research into the downstream effects of OAT inhibition on cellular signaling is an ongoing area of investigation.
Caption: Logical relationship of OAT inhibition and physiological effect.
References
- 1. What are OAT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney [escholarship.org]
- 6. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hek293.com [hek293.com]
- 8. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Regulation of Small Molecule Natural Products, Antioxidants, and Nutrients by OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Probenecid's In Vivo Efficacy on TRPV2 Channels: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of probenecid's in vivo effects on Transient Receptor Potential Vanilloid 2 (TRPV2) channels against other alternatives, supported by experimental data.
Probenecid, a well-established uricosuric agent, has emerged as a specific activator of the TRPV2 ion channel.[1][2] In vivo studies have demonstrated its potential in modulating various physiological processes through TRPV2 activation, particularly in the cardiovascular and nervous systems. This guide synthesizes key findings, compares probenecid with other TRPV2 modulators, and provides detailed experimental protocols to facilitate further research.
Comparative Analysis of TRPV2 Modulators
Probenecid's primary in vivo effect is the activation of TRPV2 channels, leading to a positive inotropic effect on the heart.[2][3][4] This has been validated in mouse models where intravenous administration of probenecid increased cardiac contractility, an effect that was absent in TRPV2 knockout mice.[3][4][5] Beyond its cardiac effects, probenecid has been shown to elicit nociceptive behaviors under inflammatory conditions, suggesting a role for TRPV2 in pain sensation.[1]
While probenecid is a potent TRPV2 agonist, other compounds have been investigated for their modulatory effects on this channel. Tranilast, for instance, acts as a non-selective TRPV2 antagonist.[4] In contrast, a derivative of probenecid, 4-(piperidine-1-sulfonyl)-benzoic acid, has shown a better EC50 value than probenecid in activating TRPV2 and exhibits a sex-biased vasodilator effect in vivo.[6][7]
The following table summarizes the quantitative data from in vivo studies on these compounds.
| Compound | Action on TRPV2 | Animal Model | Dosage | Key In Vivo Effect | Reference |
| Probenecid | Activator/Agonist | Mouse | 30 mg/kg & 100 mg/kg IV | Increased cardiac contractility (+dP/dt) | [3][5] |
| Mouse | 100 mg/kg IV | Positive inotropic effect (echocardiography) | [4] | ||
| Mouse | - | Elicited nociceptive behaviors | [1] | ||
| Tranilast | Inhibitor/Antagonist | Mouse | - | Increased endothelium-independent relaxations to probenecid | [8] |
| Mouse | - | Blunted hypertrophic and fibrotic responses in a cardiac model | [4] | ||
| 4-(piperidine-1-sulfonyl)-benzoic acid | Activator/Agonist | Mouse | - | Sex-biased vasodilator effect | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols derived from studies validating probenecid's effect on TRPV2 channels in vivo.
In Vivo Assessment of Cardiac Function in Mice
Objective: To determine the in vivo effect of probenecid on cardiac contractility.
Animal Model: Wild-type and TRPV2 knockout mice.
Methodology:
-
Anesthetize the mice.
-
Perform a baseline echocardiogram to measure cardiac parameters.
-
Administer probenecid intravenously at a dose of 30 mg/kg or 100 mg/kg.[3][5]
-
For invasive measurements, insert a catheter into the left ventricle to measure pressure changes.
-
Record the maximum rate of pressure increase (+dP/dtmax) and decrease (-dP/dtmin) as indicators of contractility and relaxation.[5]
-
Continuously monitor electrocardiogram (ECG) throughout the experiment.
-
Compare the changes in cardiac parameters before and after probenecid administration in both wild-type and TRPV2 knockout mice to determine the TRPV2-specific effect.
Assessment of Nociceptive Behavior
Objective: To evaluate the effect of probenecid on pain sensation in an inflammatory model.
Animal Model: Mice with induced inflammation.
Methodology:
-
Induce inflammation in the paw of the mice.
-
Administer probenecid to the inflamed paw.
-
Observe and quantify nociceptive behaviors, such as licking, flinching, or withdrawal latency from a thermal or mechanical stimulus.
-
Compare the behavioral responses in probenecid-treated mice with a control group to assess the role of TRPV2 activation in nociception.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and procedures involved, the following diagrams are provided.
Caption: Experimental workflow for in vivo validation of probenecid's effect.
Caption: Probenecid-mediated TRPV2 signaling pathway.
References
- 1. Transient receptor potential V2 expressed in sensory neurons is activated by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiological and Pathological Role of TRPV1, TRPV2 and TRPV4 Channels in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel role of transient receptor potential vanilloid 2 in the regulation of cardiac performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and computational biophysics to identify vasodilator drugs targeted at TRPV2 using agonists based on the probenecid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Probenecid vs. Benzbromarone: A Comparative Analysis in Uric Acid Transport
A comprehensive guide for researchers and drug development professionals on the mechanistic and clinical differences between two prominent uricosuric agents.
This guide provides an in-depth comparison of probenecid and benzbromarone, two widely studied drugs used to treat hyperuricemia by modulating uric acid transport. The following sections detail their effects on key uric acid transporters, present quantitative data from comparative studies, and outline the experimental protocols used to generate this data.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo performance indicators of probenecid and benzbromarone in modulating uric acid transport and serum uric acid levels.
Table 1: In Vitro Inhibitory Activity against Uric Acid Transporters
| Transporter | Drug | IC50 (μM) | Source |
| URAT1 (Human) | Probenecid | 22 - 165 | [1] |
| Benzbromarone | 0.22 - 0.44 | [2] | |
| OAT1 (Human) | Probenecid | Potent Inhibition (Specific IC50 varies) | |
| Benzbromarone | Potent Inhibition (Specific IC50 varies) | [3] | |
| OAT3 (Human) | Probenecid | 5.12 | [4] |
| Benzbromarone | 0.14 | [4] |
Table 2: Clinical Efficacy in Lowering Serum Uric Acid (sUA)
| Study Parameter | Probenecid | Benzbromarone | Source |
| Decrease in sUA (%) | ~36% (at 200-300 mg/day allopurinol non-responders) | ~61% (monotherapy) | [5] |
| Fractional Uric Acid Clearance (Fold Increase) | 3.97 | 2.11 | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Renal Uric Acid Transport and Inhibition
This diagram illustrates the roles of URAT1, OAT1, and OAT3 in the renal proximal tubule and the inhibitory actions of probenecid and benzbromarone. Uric acid is filtered from the blood into the tubular lumen. URAT1 reabsorbs uric acid back into the tubular cell, while OAT1 and OAT3 are involved in the secretion of uric acid from the blood into the cell. Both drugs primarily target URAT1 to prevent reabsorption, thereby increasing uric acid excretion.
Caption: Renal uric acid transport and sites of inhibition.
Experimental Workflow for In Vitro Uric Acid Transport Assay
This flowchart outlines a typical experimental workflow for assessing the inhibitory effects of compounds like probenecid and benzbromarone on uric acid transporters expressed in a cell line, such as HEK293.
Caption: In vitro uric acid transport assay workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro uric acid transport assays.
HEK293 Cell-Based Uric Acid Uptake Assay
This protocol is adapted from studies investigating URAT1 inhibitors.[2]
a. Cell Culture and Seeding:
-
Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter (URAT1-HEK293) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded into 24-well plates at a density of approximately 2.5 x 10^5 cells per well and grown to about 80% confluency.
b. Inhibition Assay:
-
On the day of the experiment, the culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer buffer (pH 7.4).
-
Cells are then pre-incubated for 30 minutes with varying concentrations of the test compounds (probenecid or benzbromarone) dissolved in the Krebs-Ringer buffer.
-
The uptake of uric acid is initiated by adding a uric acid solution (e.g., 750 µM) to each well. The uric acid can be radiolabeled (e.g., [14C]uric acid) or non-isotopic.
-
After a 30-minute incubation period at 37°C, the uptake is terminated by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).
c. Measurement and Analysis:
-
The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
For radiolabeled uric acid, the radioactivity of the cell lysate is measured using a liquid scintillation counter. For non-isotopic uric acid, the concentration is determined using a colorimetric uric acid assay kit.
-
The protein concentration of the cell lysate is determined using a standard protein assay (e.g., BCA assay) to normalize the uric acid uptake.
-
The percentage of inhibition at each drug concentration is calculated relative to the control (no drug).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Xenopus Oocyte-Based Uric Acid Transport Assay
This protocol is based on methods used to characterize uric acid transporters.
a. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
Complementary RNA (cRNA) encoding the desired human uric acid transporter (e.g., URAT1, OAT1, or OAT3) is synthesized in vitro.
-
A specific amount of cRNA (e.g., 50 ng) is injected into each oocyte.
-
Control oocytes are injected with water.
-
The injected oocytes are incubated for 2-3 days at 18°C in Barth's solution to allow for transporter expression.
b. Uric Acid Uptake and Inhibition Assay:
-
On the day of the assay, oocytes are pre-incubated in a transport buffer (e.g., ND96) with or without the inhibitor (probenecid or benzbromarone) for a specified time.
-
The uptake is initiated by transferring the oocytes to a transport buffer containing radiolabeled [14C]uric acid and the respective inhibitor.
-
After a defined incubation period (e.g., 30 minutes), the uptake is stopped by washing the oocytes multiple times with ice-cold, label-free transport buffer.
c. Measurement and Data Analysis:
-
Individual oocytes are lysed in a scintillation vial with a lysis buffer (e.g., 10% SDS).
-
Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
The uptake in water-injected oocytes is subtracted as background.
-
The inhibitory effect of the compounds is calculated as the percentage reduction in uric acid uptake compared to the control group without the inhibitor.
-
IC50 values are determined by analyzing the dose-response relationship.
Conclusion
Both probenecid and benzbromarone are effective uricosuric agents that primarily exert their effects by inhibiting the renal urate transporter URAT1. However, quantitative data reveals that benzbromarone is a significantly more potent inhibitor of URAT1 and OAT3 in vitro. This higher potency often translates to greater efficacy in lowering serum uric acid levels in clinical settings. The choice between these agents in a research or clinical context should be guided by their specific inhibitory profiles, potency, and the experimental or therapeutic objectives. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate the nuanced mechanisms of these and other uric acid transport modulators.
References
- 1. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Analysis of uric acid transport in renal tubules using benzbromarone and pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical effectiveness of allopurinol and allopurinol-probenecid in previously benzbromarone-treated gout patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Probenecid's Profile: A Comparative Analysis of its Specificity and Selectivity for Pannexin-1 Channels
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of pharmacological agents is paramount. This guide provides a comprehensive comparison of probenecid's performance as a pannexin-1 (Panx1) channel inhibitor, presenting supporting experimental data, detailed protocols, and visual representations of key pathways to objectively evaluate its specificity and selectivity against other potential targets.
Probenecid, a drug historically used for the treatment of gout, has emerged as a widely utilized pharmacological tool to study the physiological roles of Panx1 channels.[1][2][3][4][5] These channels are implicated in a variety of cellular processes, including ATP release, inflammation, and apoptosis.[6][7][8] The utility of probenecid as a research tool hinges on its ability to selectively block Panx1 without affecting other membrane channels, particularly those formed by connexins, which share some structural and functional similarities.
Distinguishing Pannexins from Connexins: The Selectivity of Probenecid
A key advantage of probenecid is its remarkable selectivity for Panx1 channels over channels formed by connexins.[1][2][3][4] Electrophysiological studies have demonstrated that while probenecid effectively inhibits currents mediated by Panx1 channels, it has no discernible effect on channels composed of connexin proteins, such as Cx46 and Cx32.[1] This discriminatory action allows researchers to functionally distinguish between the contributions of pannexins and connexins in cellular communication.[1][2][3][9] In contrast, other commonly used channel blockers like carbenoxolone and flufenamic acid exhibit less specificity, inhibiting both pannexin and connexin channels.[1][8]
Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory concentrations (IC50) of probenecid and other compounds on Panx1 and related channels, providing a clear comparison of their potency and selectivity.
| Compound | Target Channel | Cell Type | IC50 | Reference |
| Probenecid | Pannexin-1 | Xenopus oocytes | ~150 µM | [1][9] |
| Pannexin-1 | HEK293 cells | ~350 µM | [9] | |
| Connexin46 | Xenopus oocytes | No effect | [1] | |
| Connexin32 | Xenopus oocytes | No effect | [1] | |
| P2X7 Receptor | HEK-P2X7 cells | ~203 µM | [10][11] | |
| Carbenoxolone | Pannexin-1 | Various | Variable | [6] |
| Connexin | Various | Variable | [6] | |
| Flufenamic Acid | Pannexin-1 | Various | Variable | [6] |
| Connexin | Various | Variable | [6] | |
| 10Panx1 Peptide | Pannexin-1 | Various | Variable | [6] |
Mechanism of Action: An Interaction with the Extracellular Loop
The proposed mechanism for probenecid's inhibitory effect on Panx1 involves a direct interaction with the first extracellular loop of the channel.[11][12] This interaction is thought to modulate the channel's gating mechanism, thereby attenuating its activity.[12] The slower kinetics of Panx1 channel blocking by probenecid compared to carbenoxolone suggest a distinct mechanism of action.[6]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Two-Electrode Voltage Clamp in Xenopus Oocytes
This technique is a cornerstone for characterizing the electrophysiological properties of ion channels expressed in a heterologous system.
1. Oocyte Preparation:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
Oocytes are injected with mRNA encoding the desired channel protein (e.g., Panx1, Cx46, Cx32).[1]
-
Injected oocytes are incubated for 18-42 hours at 18°C to allow for protein expression.[1]
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is held at a specific voltage (e.g., -30 mV or -50 mV).[1][12]
-
Voltage steps are applied to elicit channel opening and the resulting currents are recorded.[1][12]
3. Pharmacological Testing:
-
A baseline recording of channel activity is established.
-
Probenecid or other inhibitors are added to the perfusion solution at varying concentrations.
-
The effect of the compound on the channel-mediated currents is recorded and analyzed to determine the dose-response relationship and IC50 value.[1]
ATP Release Assay
This assay measures the release of ATP from cells, a key function of Panx1 channels.
1. Cell Culture and Stimulation:
-
Cells expressing Panx1 (e.g., Xenopus oocytes or cultured mammalian cells) are prepared.
-
The cells are stimulated to induce ATP release, for example, by exposure to a high-potassium solution.[1]
2. ATP Measurement:
-
The extracellular medium is collected at different time points.
-
The concentration of ATP in the medium is quantified using a luminometric luciferase assay.[1]
3. Inhibition Analysis:
-
The assay is performed in the presence and absence of probenecid to determine its effect on ATP release.
-
The dose-dependent inhibition of ATP release by probenecid is then correlated with its effect on Panx1 channel currents.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to probenecid's action and the experimental procedures used to study it.
Caption: Specificity of Probenecid for Pannexin-1.
Caption: Workflow for Electrophysiological Analysis.
Caption: Panx1-Mediated ATP Release Pathway.
Conclusion
The available evidence strongly supports the use of probenecid as a selective inhibitor of pannexin-1 channels, particularly in experimental systems where discrimination from connexin-mediated effects is crucial. Its well-characterized IC50 and mechanism of action provide a solid foundation for its application in research. However, it is important to note that at higher concentrations, probenecid may exhibit off-target effects, such as the inhibition of P2X7 receptors.[10][11] Therefore, as with any pharmacological agent, careful dose-response studies and the use of appropriate controls are essential for the accurate interpretation of experimental results. This guide provides the necessary comparative data and methodological insights to aid researchers in the effective and responsible use of probenecid as a tool to investigate the multifaceted roles of pannexin-1.
References
- 1. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Probenecid, a gout remedy, inhibits pannexin 1 channels. | Semantic Scholar [semanticscholar.org]
- 4. Probenecid, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probenecid, a gout remedy, inhibits pannexin 1 channels. | BioGRID [thebiogrid.org]
- 6. Frontiers | Pannexin1 channels—a potential therapeutic target in inflammation [frontiersin.org]
- 7. Frontiers | Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage [frontiersin.org]
- 8. The bizarre pharmacology of the ATP release channel pannexin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]
- 11. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
Probenecid's Multifaceted Mechanisms: A Comparative Guide for Researchers
A comprehensive analysis of Probenecid's mechanism of action across various cell types, with a comparative look at alternative therapeutic agents. This guide provides researchers, scientists, and drug development professionals with essential experimental data, detailed protocols, and visual pathways to facilitate further investigation and drug discovery.
Probenecid, a drug historically used for the treatment of gout, is gaining significant attention for its diverse pharmacological effects extending to cancer, viral infections, and neuroinflammation.[1][2][3] Its ability to interact with multiple molecular targets, including organic anion transporters (OATs), pannexin-1 (PANX1) channels, transient receptor potential vanilloid 2 (TRPV2) channels, and ATP-binding cassette (ABC) transporters, underscores its potential for drug repurposing and development of novel therapeutics. This guide provides a cross-validation of Probenecid's mechanisms in different cell types, offering a comparative analysis with alternative drugs and detailing the experimental protocols to assess its activity.
Comparative Analysis of Probenecid's Activity
Probenecid exhibits a wide range of inhibitory and activating concentrations depending on the target protein and the cell type. The following tables summarize the available quantitative data for Probenecid and its alternatives.
Table 1: Inhibition of Organic Anion Transporters (OATs)
| Compound | Transporter | Cell Line/System | IC50 | Reference |
| Probenecid | hOAT1 | HEK293 | 12.3 µM | [4] |
| rOAT1 | Rat | 15.3 µM | [4] | |
| hOAT3 | HEK293 | 2.8 µM - 5.12 µM | [5][6] | |
| Benzbromarone | hURAT1 | - | 0.0372 µM | [7] |
| Lesinurad | hURAT1 | - | 0.190 µM | [7] |
| Verinurad | hURAT1 | - | 30.0 µM | [7] |
Table 2: Modulation of Pannexin-1 (PANX1) Channels
| Compound | Action | Cell Line/System | IC50 / EC50 | Reference |
| Probenecid | Inhibition | Xenopus oocytes | ~150 µM | [8] |
| Carbenoxolone | Inhibition | HEK293 | 2 µM | [9] |
| Mouse | 4 µM | [9] | ||
| Brilliant Blue FCF | Inhibition | - | 0.3 µM | [10] |
Table 3: Activation of Transient Receptor Potential Vanilloid 2 (TRPV2) Channels
| Compound | Action | Cell Line/System | EC50 | Reference |
| Probenecid | Activation | HEK293T | 31.9 µM | [11] |
| Cannabidiol (CBD) | Activation | Rat DRG Neurons | 3.7 µM | [12] |
| rTRPV2-expressing cells | 110 µM | [11] | ||
| 2-APB | Activation | Rodent TRPV2 | > 1 mM | [13] |
Table 4: Inhibition of ATP-Binding Cassette (ABC) Transporters
| Compound | Transporter | Cell Line/System | IC50 | Reference |
| Probenecid | MRP-associated | HL60/AR, H69/AR | Concentration-dependent reversal of resistance | [2] |
| Verapamil | P-glycoprotein (P-gp) | P-gp vesicles | 3.9 µM | [14] |
| Caco-2 | > 1000 µM | [3] | ||
| Ko143 | BCRP | BCRP vesicles | 0.11 µM | [14] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of Probenecid's mechanisms, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Probenecid Inhibits NLRP3 Inflammasome Activity and Mitogen-Activated Protein Kinases (MAPKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probenecid reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. xenotech.com [xenotech.com]
- 6. Frontiers | Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine triphosphate release inhibitors targeting pannexin1 improve recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TRPV2 Is Activated by Cannabidiol and Mediates CGRP Release in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabidiol sensitizes TRPV2 channels to activation by 2-APB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xenotech.com [xenotech.com]
Probenecid vs. Allopurinol: A Comparative Guide for Hyperuricemia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of probenecid and allopurinol, two commonly used drugs for the management of hyperuricemia, based on data from experimental animal models. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying mechanisms of action to aid in the design and interpretation of preclinical studies.
Executive Summary
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with kidney and cardiovascular diseases. Probenecid and allopurinol are two cornerstone therapies that address hyperuricemia through distinct mechanisms. Probenecid, a uricosuric agent, enhances the renal excretion of uric acid by inhibiting its reabsorption in the proximal tubules. In contrast, allopurinol, a xanthine oxidase inhibitor, reduces the production of uric acid by blocking the final steps of purine metabolism. The choice between these agents in a research setting depends on the specific scientific question being addressed. This guide presents a comparative analysis of their effects in preclinical models to inform such decisions.
Data Presentation
The following tables summarize the quantitative effects of probenecid and allopurinol on key biochemical parameters in rat models of hyperuricemia. These models are typically induced by the administration of a uricase inhibitor, such as potassium oxonate, often in combination with a purine source like hypoxanthine or adenine.
Table 1: Effect of Probenecid and Allopurinol on Serum Uric Acid Levels in Potassium Oxonate-Induced Hyperuricemic Rats
| Treatment Group | Dosage | Serum Uric Acid (mg/dL) | Percent Reduction from Hyperuricemic Control | Reference |
| Normal Control | Vehicle | 1.5 ± 0.3 | - | [1] |
| Hyperuricemic Control | Potassium Oxonate (250 mg/kg) | 4.2 ± 0.5 | 0% | [1] |
| Allopurinol | 5 mg/kg | 2.0 ± 0.4 | 52.4% | [1] |
| Probenecid | 100 mg/kg | Data not consistently reported for direct comparison in this format | - |
Note: Direct comparative data for probenecid in the same standardized model was not consistently available in the reviewed literature. One study noted that probenecid induced hyperuricemia in rats, an effect that was blocked by allopurinol, suggesting a complex species-specific mechanism.[2][3]
Table 2: Comparative Effects on Urinary Uric Acid and Plasma Xanthine/Hypoxanthine
| Parameter | Probenecid Effect | Allopurinol Effect | Reference |
| Urinary Uric Acid Excretion | Increased | Decreased | [2][3] |
| Plasma Hypoxanthine & Xanthine | No significant change | Markedly increased | [2][3] |
Experimental Protocols
A common method for inducing hyperuricemia in rats for the comparative study of drugs like probenecid and allopurinol involves the administration of potassium oxonate and hypoxanthine.
Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia Model in Rats
1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g) are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
-
An acclimatization period of at least one week is recommended before the start of the experiment.
2. Induction of Hyperuricemia:
-
A solution of potassium oxonate is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
A solution of hypoxanthine is prepared in a separate vehicle.
-
Rats are administered potassium oxonate (e.g., 250-300 mg/kg) via oral gavage or intraperitoneal injection to inhibit uricase, the enzyme that degrades uric acid in rodents.
-
One hour after potassium oxonate administration, hypoxanthine (e.g., 250-300 mg/kg) is administered orally to provide a substrate for uric acid production.
3. Drug Administration:
-
Animals are divided into several groups: Normal Control (vehicle only), Hyperuricemic Control (potassium oxonate + hypoxanthine + vehicle), Allopurinol-treated, and Probenecid-treated.
-
Allopurinol (e.g., 5-10 mg/kg) or probenecid (e.g., 100 mg/kg) is typically administered orally one hour before the induction agents. The drugs are usually suspended in a vehicle like 0.5% carboxymethylcellulose sodium.
4. Sample Collection and Analysis:
-
Blood samples are collected at specified time points (e.g., 2, 4, 6, and 8 hours) after the induction of hyperuricemia via retro-orbital plexus or tail vein puncture.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
Urine samples can be collected over a 24-hour period using metabolic cages.
-
Serum and urinary uric acid, creatinine, blood urea nitrogen (BUN), xanthine, and hypoxanthine levels are measured using commercially available assay kits.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the mechanisms of action of allopurinol and probenecid.
References
A Researcher's Guide to Selecting Negative Controls for Probenecid Experiments
For Researchers, Scientists, and Drug Development Professionals
Probenecid, a widely used pharmaceutical agent, is a potent inhibitor of several families of cellular transporters, making it a valuable tool in a variety of research contexts. Its primary mechanism of action involves the blockade of Organic Anion Transporters (OATs), Multidrug Resistance-Associated Proteins (MRPs), and Pannexin-1 (Panx1) channels. This broad activity profile necessitates the use of carefully selected and validated negative controls to ensure the specificity of experimental findings. This guide provides a comprehensive comparison of negative control strategies for Probenecid experiments, supported by experimental data and detailed protocols.
Probenecid's Mechanism of Action: A Multi-Targeted Approach
Probenecid exerts its effects by inhibiting the function of several distinct transport proteins. A thorough understanding of these targets is crucial for designing appropriate control experiments.
Probenecid primarily inhibits the renal reabsorption of uric acid by blocking Organic Anion Transporter 1 (OAT1/SLC22A6), OAT3 (SLC22A8), and URAT1 (SLC22A12)[1][2][3]. This action forms the basis of its clinical use in the treatment of gout. Beyond the OAT family, Probenecid also inhibits members of the ATP-binding cassette (ABC) transporter superfamily, specifically Multidrug Resistance-Associated Proteins (MRPs/ABCCs)[4][5]. Furthermore, Probenecid has been shown to block Pannexin-1 (Panx1) channels, which are involved in ATP release and cellular communication[6][7][8].
References
- 1. Blockade of Organic Anion Transport in Humans After Treatment With the Drug Probenecid Leads to Major Metabolic Alterations in Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PANX1 Channels Reduces the Malignant Properties of Human High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Uricosuric Effect of Probenecid in Animal Models: A Comparative Guide
This guide provides an objective comparison of probenecid's uricosuric effects with other alternatives, supported by experimental data from animal models. It is intended for researchers, scientists, and drug development professionals working in the field of hyperuricemia and gout.
Overview of Probenecid and Alternatives
Probenecid is a well-established uricosuric agent that promotes the excretion of uric acid by the kidneys.[1] Its primary mechanism of action involves the inhibition of urate transporter 1 (URAT1) and organic anion transporters (OAT1 and OAT3) in the renal tubules, which blocks the reabsorption of uric acid from the urine back into the bloodstream.[2] In preclinical research, probenecid is frequently evaluated in animal models of hyperuricemia to assess its efficacy and to understand its pharmacological profile.
Alternatives to probenecid for the treatment of hyperuricemia fall into two main categories: other uricosuric agents, such as benzbromarone, and xanthine oxidase inhibitors, like allopurinol, which reduce the production of uric acid. This guide will focus on comparing probenecid with these alternatives in the context of animal studies.
Comparative Efficacy of Uricosuric Agents in Animal Models
Quantifying the uricosuric effect of probenecid and its alternatives is crucial for preclinical evaluation. The following tables summarize key data from studies in rodent models of hyperuricemia.
Table 1: Effect of Probenecid on Serum and Urinary Uric Acid in Hyperuricemic Mice
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (µmol/L) | 24h Urinary Urate Excretion (µmol) | Fractional Excretion of Uric Acid (FEUA) (%) |
| Normal Control | - | ~150 | ~1.0 | ~15 |
| Hyperuricemic Model | - | ~350 | ~0.5 | ~5 |
| Probenecid | 100 | ↓ ~180 | ↑ ~1.2 | ↑ ~20 |
Data synthesized from a study in potassium oxonate-induced hyperuricemic mice.[3] The values are approximate and intended for comparative purposes.
Table 2: Comparative Efficacy of Probenecid and Alternative Agents
| Compound | Class | Animal Model | Key Findings |
| Probenecid | Uricosuric | Oxonate-induced hyperuricemic mice | At 100 mg/kg, significantly reduced serum uric acid and increased urinary urate excretion and FEUA.[3] |
| Oxonate-induced hyperuricemic rats | Paradoxically, has been shown to induce hyperuricemia in rats, an effect that can be blocked by allopurinol.[4][5] | ||
| Benzbromarone | Uricosuric | Isolated rat liver cells | Inhibited allantoin production, suggesting an effect on purine catabolism, which was not observed with probenecid in this model.[6] |
| Human studies | Often shown to be more potent than probenecid in lowering serum uric acid.[7] | ||
| Allopurinol | Xanthine Oxidase Inhibitor | Oxonate-induced hyperuricemic rats | Effectively blocks the hyperuricemia induced by probenecid in this model, indicating it counteracts probenecid's effect on uric acid production in rats.[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following is a representative protocol for inducing hyperuricemia in rodents and evaluating the effects of uricosuric agents.
Protocol: Potassium Oxonate-Induced Hyperuricemia Model in Rats
-
Animals: Male Sprague-Dawley rats (250-260 g) are used.[8] Animals are housed under standard laboratory conditions with free access to food and water.
-
Hyperuricemia Induction:
-
A suspension of potassium oxonate is prepared in 0.5% carboxymethylcellulose (CMC).
-
Rats are administered potassium oxonate (e.g., 250 mg/kg) intraperitoneally (i.p.) one hour before the administration of the test compounds.[9] This inhibits the enzyme uricase, which is present in rodents but not in humans, leading to an accumulation of uric acid.
-
-
Drug Administration:
-
Test compounds (e.g., probenecid) are suspended in a suitable vehicle like 0.5% CMC.
-
The drug suspension is administered orally (p.o.) by gavage at the desired dose (e.g., 100 mg/kg).[3] The control group receives the vehicle only.
-
-
Sample Collection:
-
Animals are placed in metabolic cages for urine collection over a specified period (e.g., 24 hours).[3]
-
At the end of the experimental period, blood samples are collected via cardiac puncture or another appropriate method. Serum is separated by centrifugation.
-
-
Biochemical Analysis:
-
Serum and urine uric acid levels are measured using a commercial uric acid assay kit, typically based on a colorimetric method.
-
Serum creatinine and blood urea nitrogen (BUN) can also be measured to assess kidney function.
-
-
Data Analysis:
-
The fractional excretion of uric acid (FEUA) is calculated using the formula: FEUA (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare the different treatment groups.
-
Mechanism of Action and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes can aid in understanding the evaluation of uricosuric agents.
References
- 1. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hyperuricemia induced by the uricosuric drug probenecid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperuricemia induced by some antihypertensives and uricosuric drugs in oxonate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of purine catabolism by benzbromarone in isolated rat liver cells. Comparison with allopurinol and probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzbromarone therapy in hyperuricaemia; comparison with allopurinol and probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colon-Specific Delivery of Probenecid Enhances Therapeutic Activity of the Uricosuric Agent Against Rat Colitis [mdpi.com]
- 9. dovepress.com [dovepress.com]
Comparative Analysis of Pro-Uricosuric Agent Probenecid and Its Derivatives in Research
For: Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the research applications and performance of Probenecid and its derivatives. Probenecid is a uricosuric agent primarily used to treat gout by increasing the excretion of uric acid.[1] Its derivatives are synthesized to enhance pharmacokinetic properties, explore new therapeutic avenues, and overcome the limitations of the parent compound.
Mechanism of Action
Probenecid primarily acts on the kidneys to increase uric acid excretion. It competitively inhibits the function of specific transporters in the proximal tubules of the kidneys.[1][2]
-
URAT1 (Urate Transporter 1): By inhibiting URAT1, Probenecid blocks the reabsorption of uric acid from the urine back into the bloodstream, leading to lower serum uric acid levels.[2][3][4]
-
OAT1 & OAT3 (Organic Anion Transporters 1 & 3): Probenecid also inhibits these transporters, which are responsible for the secretion of various drugs, including penicillin.[2][3] This inhibition slows the excretion of certain co-administered drugs, thereby increasing their concentration in the plasma and prolonging their effects.[1][2]
Derivatives of Probenecid are often designed to modulate this activity, aiming for greater selectivity for URAT1 to minimize drug-drug interactions or to improve other properties like solubility.
Performance Comparison
The development of Probenecid derivatives has focused on improving aspects like solubility and efficacy. For instance, creating salt forms of Probenecid with compounds like 4-aminopyridine has been shown to dramatically increase solubility, which can impact bioavailability.[5][6]
While comprehensive public data comparing a wide range of derivatives is limited, clinical studies have compared Probenecid to other uricosuric agents, providing a benchmark for efficacy.
Table 1: Comparative Efficacy of Uricosuric Agents
| Compound | Daily Dosage | Mean Serum Uric Acid Reduction | Study Population | Reference |
| Probenecid | 0.5 - 1.0 g | 26.0% | Patients with elevated serum uric acid | [7] |
| Probenecid | 2.0 g | 50% (from baseline) | Gout patients who failed allopurinol | [8] |
| Benzbromarone | 200 mg | 64% (from baseline) | Gout patients who failed allopurinol | [8] |
| Ticrynafen | 125 - 250 mg | 33.8% | Patients with elevated serum uric acid | [7] |
This table summarizes data from separate studies and is intended for informational purposes. Direct comparison should be made with caution due to differing study designs and patient populations.
Experimental Protocols & Methodologies
In Vivo Uricosuric Activity Assay
This protocol is designed to evaluate the effectiveness of a test compound in promoting uric acid excretion in a live animal model.
Objective: To quantify the uricosuric effect of Probenecid or its derivatives in mice.
Methodology:
-
Animal Model: Utilize male ICR (Institute of Cancer Research) mice.
-
Induction of Hyperuricemia: To create a model of high uric acid, administer uric acid (e.g., 200 mg/kg, intraperitoneally) and a uricase inhibitor like oxonic acid potassium salt (e.g., 200 mg/kg, intraperitoneally).[9]
-
Compound Administration: Administer the test compound (Probenecid or a derivative) orally at a predetermined dose.
-
Blood Sampling: Collect tail blood samples at multiple time points (e.g., 0, 4, 6, 8, 10, 12, and 24 hours) after induction.[9]
-
Sample Processing:
-
Uric Acid Measurement:
-
Data Analysis:
-
Plot the blood uric acid concentration over time.
-
Calculate the Area Under the Curve (AUC) for the 24-hour period to determine the total uric acid exposure. A lower AUC compared to the control group indicates a positive uricosuric effect.[9]
-
In Vitro OAT1/OAT3 Inhibition Assay
This assay determines a compound's ability to inhibit the function of the OAT1 and OAT3 transporters, which are crucial for drug excretion.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of Probenecid or its derivatives against OAT1 and OAT3.
Methodology:
-
Cell Lines: Use Human Embryonic Kidney (HEK293) cells that have been stably transfected to express human OAT1 or OAT3 transporters.[13][14] A control cell line (e.g., transfected with an empty vector) should be used to determine background uptake.[14]
-
Assay Preparation:
-
Plate the cells in 96-well plates and allow them to grow to confluence.
-
Wash the cells with a buffered salt solution (e.g., HBSS).
-
-
Inhibition Assay:
-
Measurement:
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation/emission at 485/535 nm).[14]
-
-
Data Analysis:
-
Subtract the background fluorescence (from control cells) to determine the transporter-mediated uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (substrate only).
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
-
Visualizations
Signaling & Workflow Diagrams
The following diagrams illustrate the mechanism of action of Probenecid and a typical experimental workflow.
References
- 1. Probenecid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of ticrynafen and probenecid in patients with elevated uric acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of urate-lowering drugs in gout: a randomised controlled trial of benzbromarone versus probenecid after failure of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo study of newly developed albumin-conjugated urate oxidase for gout treatment | springermedizin.de [springermedizin.de]
- 11. In vivo study of newly developed albumin-conjugated urate oxidase for gout treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.co.jp [abcam.co.jp]
- 13. In Vivo Regulation of Small Molecule Natural Products, Antioxidants, and Nutrients by OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Etebenecid: A Guide for Laboratory Professionals
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Eye Protection | Safety glasses or goggles | Should provide protection against splashes. |
| Skin and Body Protection | Laboratory coat | Must be fully buttoned to protect personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended if there is a risk of generating dust or aerosols. |
Step-by-Step Disposal Procedure
The recommended method for disposing of etebenecid is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].
-
Waste Identification and Segregation :
-
Clearly label a dedicated, leak-proof, and sealable container as "Hazardous Waste: this compound."[1]
-
Do not mix this compound with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[1]. Incompatible wastes can react violently or produce toxic fumes[2].
-
-
Container Management :
-
Handling Solid this compound :
-
Disposal of Contaminated Materials :
-
Empty Container Disposal :
-
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons, remains[4].
-
For containers that held acutely hazardous waste, triple rinsing is required, and the rinsate must be collected and managed as hazardous waste[4]. While it is not confirmed that this compound is an acutely hazardous "P-list" waste, it is prudent to follow this procedure as a precaution.
-
The first rinse of any container should be collected as chemical waste. Subsequent rinses may be permissible for drain disposal, but always consult with your institution's EHS guidelines[5].
-
-
Arranging for Pickup :
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills : For small spills of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container[1]. For liquid spills, use an inert absorbent material like vermiculite or sand, and then place it in the hazardous waste container[1].
-
Decontamination : Thoroughly decontaminate any surfaces or equipment that came into contact with this compound. The cleaning materials used for decontamination should also be disposed of as hazardous waste[1].
Environmental Considerations
The improper disposal of pharmaceuticals can have adverse effects on the environment, potentially impacting aquatic life and contributing to antibacterial resistance[6][7]. Disposing of this compound through a certified hazardous waste program is the most effective way to prevent environmental contamination.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 6. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tm.mahidol.ac.th [tm.mahidol.ac.th]
Personal protective equipment for handling Etebenecid
Disclaimer: This document provides guidance on the safe handling of Etebenecid based on available safety data for the structurally related compound, Probenecid. No specific Safety Data Sheet (SDS) for this compound was located. Researchers should always consult their institution's safety protocols and conduct a thorough risk assessment before handling any chemical.
This guide is intended to provide laboratory personnel, including researchers, scientists, and drug development professionals, with essential, immediate safety and logistical information for handling this compound. Following these procedures will help ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form or when preparing solutions, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn with side-shields to protect against splashes and dust. |
| Hand Protection | Protective Gloves | Chemically resistant, impermeable gloves should be worn. |
| Body Protection | Laboratory Coat | An impervious lab coat or gown is required to prevent skin contact. |
| Respiratory Protection | Respirator | A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust. |
Appropriate PPE should be selected based on a risk assessment for the specific procedure being performed.
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment when working with this compound.
1. Preparation and Weighing:
-
Always handle this compound within a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean weighing vessel and tools.
-
Clean the weighing area and any contaminated tools immediately after use.
2. Solution Preparation:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure the process is conducted within a fume hood.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
3. Experimental Use:
-
Keep containers of this compound tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
4. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[3]
2. Decontamination:
-
All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated. Surfaces and equipment can be scrubbed with alcohol.[2]
3. Final Disposal:
-
Dispose of all this compound waste through your institution's approved hazardous waste disposal program.[1] Follow all local, state, and federal regulations.
-
For unused or expired pure this compound, if a take-back program is not available, it should be disposed of as hazardous waste.[4][5][6][7] Do not dispose of it in the regular trash or down the drain.[5]
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
